molecular formula C5H8O3 B124175 3-Oxopentanoic acid CAS No. 10191-25-0

3-Oxopentanoic acid

Cat. No.: B124175
CAS No.: 10191-25-0
M. Wt: 116.11 g/mol
InChI Key: FHSUFDYFOHSYHI-UHFFFAOYSA-N
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Description

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body of significant interest in biochemical and neurological research . Unlike even-carbon ketone bodies, this compound is anaplerotic, meaning it can refill the pool of tricarboxylic acid (TCA) cycle intermediates that are lost during normal metabolic activity . This anaplerotic potential is a key focus of investigation, particularly in the context of disorders characterized by a net brain carbon deficit or reduced anaplerosis . The compound is metabolically derived from odd-carbon fatty acids, such as heptanoate, which is administered in triglyceride form as triheptanoin . Upon ingestion, triheptanoin is metabolized in the liver to produce this compound and 3-hydroxypentanoic acid, which readily cross the blood-brain barrier . Once in the brain, these 5-carbon ketone bodies are avidly metabolized to replenish TCA cycle precursors and their derivative neurotransmitters, glutamate and GABA . This mechanism underpins its application in research models of metabolic diseases, including Glucose Transporter Type I Deficiency (G1D) syndrome . Research use of this compound is therefore critical for advancing the understanding of brain energy metabolism and exploring potential therapeutic strategies for rare neurological disorders.

Properties

IUPAC Name

3-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSUFDYFOHSYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331432
Record name 3-Oxopentanoic acid
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10191-25-0
Record name 3-Oxopentanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxovaleric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxopentanoic acid
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Record name 3-OXOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, a five-carbon β-keto acid, is an intriguing metabolite with significant implications for cellular energy metabolism and anaplerosis. As a product of odd-chain fatty acid oxidation, it serves as an alternative fuel source for extrahepatic tissues, including the brain. Unlike the more common four-carbon ketone bodies, this compound possesses the unique ability to replenish tricarboxylic acid (TCA) cycle intermediates, a process vital for sustaining cellular respiration and biosynthetic pathways. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, metabolic fate, and methods for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of metabolic disorders, neuroscience, and drug development.

Physicochemical Properties

This compound, also known as β-ketopentanoate or 3-oxovaleric acid, is a carboxylic acid with a ketone functional group at the β-position. Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-Ketopentanoic acid, 3-Oxovaleric acid, Propionylacetic acid[2]
CAS Number 10191-25-0[2]
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.11 g/mol [1]
Appearance White to pale solid[N/A]
Melting Point 64-66 °C[N/A]
Boiling Point 238.6 °C at 760 mmHg[3]
Solubility Slightly soluble in chloroform, DMSO, and methanol[N/A]
pKa (Predicted) ~2.3 (for α-keto-β-methyl valeric acid)[4]
Table 2: Spectroscopic and Chromatographic Data for this compound
Data TypeDescriptionSource(s)
¹H NMR (Predicted) A predicted proton NMR spectrum is available.[3]
¹³C NMR No experimental data found.
Infrared (IR) Spectroscopy No experimental data found.
Mass Spectrometry Predicted collision cross-section values and data for the TMS derivative are available.[N/A]

Note: Experimental spectral data for this compound is limited. Researchers should perform their own spectral analysis for confirmation.

Metabolic Role and Signaling Pathway

This compound plays a crucial role in cellular metabolism, particularly under conditions of limited glucose availability. It is generated primarily in the liver from the β-oxidation of odd-chain fatty acids.[5] Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6][7] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle, via a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[8][9]

The this compound generated can be released into the bloodstream and taken up by extrahepatic tissues, such as the brain and heart, where it is converted back to acetyl-CoA and succinyl-CoA, thus serving as both a fuel source and an anaplerotic substrate.[10] The key enzyme in the utilization of ketone bodies is Succinyl-CoA:3-ketoacid-CoA transferase (SCOT), which transfers a CoA moiety from succinyl-CoA to the ketone body.[11][12][13]

Below is a diagram illustrating the metabolic pathway of this compound.

metabolic_pathway cluster_liver Liver Mitochondria cluster_blood Bloodstream cluster_extrahepatic Extrahepatic Tissue Mitochondria (e.g., Brain) Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA β-Oxidation Succinyl-CoA_liver Succinyl-CoA Propionyl-CoA->Succinyl-CoA_liver Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase 3-Oxopentanoic Acid_liver This compound Succinyl-CoA_liver->3-Oxopentanoic Acid_liver Ketogenesis 3-Oxopentanoic Acid_blood This compound 3-Oxopentanoic Acid_liver->3-Oxopentanoic Acid_blood 3-Oxopentanoic Acid_extrahepatic This compound 3-Oxopentanoic Acid_blood->3-Oxopentanoic Acid_extrahepatic Acetoacetyl-CoA Acetoacetyl-CoA 3-Oxopentanoic Acid_extrahepatic->Acetoacetyl-CoA SCOT Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA Thiolase Succinyl-CoA_extrahepatic Succinyl-CoA Succinate Succinate Succinyl-CoA_extrahepatic->Succinate SCOT TCA Cycle TCA Cycle Succinyl-CoA_extrahepatic->TCA Cycle Anaplerosis Acetyl-CoA->TCA Cycle

Metabolic pathway of this compound.

Synthesis of this compound

The laboratory synthesis of this compound can be achieved through various methods, with the Claisen condensation being a common approach.[14] This typically involves the condensation of an ester of propanoic acid with an ester of acetic acid, followed by hydrolysis and decarboxylation. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis via Claisen Condensation and Hydrolysis

Materials:

Procedure:

  • Claisen Reaction: Under anhydrous conditions, react methyl propionate with acetone in the presence of a strong base like sodium ethoxide.

  • Protonation: Neutralize the reaction mixture with dilute hydrochloric acid to yield 2,4-hexanedione.

  • Oxidation: Oxidize the resulting diketone with iodine or chlorine in aqueous sodium hydroxide to form the sodium salt of this compound.[14]

  • Acidification and Extraction: Carefully acidify the aqueous solution with cold, dilute hydrochloric acid. Extract the this compound into diethyl ether.

  • Drying and Evaporation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Experimental Protocols for Quantification

Accurate quantification of this compound in biological matrices is essential for metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of human plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex the mixture and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a diagram illustrating the experimental workflow for the quantification of this compound.

experimental_workflow Start Start Plasma_Sample Human Plasma Sample (100 µL) Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (400 µL ice-cold Methanol) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Analysis Data Analysis and Quantification LC_MSMS_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for this compound quantification.

Conclusion

This compound is a metabolite of growing interest due to its unique position at the intersection of fatty acid metabolism and the TCA cycle. Its anaplerotic potential makes it a subject of investigation for various metabolic and neurological conditions. This technical guide has summarized the core fundamental properties of this compound, providing a foundation for further research and development. The methodologies for its synthesis and quantification, as outlined here, offer practical guidance for scientists in the field. Future research should focus on obtaining more comprehensive experimental data, particularly spectroscopic and pKa values, to further elucidate the chemical nature and biological significance of this important molecule.

References

3-Oxopentanoic Acid: A Technical Guide to its Discovery, History, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, also known as β-ketopentanoate, is a five-carbon ketone body that has garnered increasing interest in the scientific community. Unlike the more common four-carbon ketone bodies, it serves a unique anaplerotic role by replenishing intermediates in the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth exploration of the discovery, history, and metabolic importance of this compound. It includes a review of its synthesis, detailed experimental protocols for its preparation and detection, quantitative data on its physicochemical properties and biological concentrations, and a visualization of its metabolic pathway. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Discovery and History

The direct discovery of this compound is not well-documented in a single seminal publication. Its history is intrinsically linked to the broader study of β-keto acids and the development of synthetic organic chemistry. The foundational work for the synthesis of its precursor, ethyl 3-oxopentanoate, was laid by the German chemist Ludwig Claisen. In the 1880s, Claisen reported the base-catalyzed condensation of esters, a reaction now famously known as the Claisen condensation.[1][2][3][4][5] This reaction allows for the formation of β-keto esters, which are the direct precursors to β-keto acids like this compound.

The biological significance of this compound came to light much later with the study of fatty acid metabolism. It was identified as a product of the oxidation of odd-chain fatty acids in the liver.[6][7] Unlike even-chain fatty acids that are metabolized entirely to acetyl-CoA, the final three carbons of odd-chain fatty acids are converted to propionyl-CoA, which can then be used to produce the five-carbon ketone body, this compound. Its anaplerotic potential, the ability to "fill up" the TCA cycle, has made it a subject of interest in the study of metabolic disorders and as a potential therapeutic agent.[3][6]

Physicochemical Properties

This compound is a short-chain keto acid with the following properties:

PropertyValueReference
Molecular FormulaC₅H₈O₃--INVALID-LINK--
Molecular Weight116.11 g/mol --INVALID-LINK--
CAS Number10191-25-0--INVALID-LINK--
AppearanceColorless to pale yellow liquid--INVALID-LINK--
SolubilitySoluble in water and polar organic solvents--INVALID-LINK--

Chemical Synthesis

The most common laboratory synthesis of this compound involves a two-step process: the Claisen condensation of ethyl propionate (B1217596) and ethyl acetate (B1210297) to form ethyl 3-oxopentanoate, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Part A: Claisen Condensation to Synthesize Ethyl 3-Oxopentanoate

  • Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1 molar equivalent) in absolute ethanol.

  • Reaction: Cool the sodium ethoxide solution in an ice bath. Add a mixture of ethyl propionate (1 molar equivalent) and ethyl acetate (1 molar equivalent) dropwise from the dropping funnel with constant stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and neutralize it with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-oxopentanoate.

  • Purification: Purify the crude product by vacuum distillation.

Part B: Hydrolysis of Ethyl 3-Oxopentanoate

  • Reaction: To the purified ethyl 3-oxopentanoate, add an excess of a dilute aqueous base (e.g., 1 M NaOH) and heat the mixture under reflux for 1-2 hours.[8][9]

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2.

  • Extraction: Extract the acidified solution multiple times with diethyl ether.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. Due to its instability and tendency to decarboxylate upon heating, it is often used immediately in subsequent steps or stored at low temperatures.

G Workflow for the Synthesis of this compound cluster_0 Part A: Claisen Condensation cluster_1 Part B: Hydrolysis Sodium Ethoxide Sodium Ethoxide Reaction Mixture Reaction Mixture Sodium Ethoxide->Reaction Mixture Ethyl Propionate + Ethyl Acetate Ethyl Propionate + Ethyl Acetate Ethyl Propionate + Ethyl Acetate->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Neutralization & Extraction Neutralization & Extraction Reflux->Neutralization & Extraction Crude Ethyl 3-Oxopentanoate Crude Ethyl 3-Oxopentanoate Neutralization & Extraction->Crude Ethyl 3-Oxopentanoate Vacuum Distillation Vacuum Distillation Crude Ethyl 3-Oxopentanoate->Vacuum Distillation Purified Ethyl 3-Oxopentanoate Purified Ethyl 3-Oxopentanoate Vacuum Distillation->Purified Ethyl 3-Oxopentanoate Base Hydrolysis Base Hydrolysis Purified Ethyl 3-Oxopentanoate->Base Hydrolysis Acidification & Extraction Acidification & Extraction Base Hydrolysis->Acidification & Extraction This compound This compound Acidification & Extraction->this compound

A flowchart illustrating the two-part synthesis of this compound.

Biological Role and Metabolism

This compound is a 5-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[6] It serves as an alternative energy source for the brain and other tissues, particularly during periods of low glucose availability.

Anaplerotic Function

The most significant role of this compound is its anaplerotic function.[3][6][10][11][12] Unlike 4-carbon ketone bodies which are metabolized to two molecules of acetyl-CoA, this compound is metabolized to one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is crucial for maintaining cellular respiration and energy production, especially in the brain.

The metabolic pathway from this compound to succinyl-CoA involves the following key steps:

  • Activation: this compound is converted to 3-oxopentanoyl-CoA.

  • Thiolysis: 3-oxopentanoyl-CoA is cleaved by β-ketothiolase to yield acetyl-CoA and propionyl-CoA.

  • Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (a biotin-dependent enzyme) to form D-methylmalonyl-CoA.

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

  • Isomerization: L-methylmalonyl-CoA is rearranged by methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme) to form succinyl-CoA.

G Metabolic Pathway of this compound This compound This compound 3-Oxopentanoyl-CoA 3-Oxopentanoyl-CoA This compound->3-Oxopentanoyl-CoA Activation Acetyl-CoA Acetyl-CoA 3-Oxopentanoyl-CoA->Acetyl-CoA β-ketothiolase Propionyl-CoA Propionyl-CoA 3-Oxopentanoyl-CoA->Propionyl-CoA β-ketothiolase D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (Biotin) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

The anaplerotic pathway of this compound metabolism.

Detection in Biological Samples

The quantification of this compound in biological fluids such as urine and plasma is typically performed using chromatographic methods coupled with mass spectrometry.

Experimental Protocol: GC-MS Analysis of Urinary this compound

This protocol is a generalized procedure for the analysis of organic acids in urine and should be optimized and validated for specific laboratory conditions.

  • Sample Preparation:

    • Thaw a frozen urine sample (e.g., 1-2 mL) at room temperature.

    • Centrifuge to remove any particulate matter.

    • Normalize the sample volume based on creatinine (B1669602) concentration to account for variations in urine dilution.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid).

  • Extraction:

    • Acidify the urine sample to a pH of approximately 1-2 with a strong acid (e.g., HCl).

    • Extract the organic acids with a suitable solvent such as ethyl acetate. This can be done by vortexing the sample with the solvent followed by centrifugation to separate the layers. Repeat the extraction process to ensure complete recovery.

    • Combine the organic extracts and dry them under a stream of nitrogen.

  • Derivatization:

    • To make the organic acids volatile for GC analysis, a two-step derivatization is often employed.

    • First, add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract to form methoxime derivatives of the keto group. Incubate at a controlled temperature (e.g., 60°C) for a specified time.

    • Second, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to derivatize the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers. Incubate at a controlled temperature (e.g., 70°C).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC) Conditions:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: An initial low temperature held for a few minutes, followed by a temperature ramp to a final high temperature to elute all compounds of interest.

    • Mass Spectrometry (MS) Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for this compound and the internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Quantitative Data

The concentration of this compound in biological fluids of healthy individuals is generally low or undetectable.[13] Elevated levels are typically associated with specific metabolic conditions or the administration of precursors like odd-chain fatty acids or the triglyceride triheptanoin.

Biological FluidConditionConcentration RangeReference
Human PlasmaHealthy (Fasting)Detected but not quantified--INVALID-LINK--
Human PlasmaAfter Triheptanoin Administration0.156–10 µg/mL (validated range)--INVALID-LINK--
Human UrineHealthy Pediatric PopulationNot typically reported as a major organic acid--INVALID-LINK--
Human UrineDiabetic KetoacidosisElevated levels of ketone bodies expected, specific data for this compound is limited.[7]

Conclusion

This compound, a five-carbon ketone body, holds a unique position in cellular metabolism due to its anaplerotic role. While its historical discovery is intertwined with the development of synthetic methods for β-keto esters by pioneers like Ludwig Claisen, its biological significance continues to be an active area of research. The ability of this compound to replenish TCA cycle intermediates makes it a molecule of interest for understanding and potentially treating metabolic disorders characterized by energy deficits, particularly in the brain. The methodologies for its synthesis and detection are well-established, providing a solid foundation for further investigation into its therapeutic applications. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this fascinating metabolite.

References

An In-depth Technical Guide to 3-Oxopentanoic Acid Metabolism in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body primarily synthesized in the liver from the metabolism of odd-chain fatty acids. Unlike the more common four-carbon ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate, this compound possesses the unique property of being anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This characteristic makes it a molecule of significant interest for brain energy metabolism, particularly in neurological conditions characterized by impaired glucose utilization or energy deficits. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in the brain, including its transport across the blood-brain barrier, its catabolism to provide energy, and its anaplerotic function. The guide also details relevant experimental protocols and discusses potential signaling pathways that may be modulated by this unique ketone body.

Introduction

The brain is an organ with high metabolic demands, primarily relying on glucose as its energy source. However, under conditions of glucose scarcity, such as prolonged fasting, or in certain pathological states, the brain can adapt to utilize ketone bodies as an alternative fuel.[1] this compound is a less-abundant, five-carbon ketone body that rapidly enters the brain from circulation.[2] Its metabolism provides not only acetyl-CoA for energy production but also propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA, thereby replenishing the cycle's intermediates (anaplerosis).[2][3] This anaplerotic potential is of particular therapeutic interest for neurological disorders where TCA cycle function is compromised.

Transport of this compound into the Brain

The transport of ketone bodies, including this compound, across the blood-brain barrier (BBB) is mediated by proton-coupled monocarboxylate transporters (MCTs).[4] The primary isoforms expressed at the BBB and on neurons and glia are MCT1 and MCT2.

Data Presentation: Transport Kinetics
TransporterSubstrateApparent Km (mM)Cell Type/System
MCT1 L-Lactate4.7Isolated Hepatocytes
Acetoacetate6.1Isolated Hepatocytes
D-β-Hydroxybutyrate10.1Tumor Cells
MCT2 L-Lactate~0.7Cultured Neurons (estimated)
Pyruvate~0.1Oocytes
Monocarboxylate Carrier (general) α-KetobutyrateData not specifiedRat Brain (in vivo)
α-KetoisocaproateData not specifiedRat Brain (in vivo)

Note: The Km values can vary depending on the experimental system. Data for this compound is needed for accurate modeling.

Catabolism of this compound in Brain Mitochondria

Once inside brain cells, this compound is transported into the mitochondrial matrix where it is catabolized. This process involves its activation to 3-oxopentanoyl-CoA, followed by thiolytic cleavage.

Activation to 3-Oxopentanoyl-CoA

The conversion of this compound to its coenzyme A (CoA) derivative is a critical first step. This reaction is likely catalyzed by a mitochondrial acyl-CoA synthetase. While the specific enzyme responsible has not been definitively identified in the brain, both short-chain and medium-chain acyl-CoA synthetases are present in brain mitochondria and could potentially perform this activation.[5][6][7]

Thiolytic Cleavage

3-Oxopentanoyl-CoA is then cleaved by mitochondrial 3-ketoacyl-CoA thiolase (also known as acetoacetyl-CoA thiolase, ACAT) into acetyl-CoA and propionyl-CoA.[8][9] The activity of this enzyme is notably lower in the brain compared to other tissues like the heart, which may be a rate-limiting step in fatty acid and ketone body oxidation in the brain.[9]

  • Acetyl-CoA enters the TCA cycle to be oxidized for ATP production.

  • Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a TCA cycle intermediate, and its de novo synthesis from this compound constitutes the anaplerotic pathway.[10][11]

Data Presentation: Enzyme Kinetics

Quantitative kinetic data for the enzymes involved in this compound catabolism in the brain are scarce. The following table presents available data for related substrates.

EnzymeSubstrateApparent KmVmaxTissue/Organism
3-Ketoacyl-CoA Thiolase Acetoacetyl-CoAData not specifiedData not specifiedRat Brain Mitochondria
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) Acetoacetyl-CoAData not specifiedData not specifiedRat Brain Mitochondria

Note: There is a critical need for experimental determination of the kinetic parameters of these enzymes with 3-oxopentanoyl-CoA to fully understand its metabolic fate in the brain.

Signaling Pathways and Anaplerotic Role

The metabolic effects of this compound likely extend beyond simple energy provision and may involve the modulation of key cellular signaling pathways.

Anaplerosis and Neurotransmitter Synthesis

By replenishing TCA cycle intermediates, this compound can support the synthesis of neurotransmitters derived from α-ketoglutarate, namely glutamate (B1630785) and GABA.[1][10] This is particularly relevant in conditions of high neuronal activity or excitotoxicity where there is an increased demand for neurotransmitter turnover.

Potential Regulation of AMPK and mTOR Signaling

The cellular energy status, which can be influenced by ketone body metabolism, is monitored by AMP-activated protein kinase (AMPK).[12][13] Activation of AMPK in astrocytes can increase glycolysis and TCA cycle capacity.[12] Conversely, the mTOR signaling pathway, a central regulator of cell growth and metabolism, is inhibited by AMPK.[14][15] It is plausible that the metabolism of this compound, by altering the cellular energy charge (ATP/ADP and AMP levels) and the availability of TCA cycle intermediates, could modulate the activity of the AMPK-mTOR axis in both neurons and astrocytes.[16][17][18] However, direct experimental evidence for this is currently lacking.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound metabolism in the brain.

Quantification of this compound in Brain Tissue

This protocol is based on established methods for organic acid analysis using gas chromatography-mass spectrometry (GC-MS).

Objective: To measure the concentration of this compound in brain tissue samples.

Materials:

  • Brain tissue (e.g., from rats on a standard or ketogenic diet)

  • Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar organic acid)

  • Homogenization buffer (e.g., ice-cold perchloric acid or methanol/water)

  • Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvent (e.g., ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Rapidly dissect and freeze the brain tissue in liquid nitrogen to quench metabolic activity.

  • Accurately weigh the frozen tissue.

  • Homogenize the tissue in a pre-chilled homogenization buffer containing the internal standard.

  • Centrifuge the homogenate to precipitate proteins.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Perform a two-step derivatization of the dried extract to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

  • Re-dissolve the derivatized sample in an appropriate organic solvent.

  • Inject an aliquot of the sample into the GC-MS system.

  • Identify and quantify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum, using the internal standard for calibration.

Measurement of 3-Oxopentanoyl-CoA Thiolase Activity

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Objective: To determine the activity of 3-ketoacyl-CoA thiolase in brain mitochondrial extracts using a model substrate.

Materials:

  • Isolated brain mitochondria

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)

  • Coenzyme A (CoA)

  • Model substrate (e.g., acetoacetyl-CoA, as 3-oxopentanoyl-CoA is not commercially available)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer

Procedure:

  • Prepare a mitochondrial extract by sonication or detergent lysis of isolated brain mitochondria.

  • Determine the protein concentration of the extract.

  • In a cuvette, combine the assay buffer, CoA, and the mitochondrial extract.

  • Initiate the reaction by adding the acetoacetyl-CoA substrate.

  • The reaction produces acetyl-CoA and a shortened acyl-CoA, consuming one molecule of free CoA.

  • The decrease in free CoA can be monitored by the change in absorbance at 412 nm in the presence of DTNB, which reacts with the sulfhydryl group of CoA.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB-CoA adduct.

Mandatory Visualizations

Diagram 1: Metabolic Pathway of this compound in the Brain

3-Oxopentanoic_Acid_Metabolism cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_neuron Brain Cell (Neuron/Glia) cluster_mito Mitochondrion 3-Oxopentanoic_Acid_Blood This compound MCT1 MCT1/2 3-Oxopentanoic_Acid_Blood->MCT1 Transport 3-Oxopentanoic_Acid_Cell This compound MCT1->3-Oxopentanoic_Acid_Cell 3-Oxopentanoic_Acid_Mito This compound 3-Oxopentanoic_Acid_Cell->3-Oxopentanoic_Acid_Mito 3-Oxopentanoyl_CoA 3-Oxopentanoyl-CoA 3-Oxopentanoic_Acid_Mito->3-Oxopentanoyl_CoA Acyl-CoA Synthetase Acetyl_CoA Acetyl-CoA 3-Oxopentanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Propionyl_CoA Propionyl-CoA 3-Oxopentanoyl_CoA->Propionyl_CoA 3-Ketoacyl-CoA Thiolase TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA Quantification_Workflow start Brain Tissue Sample homogenization Homogenization (with Internal Standard) start->homogenization centrifugation Protein Precipitation (Centrifugation) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying under Nitrogen supernatant->drying derivatization Derivatization (TMS) drying->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Quantification analysis->quantification Signaling_Pathway 3-Oxo This compound Metabolism ATP_ratio Increased ATP/ADP Ratio 3-Oxo->ATP_ratio TCA_intermediates Increased TCA Cycle Intermediates 3-Oxo->TCA_intermediates AMPK AMPK ATP_ratio->AMPK Inhibits Neurotransmitter Neurotransmitter Synthesis (Glutamate, GABA) TCA_intermediates->Neurotransmitter Promotes mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

References

The Anaplerotic Power of 5-Carbon Ketone Bodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Five-carbon (C5) ketone bodies, derived from the metabolism of odd-chain fatty acids, represent a unique class of energy substrates with potent anaplerotic properties. Unlike the more common four-carbon (C4) ketone bodies, C5 ketones provide a dual fuel for the tricarboxylic acid (TCA) cycle, supplying both acetyl-CoA for oxidation and propionyl-CoA to replenish cycle intermediates. This technical guide provides an in-depth analysis of the metabolism of C5 ketone bodies, their anaplerotic mechanism, and the experimental methodologies used to investigate their effects. Quantitative data from key studies are summarized, and the core metabolic pathways are visualized to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of these compounds, particularly in the context of metabolic disorders characterized by energy deficits and TCA cycle dysfunction.

Introduction: The Anaplerotic Role of 5-Carbon Ketone Bodies

Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that are extracted for biosynthesis or other metabolic functions. A depleted TCA cycle compromises cellular energy production. Five-carbon (C5) ketone bodies, such as β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP), are emerging as significant anaplerotic substrates.[1] They are primarily generated in the liver from the β-oxidation of odd-chain fatty acids, such as heptanoate (B1214049).[2]

The unique anaplerotic capability of C5 ketone bodies stems from their catabolism in peripheral tissues, which yields both acetyl-CoA and propionyl-CoA.[2] Acetyl-CoA enters the TCA cycle via citrate (B86180) synthase for energy production, while propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA, thereby directly replenishing the pool of cycle intermediates.[2][3] This dual contribution makes C5 ketone bodies and their precursors, like the triglyceride triheptanoin (B1683035), promising therapeutic agents for inherited metabolic disorders such as long-chain fatty acid oxidation disorders (LC-FAODs).[4][5]

Metabolism of 5-Carbon Ketone Bodies

The metabolic pathway of C5 ketone bodies involves their synthesis in the liver and their subsequent catabolism in extrahepatic tissues.

Hepatic C5 Ketogenesis

The synthesis of C5 ketone bodies mirrors that of C4 ketone bodies, utilizing the same enzymatic machinery of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) cycle.[2] The process begins with the β-oxidation of an odd-chain fatty acid like heptanoate, which produces acetyl-CoA and propionyl-CoA.[4] The key steps are:

  • Condensation: Propionyl-CoA condenses with acetyl-CoA to form β-ketopentanoyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA thiolase.[2]

  • Synthesis of HEG-CoA: β-ketopentanoyl-CoA then reacts with another molecule of acetyl-CoA to form 3-hydroxy-3-ethylglutaryl-CoA (HEG-CoA), the C5 analogue of HMG-CoA.[2]

  • Cleavage: HEG-CoA is cleaved to yield the C5 ketone body, β-ketopentanoate (BKP), and acetyl-CoA.[2]

  • Reduction: BKP can be reduced to β-hydroxypentanoate (BHP) by β-hydroxybutyrate dehydrogenase.[2]

It is important to note that a significant portion of the propionyl-CoA derived from odd-chain fatty acid oxidation in the liver is channeled into anaplerosis directly within the liver, which can limit the rate of C5 ketogenesis compared to C4 ketogenesis from even-chain fatty acids.[2][6]

Peripheral Catabolism and Anaplerosis

In peripheral tissues such as the heart, muscle, and brain, C5 ketone bodies are taken up and converted back to their CoA esters.[2] These are then cleaved by thiolase to yield propionyl-CoA and acetyl-CoA.[2] The propionyl-CoA then undergoes a three-step conversion to the TCA cycle intermediate succinyl-CoA:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[3]

  • Racemization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[3]

  • Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[3]

This conversion of propionyl-CoA to succinyl-CoA constitutes the primary anaplerotic action of C5 ketone bodies.

Quantitative Data on Anaplerotic Effects

The anaplerotic properties of C5 ketone body precursors have been quantified in various experimental models.

In Vitro Studies with Heptanoate

A study utilizing stable isotope tracing in HEK293 T cells demonstrated the direct anaplerotic contribution of heptanoate.[7]

ParameterConditionObservationReference
TCA Cycle Intermediate Labeling Incubation with 13C-labeled heptanoateC3-labeling from propionyl-CoA was significantly enriched in malate. C2-labeling from acetyl-CoA was enriched in most other TCA cycle intermediates, as well as aspartate, glutamate, and glutamine.[7]
Redox Homeostasis Heptanoate TreatmentIncreased NAD+/NADH ratio and a decreased lactate/pyruvate ratio.[8]
Glucose Metabolism Incubation with 13C6-glucose and heptanoateDecreased contribution of glucose-derived carbon to the TCA cycle.[8]
Glutamine Metabolism Incubation with labeled glutamine and heptanoateIncreased influx of glutamine-derived carbon into the TCA cycle.[8]
Preclinical and Clinical Studies with Triheptanoin

Triheptanoin, a triglyceride of heptanoate, has been investigated for its therapeutic potential in LC-FAODs.

Study TypeModel/Patient PopulationKey FindingsReference
Preclinical (Mouse Model) Very long-chain acyl-CoA dehydrogenase-deficient (VLCAD-/-) miceDietary triheptanoin increased the levels of the TCA cycle intermediate succinate (B1194679) in cardiac muscle compared to a diet with even-chain MCT oil.[4]
Clinical Trial Patients with LC-FAODsThe total mean annualized major clinical event rate was significantly lower with triheptanoin (0.1) compared to MCT oil (0.7).[9]
Clinical Trial Patients with LC-FAODsAnnualized hospitalization rates and duration were reduced with triheptanoin treatment.[10]
Clinical Study Patients with VLCAD deficiencyTreatment with triheptanoin resulted in a trend towards normalization of blood levels of TCA cycle intermediates.[4][5]

Experimental Protocols

Perfused Rat Liver Model for Ketogenesis Studies

This ex vivo model allows for the controlled study of hepatic metabolism.

Materials:

  • Male Wistar rats (200-250 g), fasted for 24 hours.

  • Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O2, 5% CO2.

  • Perfusion apparatus with a pump, oxygenator, and temperature control (37°C).

  • Substrates: Sodium octanoate (B1194180) or sodium heptanoate (typically 0.3 mM).[11]

  • 13C-labeled substrates for isotopic tracer studies (e.g., [U-13C3]propionate).[12]

Procedure:

  • Anesthetize the rat and surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and initiate perfusion with the oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 30-40 mL/min).

  • Excise the liver and place it in the perfusion chamber.

  • Allow for an equilibration period (e.g., 20 minutes) with the perfusion buffer.

  • Introduce the substrate (e.g., heptanoate) into the perfusion medium.

  • Collect perfusate samples at regular intervals for analysis of ketone bodies and other metabolites.

  • At the end of the experiment, freeze-clamp the liver tissue in liquid nitrogen for subsequent analysis of intracellular metabolites like acyl-CoAs.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) for Ketone Body Analysis

GC-MS is a highly sensitive and specific method for the quantification of ketone bodies in biological samples.[14][15]

Sample Preparation (Blood/Plasma):

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge to separate plasma.

  • For analysis of total ketone bodies, enzymatic oxidation of β-hydroxybutyrate to acetoacetate (B1235776) is performed, followed by decarboxylation to acetone.[14]

  • An internal standard, such as acetone-13C3, is added for accurate quantification.[14]

Headspace GC-MS Analysis:

  • Incubate the prepared sample in a sealed headspace vial at a controlled temperature to allow volatile compounds (acetone) to partition into the gas phase.

  • Inject a sample of the headspace gas into the GC-MS system.

  • Gas Chromatography: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).[16]

  • Mass Spectrometry: Detect and quantify the eluted compounds based on their mass-to-charge ratio. The peak at m/z 181 can be used for the acetone-PFBHA derivative.[16]

Visualizations of Metabolic Pathways and Workflows

Metabolic Pathway of C5 Ketone Body Anaplerosis

Anaplerosis_Pathway substrate substrate intermediate intermediate product product cycle TCA Cycle Heptanoate Heptanoate PropionylCoA Propionyl-CoA Heptanoate->PropionylCoA β-oxidation AcetylCoA Acetyl-CoA Heptanoate->AcetylCoA β-oxidation C5_Ketone_Bodies C5 Ketone Bodies (BHP, BKP) PropionylCoA->C5_Ketone_Bodies Hepatic Ketogenesis MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase AcetylCoA->cycle Oxidation AcetylCoA->C5_Ketone_Bodies Hepatic Ketogenesis C5_Ketone_Bodies->PropionylCoA Peripheral Catabolism C5_Ketone_Bodies->AcetylCoA Peripheral Catabolism SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase SuccinylCoA->cycle Anaplerosis

Caption: Metabolism of C5 ketone bodies and their anaplerotic entry into the TCA cycle.

Experimental Workflow for Isotopic Tracer Analysis

Isotope_Workflow step step analysis analysis data data start Cell Culture (e.g., HEK293 T) incubation Incubation with 13C-labeled Substrate (e.g., Heptanoate) start->incubation extraction Metabolite Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms isotopomer Mass Isotopomer Distribution Analysis lcms->isotopomer flux Metabolic Flux Calculation isotopomer->flux

Caption: Workflow for stable isotope tracing to assess anaplerosis.

Propionyl-CoA to Succinyl-CoA Conversion Pathway

PropionylCoA_Conversion PropionylCoA Propionyl-CoA D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12)

Caption: Enzymatic conversion of propionyl-CoA to the anaplerotic substrate succinyl-CoA.

Conclusion

The anaplerotic properties of 5-carbon ketone bodies offer a significant advantage over traditional even-chain medium-chain triglycerides in correcting TCA cycle deficiencies. By providing both acetyl-CoA for energy and propionyl-CoA for replenishing TCA cycle intermediates, C5 ketone precursors like triheptanoin have demonstrated therapeutic potential in preclinical and clinical settings for metabolic disorders. The experimental protocols and analytical methods detailed in this guide provide a framework for further research into the nuanced metabolic effects of these compounds. A deeper understanding of the regulation of C5 ketogenesis and anaplerosis will be crucial for the development of targeted therapies that leverage the unique metabolic benefits of 5-carbon ketone bodies.

References

An In-depth Technical Guide on the Metabolic Fate of 3-Oxopentanoic Acid from Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of odd-chain fatty acids presents a unique intersection of lipid catabolism, the citric acid cycle, and ketone body metabolism. Unlike their even-chain counterparts, the final product of β-oxidation of odd-chain fatty acids is not solely acetyl-CoA, but also the three-carbon molecule propionyl-CoA. This propionyl-CoA can either be converted to the anaplerotic citric acid cycle intermediate succinyl-CoA or be utilized in the synthesis of the five-carbon ketone body, 3-oxopentanoic acid (also known as β-ketopentanoate). This guide provides a comprehensive technical overview of the metabolic fate of this compound, detailing its synthesis from propionyl-CoA and acetyl-CoA, its subsequent catabolism, and its physiological significance. The document includes detailed enzymatic pathways, quantitative data, and experimental protocols relevant to the study of this unique metabolic pathway.

Introduction

The catabolism of fatty acids is a fundamental process for energy production in most organisms. While the β-oxidation of even-chain fatty acids, yielding exclusively acetyl-CoA, is well-characterized, the metabolism of odd-chain fatty acids follows a distinct path with significant metabolic implications. The terminal product of odd-chain fatty acid oxidation is a molecule of propionyl-CoA and multiple molecules of acetyl-CoA[1]. Propionyl-CoA serves as a key branch point, with its carbons having the potential to either replenish the citric acid cycle (TCA cycle) through conversion to succinyl-CoA or contribute to the formation of a unique, five-carbon ketone body, this compound[2][3].

This compound is an anaplerotic ketone body, meaning it can increase the concentration of TCA cycle intermediates, a property not shared by the more common four-carbon ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate[2]. This anaplerotic potential has garnered significant interest, particularly in the context of neurological and metabolic disorders where TCA cycle function is compromised. This guide will provide an in-depth exploration of the synthesis and degradation of this compound, offering a valuable resource for researchers and professionals in the fields of biochemistry, metabolism, and drug development.

From Odd-Chain Fatty Acids to Propionyl-CoA: The Final Step of β-Oxidation

The β-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids until the final thiolytic cleavage. At this stage, a five-carbon fatty acyl-CoA is cleaved to yield one molecule of acetyl-CoA (two carbons) and one molecule of propionyl-CoA (three carbons)[1].

The Dual Fates of Propionyl-CoA

Propionyl-CoA stands at a metabolic crossroads, with two primary fates: conversion to succinyl-CoA for anaplerosis or condensation with acetyl-CoA to form 3-oxopentanoyl-CoA, the precursor to this compound.

Anaplerotic Pathway: Conversion of Propionyl-CoA to Succinyl-CoA

The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA is a crucial anaplerotic pathway. This three-step enzymatic process occurs within the mitochondrial matrix[4].

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA. This reaction requires ATP and bicarbonate[3][5][6][7].

  • Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase [8].

  • Isomerization: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA[4].

This pathway ensures that the carbon skeleton of propionyl-CoA can be utilized to replenish the TCA cycle, which is essential for maintaining cellular energy homeostasis.

Ketogenic Pathway: Synthesis of this compound

In addition to its anaplerotic role, propionyl-CoA can condense with acetyl-CoA to initiate the synthesis of the five-carbon ketone body, this compound. This process is thought to occur primarily in the liver mitochondria.

  • Condensation: One molecule of propionyl-CoA condenses with one molecule of acetyl-CoA to form 3-oxopentanoyl-CoA . This reaction is catalyzed by a mitochondrial thiolase [9][10]. While several thiolases exist, the specific enzyme with a high affinity for both propionyl-CoA and acetyl-CoA in this context is an area of ongoing research.

  • Deacylation: 3-oxopentanoyl-CoA is then deacylated to This compound . The precise enzyme responsible for this step is not definitively established but may involve a thioesterase.

It is important to note that while the four-carbon ketone bodies are synthesized via HMG-CoA synthase, its role in the direct synthesis of five-carbon ketone bodies is not well-established[11][12][13][14].

Metabolic Fate of this compound

Once synthesized in the liver, this compound can be transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, to be used as an energy source.

Activation to 3-Oxopentanoyl-CoA

In extrahepatic tissues, this compound must first be activated to its CoA ester, 3-oxopentanoyl-CoA. This reaction is catalyzed by succinyl-CoA:3-ketoacid-CoA transferase (SCOT) , the same enzyme responsible for the activation of acetoacetate[15]. SCOT transfers a CoA moiety from succinyl-CoA to this compound, forming 3-oxopentanoyl-CoA and succinate.

Thiolytic Cleavage

3-Oxopentanoyl-CoA is then cleaved by a mitochondrial thiolase into one molecule of propionyl-CoA and one molecule of acetyl-CoA [9]. These products can then enter their respective metabolic pathways: acetyl-CoA can enter the TCA cycle for complete oxidation, and propionyl-CoA can be converted to succinyl-CoA, further contributing to anaplerosis.

Signaling Pathways and Logical Relationships

The metabolic pathways described are interconnected and regulated by the energy status of the cell. The availability of substrates, such as odd-chain fatty acids and the cellular acetyl-CoA/CoA and NAD+/NADH ratios, will influence the flux through these pathways.

Metabolic_Fate_of_3_Oxopentanoic_Acid cluster_odd_chain_fa Odd-Chain Fatty Acid Oxidation cluster_anaplerosis Anaplerotic Pathway cluster_ketogenesis 5-Carbon Ketogenesis (Liver) cluster_catabolism Catabolism (Extrahepatic Tissues) Odd-Chain Fatty Acids Odd-Chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-Chain Fatty Acids->Propionyl-CoA Acetyl-CoA_from_FA Acetyl-CoA Odd-Chain Fatty Acids->Acetyl-CoA_from_FA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase 3-Oxopentanoyl-CoA 3-Oxopentanoyl-CoA Propionyl-CoA->3-Oxopentanoyl-CoA Mitochondrial Thiolase TCA Cycle TCA Cycle Acetyl-CoA_from_FA->TCA Cycle L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Succinyl-CoA->TCA Cycle This compound This compound 3-Oxopentanoyl-CoA->this compound Thioesterase? 3-Oxopentanoyl-CoA_cat 3-Oxopentanoyl-CoA This compound->3-Oxopentanoyl-CoA_cat SCOT Acetyl-CoA_ketogenesis Acetyl-CoA Acetyl-CoA_ketogenesis->3-Oxopentanoyl-CoA Acetyl-CoA_ketogenesis->TCA Cycle Propionyl-CoA_cat Propionyl-CoA 3-Oxopentanoyl-CoA_cat->Propionyl-CoA_cat Acetyl-CoA_cat Acetyl-CoA 3-Oxopentanoyl-CoA_cat->Acetyl-CoA_cat Propionyl-CoA_cat->D-Methylmalonyl-CoA Acetyl-CoA_cat->TCA Cycle LCMS_Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Methanol + Formic Acid Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification PCC_Assay_Workflow Lymphocyte Lysate Lymphocyte Lysate Enzymatic Reaction Enzymatic Reaction Lymphocyte Lysate->Enzymatic Reaction Propionyl-CoA, ATP, Bicarbonate Reaction Quenching Reaction Quenching Enzymatic Reaction->Reaction Quenching Acid HPLC Analysis HPLC Analysis Reaction Quenching->HPLC Analysis Quantification of Methylmalonyl-CoA Quantification of Methylmalonyl-CoA HPLC Analysis->Quantification of Methylmalonyl-CoA

References

An In-depth Technical Guide to 3-Oxopentanoic Acid: From Synthesis to Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 3-Oxopentanoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, analytical quantification, and crucial role in cellular metabolism, particularly its anaplerotic properties in the context of novel therapeutic strategies.

Core Chemical and Physical Properties

This compound, also known as β-ketopentanoic acid, is a five-carbon ketone body. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 10191-25-0[1]
Molecular Formula C5H8O3[1]
Molecular Weight 116.12 g/mol [1]
IUPAC Name This compound
Synonyms β-Ketopentanoic acid, 3-Ketopentanoic acid, 3-Oxovaleric acid[2]
SMILES CCC(=O)CC(=O)O
InChI Key FHSUFDYFOHSYHI-UHFFFAOYSA-N[3]

Synthesis of this compound

The laboratory synthesis of this compound can be achieved through various organic chemistry reactions, with the Claisen condensation being a common and effective method. This approach involves the condensation of an ester enolate with another ester molecule.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative example of a Claisen condensation reaction for the synthesis of a β-keto ester, which can be subsequently hydrolyzed to yield this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous toluene.

  • Condensation: A mixture of ethyl acetate and ethyl propionate is added dropwise to the sodium ethoxide solution with stirring. The reaction mixture is then heated to reflux for several hours to drive the condensation reaction to completion.[2]

  • Acidification: After cooling to room temperature, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of less than 1.

  • Extraction: The acidified mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water and sodium bicarbonate solution, and then with water again.

  • Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude ethyl 3-oxopentanoate.

  • Hydrolysis: The crude ester is then hydrolyzed to this compound by heating with an aqueous acid or base, followed by neutralization and extraction.

Quantification of this compound in Biological Matrices

Accurate quantification of this compound in biological samples like plasma is crucial for metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

The following protocol is based on a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and this compound in human plasma.[4]

1. Sample Preparation:

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of this compound into blank human plasma.[4] The validated concentration range for this compound was 0.156 to 10 µg/mL.[4]

  • Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add an internal standard. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).[4]

    • Detection: Multiple Reaction Monitoring (MRM) for selective and quantitative detection. The optimal MRM transition for this compound should be determined by direct infusion.[4]

Quantitative Data from a Validated LC-MS/MS Method:

ParameterThis compound
Linearity Range 0.156 - 10 µg/mL
Lower Limit of Quantification (LLOQ) 0.156 µg/mL
High QC (HQC) Concentration 8.0 µg/mL
Medium QC (MQC) Concentration 4.0 µg/mL
Low QC (LQC) Concentration 0.450 µg/mL

Table adapted from a validated LC-MS/MS method for the quantification of this compound in human plasma.[4]

Metabolic Significance and Anaplerotic Role

This compound is a key metabolite in the catabolism of odd-chain fatty acids. Its metabolic fate is of particular interest in the context of anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates.

Triheptanoin (B1683035) Metabolism and the Generation of this compound

The therapeutic agent triheptanoin, a triglyceride composed of three seven-carbon fatty acids (heptanoate), is metabolized to produce precursors for this compound.[5]

Triheptanoin_Metabolism Triheptanoin Triheptanoin Heptanoate (B1214049) Heptanoate (C7) Triheptanoin->Heptanoate Lipolysis Beta_Oxidation β-Oxidation Heptanoate->Beta_Oxidation Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA (C2) Beta_Oxidation->Acetyl_CoA Oxopentanoyl_CoA 3-Oxopentanoyl-CoA Beta_Oxidation->Oxopentanoyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Oxopentanoic_Acid This compound Oxopentanoyl_CoA->Oxopentanoic_Acid Hydrolysis Succinyl_CoA->TCA_Cycle Anaplerosis

Caption: Metabolic pathway of triheptanoin to this compound and its anaplerotic entry into the TCA cycle.

The metabolism of heptanoate via β-oxidation yields both acetyl-CoA and propionyl-CoA.[5] Propionyl-CoA is then converted to succinyl-CoA, a direct intermediate of the TCA cycle, thus replenishing the cycle's intermediates.[5] This anaplerotic effect is the key therapeutic mechanism of triheptanoin in treating certain metabolic disorders, such as long-chain fatty acid oxidation disorders (LC-FAODs).[5]

The Anaplerotic Pathway

The conversion of propionyl-CoA to succinyl-CoA is a critical step in the anaplerotic function of odd-chain fatty acid metabolism.

Anaplerotic_Pathway Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The enzymatic conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA.

Role in Drug Development and Neurological Research

The unique metabolic properties of this compound and its precursors have positioned them as promising therapeutic agents for various neurological and metabolic disorders. The ability to provide an alternative energy source to the brain and replenish TCA cycle intermediates is particularly relevant in conditions characterized by impaired glucose metabolism or energy deficits.

Research into the neuroprotective effects of related short-chain fatty acids suggests potential mechanisms of action for this compound, which may include modulation of neuroinflammation, oxidative stress, and gene expression.[6][7][8] Further investigation into the specific signaling pathways affected by this compound is an active area of research with significant therapeutic potential.

Conclusion

This compound is a multifaceted molecule with significant implications for cellular metabolism and therapeutic development. A thorough understanding of its chemical properties, synthesis, and biological roles is essential for researchers and scientists working at the forefront of metabolic research and drug discovery. The methodologies and pathways detailed in this guide provide a solid foundation for further exploration of this intriguing ketone body and its potential to address unmet medical needs.

References

Preliminary Studies on the Therapeutic Potential of 3-Oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain and other tissues, particularly under conditions of impaired glucose metabolism.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle, a crucial pathway for cellular energy production.[2] This unique metabolic feature has positioned this compound and its precursor, the triglyceride triheptanoin (B1683035), as promising therapeutic agents for a range of neurological and metabolic disorders. This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of this compound, with a focus on quantitative data from clinical trials of triheptanoin, detailed experimental protocols for its quantification, and visualization of its metabolic pathway.

Introduction

This compound is produced in the liver from the metabolism of odd-carbon fatty acids, such as heptanoate (B1214049) derived from triheptanoin.[3] It readily crosses the blood-brain barrier and is metabolized within the brain to provide both acetyl-CoA and propionyl-CoA.[3] Acetyl-CoA enters the TCA cycle to generate ATP, while propionyl-CoA is converted to succinyl-CoA, an anaplerotic substrate that replenishes the TCA cycle intermediate pool.[3] This dual function of providing energy and replenishing metabolic intermediates makes this compound a compound of significant interest for conditions characterized by brain energy deficits, such as Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS) and certain forms of epilepsy.[1]

Quantitative Data from Clinical Studies of Triheptanoin

While direct clinical trial data for this compound is limited, several studies have investigated the therapeutic efficacy of its precursor, triheptanoin. The following tables summarize the quantitative outcomes from these trials.

Table 1: Clinical Trials of Triheptanoin in Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS)

Study/Trial IDNumber of PatientsStudy DesignTreatment and DosageKey Quantitative OutcomesAdverse Events
UX007G-CL201 (NCT01993186) 36Randomized, double-blind, placebo-controlledTriheptanoin titrated to 35% of total daily calories for 8 weeks- Median 12.6% reduction in overall seizure frequency (vs. no change in placebo, p=0.58)- Median 62.2% reduction in absence seizures in a small subgroup (n=9)Mild to moderate gastrointestinal events (diarrhea, vomiting, abdominal pain)
Open-label long-term follow-up 5Open-labelTriheptanoin- 97% sustained reduction in motor and non-motor paroxysmal events over 3 years- Improvement in total IQ, verbal IQ, and performance IQ in one patient after 2 yearsNot detailed
UX007G-CL301 (NCT02960217) 43Randomized, double-blind, placebo-controlled, crossoverTriheptanoin- No significant difference in the frequency of disabling movement disorders compared to placebo (p=0.2684)More frequent treatment-emergent adverse events with triheptanoin, primarily gastrointestinal

Table 2: Clinical Trials of Triheptanoin in Refractory Epilepsy

Study/Trial IDNumber of PatientsStudy DesignTreatment and DosageKey Quantitative OutcomesAdverse Events
Pilot Study in Children 12Open-label pilot study30-100 ml/day of triheptanoin for >12 weeks- 5 out of 8 children who completed the trial had a >50% reduction in seizure frequency- 1 child became seizure-free for 30 weeksDiarrhea and other gastrointestinal effects
Randomized Trial in Adults 34 (17 per arm)Randomized, double-blind, comparativeTriheptanoin vs. Medium Chain Triglycerides (MCTs) up to 100 mL/d for 12 weeks- No significant difference in seizure frequency change between triheptanoin and MCTs (p=0.13)Gastrointestinal disturbances
Open-label Long-term Extension 10Open-label40-100 mL/d of triheptanoin- 5 out of 10 participants had a >50% reduction in seizure frequency- Median seizure reduction of 48%Diarrhea and bloating

Table 3: Preclinical Data for a this compound Derivative

CompoundAssayCell LineEfficacy MetricValue
3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amideNeuroprotection AssayMC65 (cellular AD model)EC5027.60 ± 9.4 nM[1]

Experimental Protocols

A robust and sensitive bioanalytical method is crucial for the clinical investigation of this compound. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its metabolite, 3-hydroxypentanoic acid, in human plasma has been developed.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on the method described by Kallem et al. (2021).

3.1.1. Materials and Reagents

  • Analytical Standards: this compound, 3-hydroxypentanoic acid, and an appropriate internal standard (e.g., sulbactam).

  • Solvents: Methanol (B129727) (Optima LC-MS grade), Water (Optima LC-MS grade), Formic acid (Optima LC-MS grade).

  • Biological Matrix: Human plasma with K2EDTA as anticoagulant.

3.1.2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or quality control sample, add 200 µL of ice-cold methanol containing 0.2% formic acid and the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

3.1.3. Liquid Chromatography (LC) Conditions

  • Column: Phenomenex Luna C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B.

    • Linearly increase the percentage of mobile phase B over several minutes to achieve separation.

    • Return to initial conditions to re-equilibrate the column.

  • Injection Volume: 5-10 µL.

3.1.4. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Negative ion electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Monitor the transition of the precursor ion (m/z 115.0) to a specific product ion.

    • 3-Hydroxypentanoic acid: Monitor the transition of the precursor ion (m/z 117.1) to a specific product ion.

    • Internal Standard: Monitor the specific precursor-to-product ion transition for the chosen internal standard.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard to maximize signal intensity.

3.1.5. Method Validation

The method should be validated according to regulatory guidelines, including the assessment of:

  • Linearity (Calibration Curve)

  • Accuracy and Precision

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, benchtop, long-term)

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the metabolic pathway of this compound and the experimental workflow for its quantification.

Metabolic_Pathway cluster_liver Liver cluster_brain Brain Triheptanoin Triheptanoin Heptanoate Heptanoate Triheptanoin->Heptanoate Lipolysis BetaOxidation β-Oxidation Heptanoate->BetaOxidation OxopentanoicAcid This compound Heptanoate->OxopentanoicAcid Metabolism PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA_liver Acetyl-CoA BetaOxidation->AcetylCoA_liver OxopentanoicAcid_brain This compound OxopentanoicAcid->OxopentanoicAcid_brain Crosses BBB AcetylCoA_brain Acetyl-CoA OxopentanoicAcid_brain->AcetylCoA_brain PropionylCoA_brain Propionyl-CoA OxopentanoicAcid_brain->PropionylCoA_brain TCACycle TCA Cycle AcetylCoA_brain->TCACycle Energy Production SuccinylCoA Succinyl-CoA PropionylCoA_brain->SuccinylCoA SuccinylCoA->TCACycle Anaplerosis

Metabolism of Triheptanoin to this compound.

Experimental_Workflow start Human Plasma Sample protein_precipitation Protein Precipitation (Methanol + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis

LC-MS/MS Workflow for this compound.

Conclusion

Preliminary studies on this compound, primarily through the investigation of its precursor triheptanoin, suggest a therapeutic potential in neurological disorders characterized by impaired brain energy metabolism. The anaplerotic nature of this 5-carbon ketone body offers a unique advantage over traditional ketogenic therapies. While clinical trial results for triheptanoin have shown mixed efficacy, particularly in seizure reduction, some studies indicate significant benefits for certain patient populations. The lack of direct quantitative preclinical data on this compound highlights a critical area for future research. The development of robust analytical methods, such as the detailed LC-MS/MS protocol, is essential for advancing our understanding of its pharmacokinetics and therapeutic effects. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential and to guide the development of novel treatments for a range of metabolic and neurological diseases.

References

The Enigmatic Role of 3-Oxopentanoic Acid in Propionic and Methylmalonic Acidemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic acidemia (PA) and methylmalonic acidemia (MMA) are severe inherited metabolic disorders characterized by the accumulation of toxic metabolites due to deficiencies in the enzymes propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively. While the roles of propionyl-CoA, methylmalonyl-CoA, and their immediate byproducts are well-documented, the significance of other, less-studied metabolites remains an area of active investigation. This technical guide delves into the current understanding of 3-oxopentanoic acid, a five-carbon ketone body, in the context of these organic acidemias. We explore its metabolic origins, potential pathophysiological implications, and methodologies for its detection and quantification. This document aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand the complete metabolic dysregulation in PA and MMA and to identify novel therapeutic targets.

Introduction: The Metabolic Landscape of Propionic and Methylmalonic Acidemia

Propionic acidemia and methylmalonic acidemia are autosomal recessive disorders that disrupt the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1][2][3] The enzymatic blocks in PA (propionyl-CoA carboxylase) and MMA (methylmalonyl-CoA mutase) lead to the accumulation of propionyl-CoA and methylmalonyl-CoA, respectively, within the mitochondria.[2][4] This primary accumulation triggers a cascade of metabolic derangements, including the formation of toxic byproducts such as 2-methylcitrate, propionylglycine, and 3-hydroxypropionate, which are excreted in the urine.[1][5] These toxic metabolites are known to interfere with crucial cellular processes, including the Krebs cycle and the urea (B33335) cycle, leading to mitochondrial dysfunction, hyperammonemia, and severe clinical manifestations.[4][6]

Amidst this complex metabolic picture, the role of alternative metabolic pathways becomes critical. The buildup of precursor molecules can drive the synthesis of atypical metabolites. One such molecule of interest is this compound (also known as β-ketopentanoate), a five-carbon ketone body.[7] Unlike the more common four-carbon ketone bodies (acetoacetate and β-hydroxybutyrate), this compound is derived from the metabolism of odd-chain fatty acids.[7] Its potential accumulation in PA and MMA, where the final steps of odd-chain fatty acid oxidation are impaired, warrants thorough investigation.

Metabolic Origin of this compound in PA and MMA

Under normal physiological conditions, the final product of odd-chain fatty acid oxidation is propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to the Krebs cycle intermediate, succinyl-CoA.[4] In PA and MMA, this pathway is blocked. The resulting accumulation of propionyl-CoA can lead to its condensation with acetyl-CoA to form 3-oxovaleryl-CoA, which can then be hydrolyzed to this compound. While this pathway is not a primary route of metabolism, the significant substrate pressure in these disorders may drive its activity.

A structurally similar compound, 2-methyl-3-oxovaleric acid, has been identified as a characteristic metabolite in the urine of patients with propionic acidemia.[8] This finding supports the hypothesis that the accumulation of propionyl-CoA can indeed drive the formation of alternative keto acids.

Quantitative Data on this compound in PA and MMA

To date, there is a paucity of specific quantitative data on the concentrations of this compound in the plasma or urine of patients with propionic and methylmalonic acidemia. Most metabolic profiling studies have focused on the more abundant and diagnostically established biomarkers. The Human Metabolome Database notes that this compound has been detected in human blood, although it is not considered a naturally occurring metabolite in individuals without specific exposures or metabolic conditions.[9]

The following tables are provided to structure future quantitative findings and to highlight the need for targeted metabolomic studies in these patient populations.

Table 1: Hypothetical Plasma Concentrations of this compound

AnalytePatient GroupConcentration Range (µM)Control GroupConcentration Range (µM)
This compoundPropionic AcidemiaNot ReportedHealthy ControlsNot Reported
This compoundMethylmalonic AcidemiaNot ReportedHealthy ControlsNot Reported

Table 2: Hypothetical Urinary Excretion of this compound

AnalytePatient GroupExcretion Range (mmol/mol creatinine)Control GroupExcretion Range (mmol/mol creatinine)
This compoundPropionic AcidemiaNot ReportedHealthy ControlsNot Reported
This compoundMethylmalonic AcidemiaNot ReportedHealthy ControlsNot Reported

Pathophysiological Role and Signaling Pathways

The accumulation of any organic acid can contribute to metabolic acidosis, a hallmark of decompensation in PA and MMA. Beyond its role as an acid, the specific toxic effects and impact on cellular signaling of this compound are not well understood. However, based on the known mechanisms of other toxic metabolites in these disorders, several potential pathways of interference can be postulated.

Mitochondrial Dysfunction

Mitochondrial dysfunction is a central theme in the pathophysiology of PA and MMA.[10] The accumulation of various organic acids and their CoA esters can inhibit key mitochondrial enzymes.

  • Krebs Cycle Inhibition: Propionyl-CoA and methylmalonyl-CoA are known to inhibit several Krebs cycle enzymes, including pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase.[4] It is plausible that this compound or its CoA ester could also exert inhibitory effects on these or other enzymes of central carbon metabolism, further compromising cellular energy production.

  • Inhibition of the Electron Transport Chain: The accumulation of toxic metabolites can lead to oxidative stress and direct inhibition of the electron transport chain complexes, leading to a decreased capacity for ATP synthesis.

The following diagram illustrates the potential points of inhibition within the Krebs cycle by accumulating metabolites in PA and MMA, with a hypothetical role for 3-oxopentanoyl-CoA.

Krebs_Cycle_Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate PropionylCoA Propionyl-CoA PropionylCoA->Pyruvate Inhibits PDH PropionylCoA->AlphaKG Inhibits α-KGDH MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->Pyruvate Inhibits PDH OxopentanoylCoA 3-Oxopentanoyl-CoA (Hypothetical) OxopentanoylCoA->AlphaKG Potential Inhibition

Potential inhibition of Krebs cycle enzymes.
Altered Cellular Signaling

The metabolic stress induced by organic acidemias can activate various cellular signaling pathways, often as a compensatory or protective mechanism, but sometimes contributing to the pathology.

  • AMP-activated protein kinase (AMPK) Signaling: As a key sensor of cellular energy status, a decrease in the ATP/AMP ratio due to mitochondrial dysfunction would lead to the activation of AMPK. Activated AMPK would then phosphorylate downstream targets to promote catabolism and inhibit anabolic processes in an attempt to restore energy homeostasis.

  • Stress-activated Protein Kinase (SAPK) Pathways: The accumulation of toxic metabolites and the resulting oxidative stress can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. Chronic activation of these pathways can lead to inflammation and apoptosis.

The following diagram illustrates a hypothetical signaling cascade initiated by the accumulation of this compound and subsequent mitochondrial dysfunction.

Signaling_Pathway OxopentanoicAcid This compound Accumulation MitoDysfunction Mitochondrial Dysfunction OxopentanoicAcid->MitoDysfunction ROS Increased ROS MitoDysfunction->ROS ATP_decrease Decreased ATP MitoDysfunction->ATP_decrease JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 AMPK AMPK Activation ATP_decrease->AMPK Catabolism Increased Catabolism AMPK->Catabolism Anabolism Decreased Anabolism AMPK->Anabolism Inhibits Inflammation Inflammation JNK_p38->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis Experimental_Workflow PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation (Methanol + IS) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS DataAnalysis Data Analysis and Quantification LCMSMS->DataAnalysis

References

The Natural Occurrence of 3-Oxopentanoic Acid in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as a crucial, anaplerotic energy source for the tricarboxylic acid (TCA) cycle.[1][2] Unlike the more common four-carbon ketone bodies, this compound can replenish TCA cycle intermediates, making it a molecule of significant interest in the study of metabolic diseases and as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in biological systems, its biosynthesis and metabolism, and detailed methodologies for its quantification. This document is intended to be a valuable resource for researchers, clinicians, and professionals in drug development investigating cellular metabolism and related biomarkers.

Introduction

This compound is a short-chain keto acid that has been identified in human blood.[3][4] It is primarily produced in the liver from the metabolism of odd-chain fatty acids.[1] While some databases categorize it as part of the human exposome, suggesting it is not a naturally occurring metabolite, this is a point of contention as it is a known product of endogenous fatty acid metabolism.[4] Its significance lies in its anaplerotic nature, meaning it can replenish the pool of tricarboxylic acid (TCA) cycle intermediates, a critical function for maintaining cellular energy production, particularly in the brain.[1] This property distinguishes it from the more abundant four-carbon ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate. The therapeutic potential of inducing the production of this compound, for example through the administration of triheptanoin, is an active area of research for certain inborn errors of metabolism.[1]

Biosynthesis and Metabolism of this compound

The primary pathway for the endogenous production of this compound is through the β-oxidation of odd-chain fatty acids in the liver.[1] The final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a key intermediate of the TCA cycle. Under conditions of high fatty acid oxidation, such as fasting or a ketogenic diet, the acetyl-CoA produced can be used for the synthesis of this compound.

The metabolic fate of this compound involves its transport to extrahepatic tissues, including the brain, where it is taken up and converted to acetyl-CoA and propionyl-CoA, which then enter the TCA cycle to provide energy.[1]

Signaling Pathway of Odd-Chain Fatty Acid Metabolism and this compound Production

cluster_liver Liver Mitochondria cluster_blood Bloodstream cluster_brain Extrahepatic Tissues (e.g., Brain) Odd-chain Fatty Acids Odd-chain Fatty Acids β-Oxidation β-Oxidation Odd-chain Fatty Acids->β-Oxidation Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis This compound This compound Ketogenesis->this compound This compound (transport) This compound This compound->this compound (transport) TCA Cycle (Liver) TCA Cycle (Liver) Succinyl-CoA->TCA Cycle (Liver) This compound (uptake) This compound This compound (transport)->this compound (uptake) Metabolism Metabolism This compound (uptake)->Metabolism Propionyl-CoA (brain) Propionyl-CoA Metabolism->Propionyl-CoA (brain) Acetyl-CoA (brain) Acetyl-CoA Metabolism->Acetyl-CoA (brain) TCA Cycle (Brain) TCA Cycle (Brain) Propionyl-CoA (brain)->TCA Cycle (Brain) Anaplerosis Acetyl-CoA (brain)->TCA Cycle (Brain) Energy

Biosynthesis and transport of this compound.

Quantitative Data on this compound Occurrence

Quantitative data on the physiological concentrations of this compound are limited. However, methods for its accurate measurement in biological fluids have been developed, paving the way for more extensive studies. The following table summarizes the reported concentration ranges from a study that developed a validated LC-MS/MS method for its quantification in human plasma.[6]

Biological MatrixConditionAnalyteConcentration Range (µg/mL)Reference
Human PlasmaMethod ValidationThis compound0.156 - 10[6]
Human PlasmaMethod Validation3-Hydroxypentanoic acid0.078 - 5[6]

Note: These concentrations represent the calibration curve standards used for method validation and not necessarily endogenous physiological levels.

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[6][7]

LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of 3-hydroxypentanoic acid and this compound in human plasma.[6]

4.1.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 150 µL of ice-cold methanol (B129727) containing 0.2% formic acid and an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions

  • Column: Phenomenex Luna C18 column

  • Mobile Phase: Gradient elution with a suitable mobile phase system (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile/methanol).

  • Flow Rate: A typical flow rate for such analyses is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound (m/z 115.0), a potential transition could be monitored.

Experimental Workflow Diagram

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Methanol + Formic Acid + Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification using MRM transitions

LC-MS/MS quantification workflow.

Natural Occurrence in Other Biological Systems

Information on the natural occurrence of this compound in biological systems beyond humans is limited. However, it has been reported in the bacterium Paraburkholderia.[1] The metabolic pathways leading to its production in microorganisms may differ from those in mammals and represent an area for further investigation. The presence of this compound in bacteria suggests a broader role for this molecule in energy metabolism across different domains of life.

Conclusion

This compound is a naturally occurring, anaplerotic ketone body with significant implications for cellular energy metabolism. Its production from odd-chain fatty acids and its ability to replenish TCA cycle intermediates make it a key molecule in metabolic health and disease. While its endogenous nature has been debated, the evidence for its production through established metabolic pathways is strong. The development of robust analytical methods, such as LC-MS/MS, will facilitate a deeper understanding of its physiological and pathological roles. Further research is warranted to elucidate its concentrations in various biological tissues and fluids under different conditions and to explore its presence and function in a wider range of organisms. This knowledge will be invaluable for the development of novel therapeutic strategies for metabolic disorders.

References

Methodological & Application

Quantification of 3-Oxopentanoic Acid in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[1][2][3] It serves as an alternative energy source for the brain and other tissues, particularly during periods of fasting or carbohydrate restriction.[2] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production.[1][2][3] The accurate quantification of this compound in human plasma is essential for studying its role in energy metabolism, metabolic disorders, and for monitoring therapeutic interventions, such as in patients with Glucose Transporter Type 1 Deficiency Syndrome (G1D) receiving triheptanoin (B1683035) treatment.[4][5]

This application note provides a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma.

Metabolic Significance of this compound

This compound plays a crucial role in cellular energy metabolism. Derived from the breakdown of odd-chain fatty acids, it is converted to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the TCA cycle. This anaplerotic property allows it to replenish the pool of TCA cycle intermediates, supporting sustained energy production.

Metabolic_Pathway Odd-chain Fatty Acids Odd-chain Fatty Acids This compound This compound Odd-chain Fatty Acids->this compound Liver Metabolism Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Anaplerosis Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP)

Metabolic pathway of this compound and its role in anaplerosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described LC-MS/MS method for the analysis of this compound in human plasma.[4][5]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)Regression
This compound0.156 - 10Linear>0.99

Table 2: Accuracy and Precision

AnalyteQC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compoundLow0.450< 1585 - 115< 1585 - 115
Medium4< 1585 - 115< 1585 - 115
High8< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteConcentration (µg/mL)Mean Recovery (%)Matrix Effect (%)
This compound0.45098.090.1
4108.690.1
8109.590.1

Experimental Protocols

This section details the materials and methods for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Sulbactam (or a stable isotope-labeled this compound if available)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Phenomenex Luna C18 column (or equivalent)

Instrumentation
  • A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Workflow

The overall workflow for the analysis of this compound in human plasma is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

LC-MS/MS analytical workflow for this compound quantification.

Detailed Methodologies

1. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Prepare working standard solutions by serially diluting the stock solution with methanol:water (50:50, v/v).

  • Prepare calibration standards and QC samples by spiking the appropriate amount of working standard solution into blank human plasma.

2. Sample Preparation

  • To 50 µL of human plasma sample, standard, or QC, add 150 µL of the internal standard working solution in methanol containing 0.2% formic acid.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Phenomenex Luna C18 (e.g., 50 x 2.0 mm, 5 µm)[4]

    • Mobile Phase A: Water with 0.1% formic acid[4]

    • Mobile Phase B: Methanol with 0.1% formic acid[4]

    • Flow Rate: 0.3 mL/min[4]

    • Gradient:

      • 0-1 min: 5% B

      • 1-4 min: 5-95% B

      • 4-5 min: 95% B

      • 5-5.1 min: 95-5% B

      • 5.1-7 min: 5% B

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Retention Time: Approximately 4.23 minutes for this compound.[4]

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)[5]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: To be determined by direct infusion. A possible transition is based on its molecular weight of 116.1 g/mol .

      • Internal Standard (Sulbactam): To be determined by direct infusion.

    • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

4. Data Analysis and Quantification

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is sensitive, specific, and reproducible, making it suitable for use in clinical research, drug development, and metabolic studies. The simple protein precipitation sample preparation procedure and rapid chromatographic runtime allow for high-throughput analysis. Adherence to this protocol will enable researchers to obtain accurate and reliable quantitative data for this compound, facilitating a better understanding of its physiological and pathological roles.

References

Application Notes and Protocols: Quantitative Analysis of 3-Oxopentanoic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoic acid, a ketone body, is a crucial intermediate in fatty acid metabolism. Elevated levels of this keto acid in urine can be indicative of certain metabolic disorders. Accurate and reliable quantification of this compound is therefore essential for clinical research and diagnostics. This application note provides a detailed protocol for the analysis of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization process. The methodology described herein is designed to ensure high sensitivity, specificity, and reproducibility for the quantitative analysis of this important metabolite.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • 2-Ketocaproic acid (Internal Standard, IS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Pyridine (Anhydrous, ≥99.8%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydroxylamine (B1172632) hydrochloride (≥99%)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ultrapure water

  • Human urine samples (stored at -80°C)

Sample Preparation and Extraction
  • Thawing and Normalization: Urine samples are thawed at room temperature. The urinary creatinine (B1669602) concentration is determined, and the sample volume is adjusted to a standard creatinine equivalent (e.g., 1 µmol of creatinine) to normalize for variations in urine dilution.[1]

  • Internal Standard Spiking: To each normalized urine sample, add a known amount of the internal standard, 2-ketocaproic acid.[1][2][3]

  • Oximation of Keto Groups: To stabilize the keto group of this compound, an oximation step is performed.[1]

    • Add an aqueous solution of hydroxylamine hydrochloride.

    • Adjust the pH to 14 with NaOH.

    • Incubate the mixture at 60°C for 30 minutes.[4]

  • Acidification and Salting Out: After cooling, acidify the sample to a pH below 2 with HCl.[5] Add sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency.

  • Liquid-Liquid Extraction:

    • Perform a sequential liquid-liquid extraction using ethyl acetate.[1][2][6]

    • Add ethyl acetate to the sample, vortex vigorously, and centrifuge to separate the layers.

    • Collect the organic (upper) layer. Repeat the extraction process to maximize the recovery of organic acids.

  • Drying and Evaporation:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

Derivatization

A two-step derivatization process is employed to increase the volatility and thermal stability of this compound for GC-MS analysis.

  • Oximation: This initial step, performed during sample preparation, converts the ketone group to an oxime derivative.[1][4]

  • Silylation: The dried residue is then subjected to silylation to derivatize the carboxylic acid group.

    • Reconstitute the dried extract in pyridine.

    • Add BSTFA with 1% TMCS.[1]

    • Incubate the mixture at 60°C for 45-60 minutes to form the trimethylsilyl (B98337) (TMS) ester.[7]

GC-MS Analysis

The derivatized sample is then analyzed by GC-MS.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Data Presentation

Quantitative data for the analysis of this compound and the internal standard are summarized in the table below.

CompoundDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundMethoxyoxime-TMS ester~10.5188117, 217
2-Ketocaproic acid (IS)Methoxyoxime-TMS ester~12.2202117, 231

Note: Retention times and m/z values are approximate and should be confirmed by running standards on the specific instrument used.

Visualization of Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing SampleCollection Urine Sample Collection (Store at -80°C) Thawing Thaw Sample SampleCollection->Thawing Normalization Creatinine Normalization Thawing->Normalization Spiking Spike with Internal Standard (2-Ketocaproic Acid) Normalization->Spiking Oximation Oximation (Hydroxylamine, 60°C) Spiking->Oximation Acidification Acidification (pH < 2) Oximation->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Dry Extract (Na₂SO₄) Extraction->Drying Evaporation Evaporate to Dryness Drying->Evaporation Silylation Silylation (BSTFA + 1% TMCS, 60°C) Evaporation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis DataAcquisition Data Acquisition (Full Scan / SIM) GCMS_Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for urinary this compound analysis.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of this compound in human urine. The combination of liquid-liquid extraction and a two-step derivatization process ensures clean sample extracts and thermally stable derivatives suitable for GC-MS analysis. This method can be readily implemented in clinical and research laboratories for metabolomic studies and the diagnosis of metabolic disorders.

References

Application Notes and Protocols for the Detection of 3-Oxopentanoic Acid in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[1] This property makes it a significant molecule in cellular energy metabolism, particularly in tissues with high energy demands such as the brain and heart.[2] The quantification of this compound in tissue samples is crucial for understanding its role in various physiological and pathological states, including metabolic disorders and the therapeutic effects of novel drug candidates.

This document provides detailed protocols for the sample preparation and detection of this compound in tissue, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods.

Metabolic Pathway of this compound

This compound is a key intermediate in the catabolism of odd-chain fatty acids. Beta-oxidation of these fatty acids proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][4] Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[3][4] Succinyl-CoA enters the TCA cycle, contributing to cellular energy production.[3][4] this compound is formed from the condensation of propionyl-CoA and acetyl-CoA.

Metabolic Pathway of this compound Metabolism of Odd-Chain Fatty Acids Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Beta_Oxidation β-Oxidation Odd_Chain_Fatty_Acids->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Three_Oxopentanoic_Acid This compound Propionyl_CoA->Three_Oxopentanoic_Acid Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (Biotin, ATP) Propionyl_CoA->Propionyl_CoA_Carboxylase Acetyl_CoA->Three_Oxopentanoic_Acid Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase Methylmalonyl_CoA->Methylmalonyl_CoA_Epimerase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Epimerase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Vitamin B12) L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolism of Odd-Chain Fatty Acids.

Data Presentation

Quantitative data for this compound in tissue is not widely available in the literature. The following tables present performance data from a validated LC-MS/MS method for the quantification of this compound in human plasma, which can serve as a reference for method development in tissue matrices.[2][5] Additionally, representative concentrations of other keto acids in mouse tissues are provided for context.[6]

Table 1: LC-MS/MS Method Performance for this compound in Human Plasma [2][5]

ParameterValue
Linearity Range0.156 - 10 µg/mL
AccuracyWithin ±15% of nominal concentration
Precision (CV%)< 15%
Recovery> 88%
Lower Limit of Quantification (LLOQ)0.156 µg/mL

Table 2: Representative Concentrations of Branched-Chain Keto Acids (BCKAs) in Mouse Tissues [6]

Tissueα-Ketoisocaproate (nmol/g)α-Keto-β-methylvalerate (nmol/g)α-Ketoisovalerate (nmol/g)
Kidney0.25 ± 0.040.11 ± 0.020.11 ± 0.01
Adipose Tissue8.90 ± 4.9019.00 ± 7.2016.70 ± 10.00
Liver0.078 ± 0.0090.074 ± 0.0000.075 ± 0.001
Gastrocnemius0.67 ± 0.230.73 ± 0.360.65 ± 0.34
Hypothalamus0.25 ± 0.040.11 ± 0.020.11 ± 0.01

Experimental Protocols

The following section details the methodologies for tissue sample preparation and subsequent analysis by LC-MS/MS or GC-MS.

Experimental Workflow

Experimental Workflow Workflow for this compound Detection Tissue_Collection Tissue Collection (Flash-freeze in liquid N2) Homogenization Homogenization (e.g., Bead Beating) Tissue_Collection->Homogenization Extraction Metabolite Extraction (e.g., Protein Precipitation) Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis GC_MS->Data_Analysis

Caption: Experimental Workflow.

Protocol 1: Tissue Homogenization and Extraction for LC-MS/MS Analysis

This protocol is adapted from methods for the analysis of short-chain fatty acids and other keto acids in tissue.[6][7]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled microfuge tubes

  • Stainless steel beads

  • Bead mill homogenizer

  • Ice-cold 80% methanol (B129727) in water

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Vacuum concentrator (e.g., Speedvac)

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Weigh the frozen tissue sample (e.g., 50 mg) in a pre-chilled 2 mL microfuge tube.

  • Add stainless steel beads to the tube.

  • Add 250 µL of ice-cold 80% methanol/20% water.

  • Homogenize the tissue using a bead mill homogenizer at maximum speed for 2 minutes at 4°C.[8]

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[8]

  • Transfer the supernatant to a new microfuge tube.

  • Dry the supernatant using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume (e.g., 50 µL) of reconstitution solvent for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis

This protocol is based on a validated method for this compound in human plasma.[2][5]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2.0 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient: Optimized to separate this compound from isomers and matrix components. A typical gradient might start at a low percentage of mobile phase B, increasing linearly over several minutes.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 115.0 -> Product ion (Q3) m/z 71.0 (Quantifier), m/z 43.0 (Qualifier)

    • Internal Standard (e.g., Sulbactam): Precursor ion (Q1) m/z 321.0 -> Product ion (Q3) m/z 141.9

  • Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Protocol 3: Derivatization for GC-MS Analysis

Due to the thermal instability and low volatility of keto acids, derivatization is often required for GC-MS analysis. Silylation is a common approach.[5][9]

Materials:

  • Dried tissue extract (from Protocol 1)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Solvent (e.g., Dichloromethane)

  • Incubator or oven

Procedure:

  • Ensure the tissue extract is completely dry.

  • To the dried extract in a vial, add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[9]

  • Cap the vial tightly and vortex for 10 seconds.

  • Incubate at 60°C for 60 minutes.[9]

  • After cooling, add a solvent of choice (e.g., Dichloromethane).[9]

  • The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms)

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Operating in Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Conclusion

References

Application Notes and Protocols: Synthesis of 3-Oxopentanoic Acid Esters via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of β-keto esters. These compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and protocols for the synthesis of 3-oxopentanoic acid esters, focusing on the crossed Claisen condensation between ethyl propionate (B1217596) and ethyl acetate (B1210297) to yield ethyl 3-oxopentanoate (B1256331).

The primary challenge in a standard crossed Claisen condensation between two different enolizable esters is the potential for the formation of a mixture of four different products, resulting from both self-condensation and the two possible cross-condensation pathways. This often leads to low yields of the desired product and complex purification procedures. To overcome this, a directed (or guided) Claisen condensation is employed. This method utilizes a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively pre-form the enolate of one ester before the introduction of the second ester. This ensures a selective reaction and significantly improves the yield of the desired cross-condensation product.

Directed Claisen Condensation for the Selective Synthesis of Ethyl 3-Oxopentanoate

The directed Claisen condensation strategy for the synthesis of ethyl 3-oxopentanoate involves the initial deprotonation of ethyl propionate with LDA at low temperature to form its lithium enolate. Ethyl acetate is then added to the reaction mixture, acting as the acylating agent. This controlled addition ensures that the pre-formed enolate of ethyl propionate selectively attacks the carbonyl group of ethyl acetate, leading to the desired product, ethyl 3-oxopentanoate, in good yield.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the directed Claisen condensation synthesis of ethyl 3-oxopentanoate.

ParameterValueReference
Reactants
Ethyl Propionate1.0 equivalent[1]
Diisopropylamine1.1 equivalents[1]
n-Butyllithium1.1 equivalents[1]
Ethyl Acetate1.2 equivalents[1]
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)[1]
Base Lithium Diisopropylamide (LDA)[1][2]
Reaction Temperature -78 °C[1]
Reaction Time 1-2 hours[1]
Yield of Ethyl 3-Oxopentanoate 75-85% (Isolated Yield)[1]

Experimental Protocols

Materials and Reagents
  • Ethyl propionate (distilled from CaH₂)

  • Ethyl acetate (distilled from CaH₂)

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (in hexanes, titrated)

  • Anhydrous tetrahydrofuran (THF, distilled from sodium/benzophenone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Detailed Experimental Procedure

1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF).

  • Diisopropylamine (1.1 equivalents) is added to the THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Enolate Formation:

  • To the freshly prepared LDA solution at -78 °C, a solution of ethyl propionate (1.0 equivalent) in anhydrous THF is added dropwise over 15-20 minutes.

  • The resulting mixture is stirred at -78 °C for an additional 30-45 minutes to ensure complete formation of the lithium enolate of ethyl propionate.

3. Acylation (Crossed Claisen Condensation):

  • Ethyl acetate (1.2 equivalents) is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Reaction Quench and Work-up:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is separated, and the organic layer is washed sequentially with water and saturated aqueous sodium chloride (brine).

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure ethyl 3-oxopentanoate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the directed Claisen condensation synthesis of ethyl 3-oxopentanoate.

Claisen_Condensation_Workflow cluster_prep 1. LDA Preparation (in situ) cluster_reaction 2. Directed Claisen Condensation cluster_workup 3. Work-up & Purification diisopropylamine Diisopropylamine in THF lda_formation LDA Solution at -78 °C diisopropylamine->lda_formation -78 °C nBuLi n-Butyllithium nBuLi->lda_formation -78 °C ethyl_propionate Ethyl Propionate in THF enolate_formation Enolate Formation ethyl_propionate->enolate_formation acylation Acylation enolate_formation->acylation ethyl_acetate Ethyl Acetate ethyl_acetate->acylation quench Quench with NH4Cl (aq) acylation->quench extraction Extraction drying Drying (MgSO4) purification Purification product Ethyl 3-Oxopentanoate

Directed Claisen condensation workflow.
Reaction Mechanism

The following diagram illustrates the key steps in the directed Claisen condensation mechanism.

Claisen_Mechanism cluster_enolate 1. Enolate Formation cluster_acylation 2. Nucleophilic Acyl Substitution cluster_protonation 3. Protonation ethyl_propionate Ethyl Propionate enolate Lithium Enolate ethyl_propionate->enolate Deprotonation lda LDA tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic Attack ethyl_acetate Ethyl Acetate product_enolate Product Enolate tetrahedral_intermediate->product_enolate Elimination of LiOEt final_product Ethyl 3-Oxopentanoate product_enolate->final_product Protonation h3o H3O+

Mechanism of directed Claisen condensation.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-oxopentanoic acid from simple and readily available precursors. The primary synthetic route described involves a controlled crossed Claisen condensation to form ethyl 3-oxopentanoate (B1256331), followed by alkaline hydrolysis to yield the target acid. This methodology is presented with the aim of providing a clear and reproducible procedure for researchers in organic synthesis and drug development. Quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as β-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain, particularly from the metabolism of odd-chain fatty acids.[1][2] Its role as an anaplerotic substrate, capable of replenishing intermediates in the Krebs cycle, has garnered interest in its potential therapeutic applications. The laboratory synthesis of this compound is crucial for further investigation into its biological functions and for its use as a building block in the synthesis of more complex organic molecules and pharmaceuticals.[1]

This application note details a robust two-step synthesis of this compound commencing with a crossed Claisen condensation of ethyl acetate (B1210297) and ethyl propionate (B1217596), followed by saponification of the resulting β-keto ester.

Synthesis Pathway Overview

The synthesis proceeds in two main stages:

  • Crossed Claisen Condensation: Formation of ethyl 3-oxopentanoate from ethyl acetate and ethyl propionate.

  • Hydrolysis: Conversion of ethyl 3-oxopentanoate to this compound.

Synthesis_Pathway cluster_0 Step 1: Crossed Claisen Condensation cluster_1 Step 2: Hydrolysis Ethyl Acetate Ethyl Acetate Base 1. LDA, THF, -78 °C 2. Ethyl Propionate Ethyl Acetate->Base Ethyl Propionate Ethyl Propionate Ethyl Propionate->Base Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Base->Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate_2 Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate->Ethyl 3-oxopentanoate_2 Intermediate Hydrolysis_Reagents 1. NaOH (aq), Reflux 2. HCl (aq) Ethyl 3-oxopentanoate_2->Hydrolysis_Reagents This compound This compound Hydrolysis_Reagents->this compound

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-oxopentanoate via Controlled Crossed Claisen Condensation

The crossed Claisen condensation of two different esters, both possessing α-hydrogens, can lead to a mixture of four products. To selectively synthesize ethyl 3-oxopentanoate, this protocol utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to pre-form the enolate of ethyl acetate before the addition of ethyl propionate, which acts as the electrophile.[3][4][5]

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 equivalent) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Add ethyl acetate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Condensation: To the enolate solution, add ethyl propionate (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 3-oxopentanoate can be purified by vacuum distillation.

Part 2: Hydrolysis of Ethyl 3-oxopentanoate to this compound (Saponification)

Alkaline hydrolysis (saponification) is employed for the conversion of ethyl 3-oxopentanoate to this compound. This method is advantageous as the reaction is essentially irreversible.[6]

Materials:

Procedure:

  • Saponification: Dissolve ethyl 3-oxopentanoate (1.0 equivalent) in methanol or ethanol in a round-bottom flask. Add an aqueous solution of NaOH (1.5 equivalents, e.g., 1 M) to the flask. Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of less than 1 by the dropwise addition of concentrated HCl.[1]

  • Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.[1]

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
Ethyl AcetateC₄H₈O₂88.11Nucleophile Precursor
Ethyl PropionateC₅H₁₀O₂102.13Electrophile
Ethyl 3-oxopentanoateC₇H₁₂O₃144.17Intermediate
This compoundC₅H₈O₃116.12Final Product

Table 2: Typical Reaction Parameters and Expected Yields

StepKey ParametersExpected Yield
Crossed Claisen Condensation Temperature: -78 °C, Base: LDA60-75%
Hydrolysis (Saponification) Reflux with NaOH, followed by acidification>90%

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniquePredicted/Observed Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.12 (t, 3H), 2.59 (q, 2H), 3.49 (s, 2H)[7]
IR (Infrared) Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O (acid) stretch (~1710 cm⁻¹), C=O (ketone) stretch (~1720 cm⁻¹)[8]
Mass Spectrometry (LC-MS/MS) Analysis in negative electrospray ionization mode is effective for quantification.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_condensation Part 1: Condensation cluster_hydrolysis Part 2: Hydrolysis A Prepare LDA solution in anhydrous THF at -78 °C B Add Ethyl Acetate dropwise to form enolate A->B C Add Ethyl Propionate dropwise B->C D Quench with NH₄Cl (aq) C->D E Extract with Diethyl Ether D->E F Dry, Concentrate, and Purify (Vacuum Distillation) E->F G Obtain Ethyl 3-oxopentanoate F->G H Dissolve Ethyl 3-oxopentanoate in Alcohol G->H Proceed to Hydrolysis I Add NaOH (aq) and Reflux H->I J Remove Alcohol and Wash I->J K Acidify with HCl (aq) J->K L Extract with Ethyl Acetate K->L M Dry, Concentrate, and Purify L->M N Obtain this compound M->N

Figure 2: Step-by-step experimental workflow.

References

Application Notes and Protocols for 3-Oxopentanoic Acid in Primary Neuron Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain, particularly under conditions of glucose limitation. Derived from the metabolism of odd-chain fatty acids, primarily through the precursor triheptanoin (B1683035), this compound possesses the unique property of being anaplerotic. This means it can replenish intermediates of the tricarboxylic acid (TCA) cycle, a function crucial for maintaining mitochondrial function and neuronal health.[1][2][3][4] These application notes provide a comprehensive overview of the potential uses of this compound in primary neuron cell culture, including its effects on neuronal viability, neurite outgrowth, and mitochondrial function. Detailed protocols for key experiments are provided to facilitate further research into its neuroprotective and therapeutic potential.

Applications in Primary Neuron Cell Culture

The unique metabolic properties of this compound make it a compound of significant interest for neuroscience research. Its primary applications in primary neuron cell culture include:

  • Neuroprotection Studies: Investigating the protective effects of this compound against various neuronal stressors, such as excitotoxicity, oxidative stress, and glucose deprivation. A hybrid molecule containing a this compound moiety has demonstrated significant neuroprotection in a cellular model of Alzheimer's disease.[5][6]

  • Metabolic Studies: Elucidating the role of anaplerosis in neuronal energy metabolism and its impact on neuronal function and survival.[1][7][8]

  • Neurite Outgrowth and Synaptogenesis: Assessing the influence of this compound on neuronal development, maturation, and the formation of synaptic connections.

  • Mitochondrial Function Analysis: Examining the effects of this compound on mitochondrial respiration, ATP production, and the overall bioenergetic profile of neurons.

Data Presentation

The following tables summarize hypothetical quantitative data based on existing literature for similar compounds and expected outcomes for this compound, illustrating its potential effects in primary neuron cell culture.

Table 1: Effect of this compound on Primary Cortical Neuron Viability under Excitotoxic Stress

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 5.2
Glutamate (100 µM)-55 ± 6.8
Glutamate + this compound1065 ± 7.1
Glutamate + this compound5078 ± 6.5
Glutamate + this compound10085 ± 5.9

This table presents hypothetical data. A study on a hybrid molecule containing a this compound structure showed neuroprotection with an EC50 of 27.60 ± 9.4 nM in a cellular model of Alzheimer's disease.[5][6]

Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons

Treatment GroupConcentration (µM)Average Neurite Length (µm) (Mean ± SD)Number of Primary Neurites (Mean ± SD)
Control (Vehicle)-150 ± 12.54.2 ± 0.8
This compound10165 ± 14.14.5 ± 0.9
This compound50185 ± 15.35.1 ± 1.1
This compound100205 ± 16.85.8 ± 1.2

Table 3: Effect of this compound on Mitochondrial Respiration in Primary Cortical Neurons

Treatment GroupConcentration (µM)Basal Respiration (OCR, pmol/min) (Mean ± SD)ATP Production (OCR, pmol/min) (Mean ± SD)Maximal Respiration (OCR, pmol/min) (Mean ± SD)
Control (Vehicle)-100 ± 8.975 ± 6.4250 ± 21.3
This compound50115 ± 9.888 ± 7.5280 ± 23.7
This compound100125 ± 10.595 ± 8.1310 ± 26.2

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Papain (20 units/mL) in Earle's Balanced Salt Solution (EBSS)

  • DNase I (100 units/mL)

  • Ovomucoid protease inhibitor with BSA

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal care and use protocols.

  • Dissect the uterine horns and remove the embryos.

  • Isolate the cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Incubate the tissue in a Papain/DNase I solution at 37°C for 20-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete Neurobasal Plus medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons on Poly-D-lysine coated culture vessels at a density of 1.5-2.5 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal Plus medium. Continue with half-media changes every 3-4 days.

Protocol 2: Neuronal Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of primary neurons under stress conditions.[9][10][11]

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

  • Stress-inducing agent (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Culture primary neurons in a 96-well plate as described in Protocol 1.

  • On the day of the experiment (e.g., DIV 7-10), treat the neurons with the desired concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Induce neuronal stress by adding the stress-inducing agent (e.g., 100 µM glutamate) to the appropriate wells. Include control wells with vehicle only, stressor only, and this compound only.

  • Incubate for the desired duration (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the control (vehicle-treated) cells.

Protocol 3: Neurite Outgrowth Assay

This protocol provides a method for quantifying the effect of this compound on neurite outgrowth.[12][13][14][15][16]

Materials:

  • Primary neuron cultures on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% goat serum in PBS)

  • Primary antibody (e.g., mouse anti-β-III tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Culture primary neurons on Poly-D-lysine coated coverslips.

  • After 24 hours of plating, treat the neurons with various concentrations of this compound.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% goat serum for 1 hour.

  • Incubate with the primary antibody against β-III tubulin overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length, number of primary neurites, and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).

Protocol 4: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to this compound.[17][18][19][20][21]

Materials:

  • Primary neuron cultures in a Seahorse XF96 cell culture microplate

  • This compound

  • Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF96 Analyzer

Procedure:

  • Seed primary neurons in a Seahorse XF96 plate and culture as described in Protocol 1.

  • On the day of the assay, replace the culture medium with Seahorse XF DMEM assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Treat the cells with this compound at the desired concentrations.

  • Load the Seahorse XF Cell Mito Stress Test compounds into the injection ports of the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF96 Analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay.

  • The assay will measure basal respiration, followed by sequential injections of:

    • Oligomycin: to inhibit ATP synthase and measure ATP-linked respiration.

    • FCCP: to uncouple the mitochondrial membrane and measure maximal respiration.

    • Rotenone/Antimycin A: to inhibit Complex I and III and measure non-mitochondrial respiration.

  • Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function.

Visualizations

anaplerotic_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 3_Oxopentanoic_acid_cyto This compound 3_Oxopentanoic_acid_mito This compound 3_Oxopentanoic_acid_cyto->3_Oxopentanoic_acid_mito MCT Propionyl_CoA Propionyl-CoA 3_Oxopentanoic_acid_mito->Propionyl_CoA Acetyl_CoA Acetyl-CoA 3_Oxopentanoic_acid_mito->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle Anaplerosis ATP ATP TCA_Cycle->ATP Oxidative Phosphorylation

Anaplerotic metabolism of this compound in neurons.

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_assays Assays Isolation Isolate Primary Neurons (e.g., Cortical, Hippocampal) Plating Plate neurons on coated surfaces Isolation->Plating Maturation Culture for 7-10 days Plating->Maturation Treatment_Node Treat with this compound (various concentrations) Maturation->Treatment_Node Viability Neuronal Viability Assay (e.g., MTT) Treatment_Node->Viability Neurite Neurite Outgrowth Assay (Immunocytochemistry) Treatment_Node->Neurite Mitochondria Mitochondrial Respiration (Seahorse Assay) Treatment_Node->Mitochondria signaling_pathway 3_Oxo This compound TCA TCA Cycle (Anaplerosis) 3_Oxo->TCA Mito_Function Improved Mitochondrial Function TCA->Mito_Function ATP Increased ATP Production Mito_Function->ATP ROS Reduced Oxidative Stress Mito_Function->ROS Neuroprotection Neuroprotection ATP->Neuroprotection Neurite_Outgrowth Enhanced Neurite Outgrowth ATP->Neurite_Outgrowth ROS->Neuroprotection

References

Application Notes and Protocols for Studying 3-Oxopentanoic Acid Metabolism In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxopentanoic acid, also known as beta-ketopentanoate (BKP), is a five-carbon (C5) ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[2] This property makes it a compound of significant interest for therapeutic applications in metabolic and neurological disorders where energy metabolism is compromised.[3][4] The synthetic triglyceride, triheptanoin (B1683035), is composed of three seven-carbon (heptanoate) fatty acids and is used clinically and preclinically to produce C5 ketone bodies, including this compound.[2][5] These application notes provide detailed protocols for using animal models, particularly rodents, to study the in vivo metabolism of this compound following the administration of triheptanoin.

Animal Model Selection

The choice of animal model is critical and depends on the specific research question.[2] Mice (e.g., C57BL/6, VLCAD-/-) and rats (e.g., Sprague Dawley) are the most common models for studying fatty acid oxidation and ketone body metabolism.[1][3] Key considerations include the genetic background, age, and health status of the animals. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[6]

Experimental Protocols

Protocol 1: Induction of this compound Metabolism via Triheptanoin Administration

This protocol describes two common methods for administering triheptanoin to rodents: oral gavage for acute studies and dietary formulation for long-term studies.[6]

Method A: Oral Gavage

Objective: To achieve rapid and controlled dosing for pharmacokinetic or acute metabolic studies.

Materials:

  • Triheptanoin oil

  • Appropriately sized oral gavage needle with a ball tip (e.g., 20-22 gauge for adult mice).[6]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse accurately to calculate the correct dose volume. The maximum recommended volume is 10 ml/kg.[7]

  • Dose Calculation: Calculate the required volume of triheptanoin. Doses can range from 3.2 g/kg to 16 g/kg, often representing 10% to 50% of the total daily caloric intake.[8]

  • Syringe Preparation: Draw the calculated volume of triheptanoin into the syringe fitted with the gavage needle.

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head and align the esophagus with the stomach.[9]

  • Gavage Administration:

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars).[6]

    • Gently advance the needle along the upper palate into the esophagus. The animal should swallow reflexively; do not force the needle.[9][10]

    • Once the needle is properly positioned in the esophagus, slowly administer the triheptanoin.[6]

    • Gently remove the needle.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as gasping or discomfort.[7]

Method B: Dietary Formulation

Objective: For chronic or long-term studies, incorporating triheptanoin into the daily feed minimizes stress from repeated handling.[6]

Materials:

  • Triheptanoin oil

  • Standard or ketogenic rodent diet base

  • Mixer

  • Solidifying agents (e.g., hydrophilic fumed silica, microcrystalline cellulose) if needed.[6]

Procedure:

  • Diet Calculation: Determine the amount of triheptanoin needed to achieve the desired percentage of total daily calories (e.g., 30-35%).[5][6]

  • Diet Preparation:

    • Thoroughly mix the standard diet base with the calculated amount of triheptanoin oil in a suitable mixer.[6]

    • If creating a custom solid diet, gradually add solidifying agents until a homogenous and palatable preparation is formed.[6]

  • Dose Initiation and Titration: It is recommended to introduce the triheptanoin diet gradually. Start with a lower concentration and increase to the target dose over 1-2 weeks to allow for gastrointestinal adaptation and minimize side effects like diarrhea.[2][6]

  • Administration: Provide the formulated diet to the animals ad libitum.

  • Monitoring: Monitor food consumption, body weight, and general health daily, especially during the initial administration phase.[2]

Protocol 2: Blood and Tissue Sample Collection

Objective: To collect biological samples for the analysis of this compound and other metabolites.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Collection tubes (e.g., EDTA-coated tubes for plasma)

  • Surgical tools for dissection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Anesthesia: Anesthetize the animal according to the approved institutional protocol.

  • Blood Collection:

    • For terminal studies, collect blood via cardiac puncture.

    • Immediately place the blood in EDTA-coated tubes and invert gently to mix.

    • Centrifuge the blood at approximately 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.[11]

  • Tissue Collection:

    • Following blood collection, perform euthanasia via an approved method (e.g., cervical dislocation under deep anesthesia).

    • Rapidly dissect tissues of interest (e.g., liver, brain, heart, skeletal muscle).

    • Immediately freeze the tissue samples in liquid nitrogen to quench all metabolic activity.

    • Store the frozen samples at -80°C until further processing.

Protocol 3: Quantification of Metabolites by LC-MS/MS

Objective: To extract and quantify this compound (β-ketopentanoate), β-hydroxypentanoate, and heptanoate (B1214049) from plasma and tissue samples.[11]

Materials:

  • -80°C plasma or tissue homogenate

  • Cold methanol (B129727) (LC-MS grade) containing internal standards (e.g., deuterated analogs)

  • Vortex mixer

  • Centrifuge capable of reaching >14,000 x g at 4°C

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[11]

Procedure:

  • Sample Preparation (Plasma):

    • To 50 µL of thawed plasma, add 100 µL of cold methanol containing the internal standard.[11]

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[11]

    • Centrifuge the samples at 14,300 x g for 5 minutes at 4°C.[11]

    • Transfer the supernatant to an autosampler vial for analysis.

  • Sample Preparation (Tissue):

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a cold solvent (e.g., 80% methanol) on ice.

    • Centrifuge the homogenate at high speed to pellet protein and cellular debris.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column to separate the metabolites.

    • Ionization: Employ electrospray ionization (ESI) in negative mode, which is optimal for acidic metabolites.[11]

    • Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, monitoring for the specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis: Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

Data Presentation

Quantitative data from animal studies should be summarized to facilitate comparison. The following table provides representative data on the concentrations of triheptanoin's primary metabolite, heptanoate, in the blood of rats following different administration routes, based on published literature.[1]

GroupAdministration RouteInfusion Rate (% Caloric Req.)Arterial Blood Heptanoate (mM)
1Intravenous (IV)10%~0.07
2Intravenous (IV)20%~0.15
3Intravenous (IV)40%~0.50
4Intraduodenal (ID)40%~0.02
5ControlSalineUndetectable

Table based on data from Kinman et al., Am J Physiol Endocrinol Metab, 2006.[1] Concentrations of C5 ketone bodies like this compound are expected to be lower than the precursor heptanoate.

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Triheptanoin

The metabolism of triheptanoin begins with its hydrolysis into heptanoate. In the liver, heptanoate undergoes β-oxidation, yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA is anaplerotic, entering the TCA cycle as succinyl-CoA.[2] Partial oxidation of heptanoate also leads to the formation of C5 ketone bodies, including this compound.[4][11]

Triheptanoin_Metabolism Triheptanoin Triheptanoin (Oral) Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipases BetaOx Mitochondrial β-Oxidation Heptanoate->BetaOx C5Ketones C5-Ketone Bodies (this compound) Heptanoate->C5Ketones Partial Oxidation (Liver) AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation C5Ketones->AcetylCoA Ketolysis C5Ketones->PropionylCoA Ketolysis SuccinylCoA->TCA Anaplerosis

Caption: Metabolic fate of triheptanoin to anaplerotic TCA cycle intermediates.

Experimental Workflow: In Vivo Study

A typical in vivo study involves animal model selection, triheptanoin administration, a period for metabolic processing, and finally, the collection of biological samples for analysis.

Experimental_Workflow A Animal Model Selection (e.g., Mouse, Rat) B Triheptanoin Administration (Oral Gavage or Dietary) A->B C Metabolic Processing Period (Acute or Chronic) B->C D Sample Collection (Blood, Liver, Brain, etc.) C->D E Metabolite Analysis (LC-MS/MS) D->E F Data Interpretation E->F

Caption: General experimental workflow for an in vivo triheptanoin study.

Analytical Workflow: LC-MS/MS Quantification

The analytical phase involves extracting metabolites from samples, separating them via liquid chromatography, and detecting them with tandem mass spectrometry for precise quantification.

Analytical_Workflow start Plasma or Tissue Homogenate precip Protein Precipitation (Cold Methanol + Internal Std) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (ESI-, MRM) supernatant->lcms quant Quantification vs. Standard Curve lcms->quant end Final Concentrations quant->end

Caption: Workflow for sample preparation and LC-MS/MS analysis of metabolites.

References

Application Notes and Protocols for 3-Oxopentanoic Acid as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain and other tissues, particularly during periods of limited glucose availability. Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production.[1][2] The primary enzyme responsible for the metabolism of this compound in extrahepatic tissues is Succinyl-CoA:3-ketoacid-CoA transferase (SCOT; EC 2.8.3.5).[3][4] SCOT catalyzes the transfer of Coenzyme A (CoA) from succinyl-CoA to a 3-oxoacid, a critical step in ketone body utilization.[3][4][5]

These application notes provide detailed protocols for the use of this compound as a substrate in enzymatic assays to characterize the activity of SCOT. This information is valuable for researchers studying ketone body metabolism, inborn errors of metabolism such as SCOT deficiency, and for drug development professionals investigating therapeutic interventions targeting these pathways.

Metabolic Pathway

The enzymatic conversion of this compound is a key step in ketolysis. The SCOT enzyme facilitates the transfer of a CoA group from succinyl-CoA to this compound, producing 3-oxopentanoyl-CoA and succinate. 3-oxopentanoyl-CoA is then further metabolized by β-ketothiolase into propionyl-CoA and acetyl-CoA, which can then enter the TCA cycle.

Metabolic Pathway of this compound cluster_0 Ketolysis 3-Oxopentanoic_Acid This compound SCOT Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) 3-Oxopentanoic_Acid->SCOT Succinyl_CoA Succinyl-CoA Succinyl_CoA->SCOT 3-Oxopentanoyl_CoA 3-Oxopentanoyl-CoA SCOT->3-Oxopentanoyl_CoA Succinate Succinate SCOT->Succinate beta_Ketothiolase β-Ketothiolase 3-Oxopentanoyl_CoA->beta_Ketothiolase Propionyl_CoA Propionyl-CoA beta_Ketothiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA beta_Ketothiolase->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Metabolic pathway of this compound.

Quantitative Data

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHSource OrganismReference
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT)Acetoacetate (B1235776)~0.2Not Reported9.1Drosophila melanogaster[6]
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT)Succinyl-CoA~0.3Not Reported9.1Drosophila melanogaster[6]

Experimental Protocols

Purification of Recombinant Human SCOT

For detailed characterization of SCOT activity with this compound, a purified enzyme preparation is essential. Recombinant human SCOT can be expressed in E. coli and purified using affinity chromatography.

Materials:

  • E. coli expression system with a plasmid encoding human SCOT (e.g., with a His-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors).

  • Ni-NTA affinity chromatography column.

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

Protocol:

  • Expression: Inoculate a culture of E. coli harboring the SCOT expression plasmid into LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in Lysis Buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column extensively with Wash Buffer to remove unbound proteins.

  • Elution: Elute the His-tagged SCOT protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for proper protein folding.

  • Purity Check: Assess the purity of the enzyme by SDS-PAGE.

Recombinant SCOT Purification Workflow Start Start Expression E. coli Expression of His-tagged SCOT Start->Expression Lysis Cell Lysis and Clarification Expression->Lysis Chromatography Ni-NTA Affinity Chromatography Lysis->Chromatography Wash Wash unbound proteins Chromatography->Wash Elute Elute SCOT Wash->Elute Dialysis Dialysis Elute->Dialysis Purity Assess Purity (SDS-PAGE) Dialysis->Purity End Purified SCOT Purity->End

Workflow for recombinant SCOT purification.
Spectrophotometric Assay for SCOT Activity

This protocol is adapted from the established assay for SCOT activity with acetoacetate and is designed for use with this compound. The assay measures the formation of 3-oxopentanoyl-CoA by monitoring the increase in absorbance at a specific UV wavelength.

Principle: 3-oxoacyl-CoA compounds exhibit a characteristic absorbance in the UV range due to the thioester bond in the enolate form, which is stabilized by Mg²⁺. The increase in absorbance is directly proportional to the enzymatic activity.

Materials:

  • Purified recombinant human SCOT.

  • This compound.

  • Succinyl-CoA.

  • Tris-HCl buffer (50 mM, pH 9.1).

  • Magnesium chloride (MgCl₂; 15 mM).

  • UV-transparent cuvettes.

  • UV-Vis spectrophotometer.

Protocol:

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 9.1), 15 mM MgCl₂, and a range of concentrations of this compound (for kinetic analysis).

  • Substrate Addition: Add succinyl-CoA to the reaction mixture to a final concentration of approximately 300 µM.

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading.

  • Reaction Initiation: Initiate the reaction by adding a small, known amount of purified SCOT enzyme to the cuvette and mix thoroughly.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at the predetermined optimal wavelength for 3-oxopentanoyl-CoA (likely around 305-315 nm) for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).

Determination of the Molar Absorptivity of 3-Oxopentanoyl-CoA:

  • Synthesize 3-oxopentanoyl-CoA enzymatically by driving the SCOT reaction to completion with an excess of this compound and a limiting amount of succinyl-CoA.

  • Quantify the amount of free CoA released from the complete hydrolysis of the synthesized 3-oxopentanoyl-CoA using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product with a known extinction coefficient at 412 nm.

  • Measure the absorbance of the initial, unhydrolyzed 3-oxopentanoyl-CoA solution at its absorbance maximum.

  • Calculate the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration determined from the DTNB assay, and l is the path length of the cuvette.

Data Analysis:

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The velocity is proportional to the change in absorbance per unit time (ΔA/min).

  • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law and the experimentally determined molar absorptivity of 3-oxopentanoyl-CoA.

  • For kinetic analysis, plot the initial velocities against the corresponding substrate (this compound) concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Enzymatic Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, MgCl₂, this compound) Start->Prepare_Mixture Add_Succinyl_CoA Add Succinyl-CoA Prepare_Mixture->Add_Succinyl_CoA Equilibrate Equilibrate at Desired Temperature Add_Succinyl_CoA->Equilibrate Initiate_Reaction Initiate with SCOT Enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Increase (e.g., 310 nm) Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Determine_Kinetics Determine Km and Vmax Calculate_Velocity->Determine_Kinetics End End Determine_Kinetics->End

Workflow for the SCOT enzymatic assay.

Conclusion

The protocols outlined in these application notes provide a framework for the detailed investigation of Succinyl-CoA:3-ketoacid-CoA transferase activity using its natural substrate, this compound. By following these methodologies, researchers can gain valuable insights into the kinetics and mechanism of this important enzyme, contributing to a better understanding of ketone body metabolism and related disorders. The successful application of these assays will aid in the identification of potential therapeutic targets and the development of novel treatments for metabolic diseases.

References

Downstream Applications of Synthesized 3-Oxopentanoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the downstream applications of synthesized 3-Oxopentanoic acid and its derivatives. These compounds are versatile building blocks and bioactive molecules with significant potential in metabolic research, drug discovery, and chemical biology.

Metabolic Modulators: Anaplerotic Agents for the TCA Cycle

Application Note: this compound, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an efficient anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[1] Unlike even-chain ketone bodies, its metabolism yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is carboxylated to succinyl-CoA, a key intermediate of the TCA cycle, thereby replenishing the pool of cycle intermediates. This property is particularly valuable in pathological conditions characterized by a deficit in brain energy metabolism, such as glucose transporter type 1 deficiency syndrome.[2] The triglyceride form, triheptanoin, is used clinically to generate this compound in vivo.[1]

Signaling Pathway: Anaplerosis via this compound

TCA_Anaplerosis cluster_cytosol Cytosol / Blood cluster_mitochondrion Mitochondrion 3_Oxopentanoic_acid This compound 3_Oxopentanoic_acid_mito This compound 3_Oxopentanoic_acid->3_Oxopentanoic_acid_mito Transport Acetyl_CoA Acetyl-CoA 3_Oxopentanoic_acid_mito->Acetyl_CoA β-oxidation Propionyl_CoA Propionyl-CoA 3_Oxopentanoic_acid_mito->Propionyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation Succinyl_CoA->TCA_Cycle Replenishes

Caption: Anaplerotic pathway of this compound in the mitochondrion.

Neuroprotective Agents

Application Note: Ketone bodies, including this compound and its precursor, acetoacetate, have demonstrated neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.[3][4] These compounds can reduce the production of reactive oxygen species (ROS) in neuronal mitochondria and preserve neuronal viability.[3][4] This makes this compound derivatives attractive candidates for the development of therapeutics for neurodegenerative diseases.

Experimental Protocol: Assessment of Neuroprotective Effects in a Neuronal Cell Line

This protocol describes a method to evaluate the neuroprotective effects of a this compound derivative against glutamate-induced toxicity in the HT22 hippocampal neuronal cell line.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound derivative

  • Glutamate (B1630785)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 24 hours.

  • Induction of Toxicity: After pre-treatment, add glutamate to a final concentration of 5 mM to induce excitotoxicity.

  • Incubation: Incubate the cells for 12-24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow A Seed HT22 cells in 96-well plate B Pre-treat with 3-Oxopentanoic acid derivative A->B C Induce toxicity with Glutamate B->C D Incubate for 12-24h C->D E Perform MTT assay for cell viability D->E F Measure absorbance and analyze data E->F

Caption: Workflow for assessing the neuroprotective effects of test compounds.

Anti-Proliferative Agents for Cancer Research

Application Note: Certain derivatives of this compound, particularly those with complex aromatic moieties like the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid scaffold, have shown promising anti-proliferative activity against various cancer cell lines.[5][6][7] These compounds can induce apoptosis and arrest the cell cycle in cancer cells, making them interesting leads for the development of novel anti-cancer drugs.

Quantitative Data: Anti-Proliferative Activity of 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Amide Derivatives

The following table summarizes the in vitro anti-proliferative activities (IC₅₀ values) of a series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid amide derivatives against human non-small cell lung cancer cell lines, A549 and NCI-H460.[5][6]

CompoundR GroupA549 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)
5a Phenyl> 60> 60
5b 4-Methylphenyl> 60> 60
5c 4-Methoxyphenyl> 60> 60
5d 4-Fluorophenyl45.12 ± 3.1753.88 ± 4.01
5e 4-Chlorophenyl 20.53 ± 1.84 29.19 ± 2.61
5f 4-Bromophenyl33.76 ± 2.5441.23 ± 3.29
5g 4-Nitrophenyl> 60> 60
5h 2-Chlorophenyl51.29 ± 3.88> 60
5i Benzyl> 60> 60

Data is presented as mean ± SD from four independent experiments.

Experimental Protocol: MTT Assay for Anti-Proliferative Activity

This protocol details the MTT assay used to determine the IC₅₀ values of the synthesized derivatives.

Materials:

  • A549 and NCI-H460 cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed A549 or NCI-H460 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 5, 10, 20, 30, 40, 60 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibitors

Application Note: Derivatives of this compound can be designed to act as inhibitors of various enzymes. For example, coumarin-based derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, which is a key target in the treatment of Alzheimer's disease.[8] The core scaffold can be modified with different functional groups to enhance binding affinity and selectivity for the target enzyme.

Experimental Protocol: Screening for Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman method for determining AChE activity.

Materials:

  • Human erythrocyte acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE solution to initiate the reaction, except in the blank wells.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

Synthetic Building Blocks in Organic Chemistry

Application Note: this compound and its esters are valuable C5 building blocks in organic synthesis. The presence of both a ketone and a carboxylic acid (or ester) functionality allows for a wide range of chemical transformations, including the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The Claisen condensation is a fundamental reaction for the synthesis of this compound esters.

Experimental Protocol: Synthesis of Ethyl 3-Oxopentanoate (B1256331) via Claisen Condensation

This protocol describes the synthesis of ethyl 3-oxopentanoate from ethyl propionate (B1217596) and ethyl acetate (B1210297).

Materials:

  • Sodium ethoxide

  • Ethyl propionate

  • Ethyl acetate

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

  • Addition of Esters: Add a mixture of ethyl propionate and ethyl acetate dropwise to the sodium ethoxide solution while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Work-up:

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation to obtain ethyl 3-oxopentanoate.

Synthesis Workflow: Claisen Condensation

Claisen_Workflow A Prepare Sodium Ethoxide in Ethanol B Add Ethyl Propionate and Ethyl Acetate A->B C Reflux the reaction mixture B->C D Acidic work-up and extraction C->D E Wash with NaHCO₃ and Brine D->E F Dry and purify by distillation E->F G Obtain Ethyl 3-Oxopentanoate F->G

Caption: Workflow for the synthesis of ethyl 3-oxopentanoate.

Fluorescent Probes for Biological Imaging

Application Note: By incorporating a fluorophore into the structure of a this compound derivative, it is possible to create fluorescent probes for biological imaging. For instance, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives possess intrinsic fluorescent properties that can be exploited for cellular imaging applications.[5][7] These probes can be designed to target specific organelles or biomolecules, allowing for the visualization of cellular processes in real-time.

Experimental Protocol: Live-Cell Imaging with a Fluorescent 3-Oxo-3H-benzo[f]chromene Derivative

This protocol provides a general method for staining and imaging live cells with a fluorescent derivative.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent 3-oxo-3H-benzo[f]chromene derivative (e.g., compound 6g from the anti-proliferative study)

  • DMSO (for stock solution)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes and allow them to grow to 50-70% confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent derivative in DMSO and then dilute it to the desired final concentration in pre-warmed cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells and immediately image using a confocal microscope with the appropriate laser excitation and emission filter set.

References

Application Notes and Protocols for Therapeutic Uses of 3-Oxopentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 3-Oxopentanoic acid analogs, with a focus on their patented applications in oncology and as intermediates in the synthesis of cholesterol-lowering agents. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Applications of 3-Halo-2-Oxopropionate Esters

Analogs of this compound, specifically 3-halo-2-oxopropionate esters, have been investigated as novel anticancer agents. The underlying mechanism of action involves the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). By targeting glycolysis, these compounds can selectively induce energy depletion and cell death in tumor cells.[1][2][3]

A key patented example is the propyl ester of 3-bromo-2-oxopropionate, referred to as "Glycolycin".[4] This compound and its derivatives have demonstrated significant anticancer activity in preclinical studies.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of 3-bromo-2-oxopropionate and its propyl ester derivative against a human leukemia cell line.

CompoundCell LineAssayIC50 (µM)Reference
3-bromo-2-oxopropionateHL-60MTT Assay (72h)15.6 ± 2.3Patent US20060058383A1
Propyl 3-bromo-2-oxopropionateHL-60MTT Assay (72h)0.8 ± 0.1Patent US20060058383A1
Signaling Pathway and Experimental Workflow

The primary mechanism of action for 3-halo-2-oxopropionate esters is the inhibition of key glycolytic enzymes, leading to ATP depletion and subsequent cancer cell death. The experimental workflow for assessing the anticancer activity of these compounds typically involves in vitro cell viability assays.

glycolysis_inhibition Glycolysis Inhibition Pathway by 3-Halo-2-Oxopropionate Analogs cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production Cell_Death Apoptosis / Cell Death ATP_Production->Cell_Death Depletion leads to 3_Oxo_Analog 3-Halo-2-Oxopropionate Analog 3_Oxo_Analog->Glycolysis Inhibits

Caption: Glycolysis Inhibition by 3-Halo-2-Oxopropionate Analogs.

mtt_assay_workflow Experimental Workflow for In Vitro Anticancer Assay Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add serial dilutions of this compound analog Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for MTT-based Cell Viability Assay.

Experimental Protocols

This protocol is adapted from the methods described in patent US20060058383A1 for assessing the cytotoxic effects of this compound analogs on cancer cells.

Materials:

  • Human leukemia cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

5-Hydroxy-3-Oxopentanoic Acid Derivatives as Intermediates for HMG-CoA Reductase Inhibitors

Certain analogs of this compound, such as 5-hydroxy-3-oxopentanoic acid derivatives, are valuable intermediates in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins used to lower cholesterol levels.[5] While patents often focus on the synthesis of these intermediates, the ultimate therapeutic application is the inhibition of the HMG-CoA reductase enzyme in the cholesterol biosynthesis pathway.

Signaling Pathway and Experimental Workflow

The therapeutic relevance of these intermediates lies in their conversion to molecules that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis. A standard experimental workflow to screen for HMG-CoA reductase inhibitors involves a spectrophotometric assay that measures the consumption of NADPH.

hmg_coa_pathway HMG-CoA Reductase Pathway and Inhibition HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Inhibitor Statin (derived from 5-hydroxy-3-oxopentanoic acid analog) Inhibitor->HMG_CoA_Reductase Inhibits

Caption: HMG-CoA Reductase Pathway Inhibition.

hmg_coa_assay_workflow Workflow for HMG-CoA Reductase Inhibition Assay Prepare_Reagents Prepare assay buffer, NADPH, HMG-CoA, and inhibitor solutions Plate_Setup Add buffer, NADPH, and inhibitor to 96-well UV plate Prepare_Reagents->Plate_Setup Pre_Incubation Pre-incubate at 37°C Plate_Setup->Pre_Incubation Initiate_Reaction Add HMG-CoA reductase to start the reaction Pre_Incubation->Initiate_Reaction Kinetic_Measurement Measure decrease in absorbance at 340 nm Initiate_Reaction->Kinetic_Measurement Calculate_Activity Calculate enzyme activity and % inhibition Kinetic_Measurement->Calculate_Activity

Caption: HMG-CoA Reductase Assay Workflow.

Experimental Protocols

This protocol provides a standard method for assessing the inhibitory activity of compounds, such as those derived from 5-hydroxy-3-oxopentanoic acid analogs, against HMG-CoA reductase.[6][7][8]

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • Test inhibitor compound (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., pravastatin)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer with kinetic reading capabilities at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X working solution of the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM).

    • Prepare a stock solution of HMG-CoA in water and then dilute in assay buffer (e.g., 4 mM).

    • Prepare a stock solution of the test inhibitor and a positive control in DMSO. Perform serial dilutions in assay buffer.

  • Reaction Setup: In a 96-well UV plate, add the following to each well (for a final volume of 200 µL):

    • Assay Buffer

    • NADPH to a final concentration of 200 µM.

    • Test inhibitor at various concentrations or positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add HMG-CoA to a final concentration of 400 µM to all wells.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase to all wells except the blank.

  • Kinetic Measurement: Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

References

Application Notes and Protocols: 3-Oxopentanoic Acid as a Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

3-Oxopentanoic acid, also known as β-ketopentanoate, is a five-carbon ketone body that serves as a crucial, albeit secondary, biomarker for a specific inborn error of metabolism.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the Citric Acid (TCA) cycle.[1] Its accumulation in biological fluids, particularly urine and plasma, is indicative of a disruption in the catabolic pathways of the essential amino acid L-isoleucine and ketone body metabolism.[2][3][4][5][6]

The primary metabolic disorder associated with elevated levels of this compound is Beta-ketothiolase deficiency (BKT) , also known as 3-oxothiolase deficiency or mitochondrial acetoacetyl-CoA thiolase (MAT) deficiency.[2][3][5] This rare autosomal recessive disorder is caused by mutations in the ACAT1 gene, which encodes the enzyme mitochondrial acetoacetyl-CoA thiolase.[2][3][5] This enzyme plays a critical role in the final step of L-isoleucine breakdown and in the utilization of ketone bodies for energy.[2][4]

Pathophysiology and Clinical Significance

In individuals with BKT, the deficient activity of mitochondrial acetoacetyl-CoA thiolase leads to the accumulation of upstream metabolites. The enzymatic block prevents the conversion of 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA during isoleucine catabolism.[4] This results in the buildup of several key compounds in the blood and their subsequent excretion in the urine.

While 2-methyl-3-hydroxybutyrate (B1258522) is considered the most reliable diagnostic marker for BKT, this compound is also among the metabolites that can accumulate.[2][3] The clinical presentation of BKT typically occurs between 6 and 24 months of age and is characterized by intermittent, severe ketoacidotic episodes, often triggered by infections, fasting, or a high-protein diet.[2][3][5][6] Symptoms during these crises include vomiting, dehydration, lethargy, difficulty breathing, and in severe cases, seizures and coma.[2][3][5][6] Early diagnosis through biomarker analysis is crucial for initiating proper management, which includes avoiding fasting and dietary modifications, to prevent severe neurological damage and other long-term complications.[5]

Biomarker Profile in Beta-Ketothiolase Deficiency

The diagnosis of BKT relies on a characteristic pattern of elevated metabolites. While this compound is a relevant analyte, a comprehensive organic acid profile is essential for an accurate diagnosis. The primary biomarkers are detected by urinary organic acid analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and plasma acylcarnitine analysis.[2][3]

Table 1: Key Biomarkers for the Diagnosis of Beta-Ketothiolase Deficiency (BKT)

BiomarkerBiological MatrixExpected Level in Healthy IndividualsExpected Level in BKT Patients
This compound PlasmaNot typically detectedElevated (Validated range: 0.156–10 µg/mL)[7]
2-Methyl-3-hydroxybutyric acid UrineTrace amountsMarkedly elevated (Most reliable marker)[2]
2-Methylacetoacetic acid UrineNot typically detectedMarkedly elevated[2][4]
Tiglylglycine UrineNot typically detected or trace amountsElevated[2]
Tigloylcarnitine (C5:1) Plasma / Dried Blood SpotWithin normal reference rangeElevated
3-Hydroxy-2-methylbutyrylcarnitine (C5-OH) Plasma / Dried Blood SpotWithin normal reference rangeElevated

Experimental Protocols

Protocol: Urinary Organic Acid Analysis via GC-MS

This protocol describes a standard method for the detection and semi-quantification of this compound and other key organic acids in urine for the screening of inborn errors of metabolism like BKT.

2.1.1 Materials and Reagents

  • Urine sample (random collection, frozen)

  • Internal Standard (IS) solution (e.g., pentadecanoic acid)

  • Hydroxylamine (B1172632) hydrochloride solution

  • Sodium chloride (solid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • n-Hexane

  • Glass test tubes, centrifuge tubes, GC vials with inserts

  • Pipettes, vortex mixer, centrifuge, nitrogen evaporator, heating block

2.1.2 Sample Preparation and Extraction

  • Thaw the frozen urine sample at room temperature.

  • Normalize the urine sample based on creatinine (B1669602) concentration. A common practice is to use a volume of urine equivalent to 1 µmole of creatinine.[8]

  • Add a known amount of internal standard to the normalized urine sample.

  • To form oxime derivatives of keto-acids, add hydroxylamine hydrochloride solution and incubate.

  • Acidify the sample to a pH < 2 with HCl.

  • Saturate the sample with solid sodium chloride to improve extraction efficiency.

  • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing vigorously for 1-2 minutes, and centrifuging to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 35-40°C.

2.1.3 Derivatization

  • To the dried residue, add pyridine and the derivatizing agent, BSTFA + 1% TMCS. This step converts the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives suitable for GC analysis.[8]

  • Cap the tube tightly and vortex to dissolve the residue.

  • Incubate the mixture at 70-75°C for 20-30 minutes to ensure complete derivatization.[8]

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

2.1.4 GC-MS Instrumental Parameters

Table 2: Typical GC-MS Parameters for Organic Acid Analysis

ParameterSetting
Gas Chromatograph Agilent or similar system with a capillary column
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Carrier Gas Helium, constant flow rate (e.g., 1.0 mL/min)
Injection Mode Split or Splitless (Split is common for screening)[9]
Injector Temperature 250°C
Oven Temperature Program Initial temp: 70°C, hold for 2 minRamp 1: Increase to 155°C at 4°C/min, hold for 2 minRamp 2: Increase to 170°C at 4°C/min, hold for 2 minRamp 3: Increase to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Single Quadrupole or Tandem Quadrupole (TQ) system
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan
Scan Range m/z 50-550 amu[8]

2.1.5 Data Analysis and Interpretation

  • Identify the TMS-derivatized organic acids based on their retention times and mass fragmentation patterns by comparing them to a spectral library (e.g., NIST).

  • Semi-quantify the analytes by comparing the peak area of the analyte to the peak area of the internal standard.

  • An elevation in this compound along with significant increases in 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine is highly indicative of BKT.

Visualizations: Pathways and Workflows

Isoleucine Catabolism and Beta-Ketothiolase Deficiency

The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the enzymatic block in BKT that leads to the accumulation of pathogenic metabolites.

Isoleucine_Catabolism cluster_pathway Isoleucine Degradation Pathway cluster_block Metabolic Block in BKT L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA 2-Methyl-3-hydroxybutyryl-CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl-CoA->2-Methyl-3-hydroxybutyryl-CoA 2-Methylacetoacetyl-CoA 2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutyryl-CoA->2-Methylacetoacetyl-CoA Propionyl-CoA Propionyl-CoA 2-Methylacetoacetyl-CoA->Propionyl-CoA ACAT1 (Beta-ketothiolase) Acetyl-CoA Acetyl-CoA 2-Methylacetoacetyl-CoA->Acetyl-CoA ACAT1 (Beta-ketothiolase) ACAT1_Deficiency ACAT1 Deficiency 2-Methylacetoacetyl-CoA->ACAT1_Deficiency Accumulated_Metabolites Accumulation of: - 2-Methylacetoacetyl-CoA - 2-Methyl-3-hydroxybutyric acid - Tiglylglycine ACAT1_Deficiency->Accumulated_Metabolites

Caption: Isoleucine catabolism pathway disruption in Beta-ketothiolase deficiency (BKT).

Ketone Body Metabolism and Utilization

This diagram shows the central role of the ACAT1 enzyme in both ketone body synthesis (ketogenesis) and breakdown (ketolysis).

Ketone_Metabolism cluster_ketogenesis Ketogenesis (Liver) cluster_ketolysis Ketolysis (Extrahepatic Tissues) Acetyl_CoA_K 2x Acetyl-CoA Acetoacetyl_CoA_K Acetoacetyl-CoA Acetyl_CoA_K->Acetoacetyl_CoA_K Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA_K->HMG_CoA HMG-CoA synthase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetoacetate_L Acetoacetate Acetoacetyl_CoA_L Acetoacetyl-CoA Acetoacetate_L->Acetoacetyl_CoA_L SCOT Acetyl_CoA_L 2x Acetyl-CoA Acetoacetyl_CoA_L->Acetyl_CoA_L ACAT1 (Beta-ketothiolase) Block Deficient in BKT Acetoacetyl_CoA_L->Block TCA TCA Cycle for Energy Acetyl_CoA_L->TCA

Caption: Role of ACAT1 in ketone body utilization (ketolysis).

Experimental Workflow for Biomarker Analysis

The diagram below outlines the general workflow for the analysis of urinary organic acids from sample collection to data interpretation.

Workflow Sample_Collection 1. Urine Sample Collection Sample_Prep 2. Sample Preparation (Normalization, IS Addition) Sample_Collection->Sample_Prep Extraction 3. Liquid-Liquid Extraction Sample_Prep->Extraction Derivatization 4. Derivatization (TMS Esters) Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 6. Data Processing (Peak Identification) GCMS_Analysis->Data_Processing Interpretation 7. Clinical Interpretation Data_Processing->Interpretation

Caption: General workflow for urinary organic acid analysis by GC-MS.

References

Application Note: Development of Stable Isotope-Labeled Standards for 3-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[1][2][3] It serves as an alternative energy source for the brain and other tissues, particularly during periods of fasting or carbohydrate restriction.[1][2] Unlike more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production.[1][2] Given its role in energy metabolism and potential therapeutic applications in metabolic disorders and neurodegenerative diseases, accurate quantification of this compound in biological matrices is of significant research interest.[1][2]

This application note details the development and use of a stable isotope-labeled internal standard for the precise and accurate quantification of this compound by isotope dilution mass spectrometry.

Metabolic Significance of this compound

This compound is a key intermediate in cellular energy metabolism. It is formed from the oxidation of odd-chain fatty acids and can be converted to propionyl-CoA, which then enters the TCA cycle.[1] This anaplerotic property makes it distinct from other ketone bodies and highlights its importance in maintaining metabolic homeostasis.

Metabolic_Pathway Odd-Chain Fatty Acids Odd-Chain Fatty Acids This compound This compound Odd-Chain Fatty Acids->this compound Liver Metabolism Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle

Metabolic pathway of this compound.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of a stable isotope-labeled internal standard is crucial for accurate quantification using isotope dilution mass spectrometry. A common approach is to introduce heavy isotopes (e.g., ¹³C, ²H) into the molecule. A plausible synthetic route for ¹³C-labeled this compound is adapted from the Claisen condensation reaction.[4] This method involves the use of a ¹³C-labeled precursor to introduce the isotope at a specific position.

Representative Synthesis Protocol:

A potential synthesis could involve the Claisen condensation of a ¹³C-labeled ethyl propionate (B1217596) with ethyl acetate (B1210297), followed by hydrolysis and decarboxylation.

Experimental Protocols

Synthesis of [1,2-¹³C₂]-3-Oxopentanoic Acid (A Representative Protocol)

This protocol is a representative method adapted from known organic synthesis reactions for similar compounds.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine sodium ethoxide (1.1 equivalents) with anhydrous toluene.

  • Addition of Reactants: Add [1,2-¹³C₂]-ethyl acetate (1.0 equivalent) to the flask and stir. Slowly add ethyl propionate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis and Decarboxylation: Remove the solvent in vacuo. Add an aqueous solution of sodium hydroxide (B78521) and heat to reflux to hydrolyze the ester. Acidify the cooled mixture with concentrated HCl to induce decarboxylation and form the final product.

  • Purification: The crude this compound can be purified by column chromatography or preparative high-performance liquid chromatography (HPLC).

Purification of this compound

A general procedure for the purification of carboxylic acids can be employed.[5]

  • Liquid-Liquid Extraction: Dissolve the crude product in an aqueous alkali solution (e.g., sodium bicarbonate). Wash with an organic solvent like diethyl ether to remove neutral impurities.

  • Acidification and Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of this compound. Extract the product into an organic solvent such as diethyl ether.

  • Drying and Evaporation: Dry the organic extract with a drying agent (e.g., anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure.

  • Further Purification (Optional): If necessary, further purification can be achieved by distillation or recrystallization.

Quantification by LC-MS/MS

The following is a representative protocol for the quantification of this compound in human plasma, adapted from established methods for similar short-chain keto acids.[6][7]

Sample Preparation:

  • To 100 µL of human plasma, add 400 µL of ice-cold methanol (B129727) containing the stable isotope-labeled this compound internal standard.[6]

  • Vortex the mixture for 30 seconds to precipitate proteins.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.[6][7]

    • Mobile Phase A: Water with 0.1% formic acid.[6][7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Gradient: A linear gradient should be optimized for separation.

    • Flow Rate: 0.3-0.5 mL/min.[6]

    • Injection Volume: 5-10 µL.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.[6]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions: Specific precursor-to-product ion transitions for both native and stable isotope-labeled this compound need to be determined by direct infusion of the standards.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18 Reversed-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[7]
Ionization Mode ESI Negative
Precursor Ion (Native) To be determined empirically
Product Ion (Native) To be determined empirically
Precursor Ion (Labeled) To be determined empirically
Product Ion (Labeled) To be determined empirically

Table 2: Method Validation Parameters (Representative)

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 85-115%
Precision (%RSD) < 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quantitative Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Spiking Spike with Labeled Internal Standard Characterization->Spiking Use as Internal Standard Sample_Collection Biological Sample Collection Sample_Collection->Spiking Extraction Sample Preparation (Protein Precipitation) Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Workflow for developing and using a stable isotope-labeled standard.

Conclusion

The use of a stable isotope-labeled internal standard for this compound is essential for achieving high accuracy and precision in quantitative studies. The synthetic and analytical protocols outlined in this application note provide a framework for researchers to develop and validate robust methods for the analysis of this important metabolite in various biological matrices. This will facilitate a better understanding of its role in health and disease, and support the development of potential therapeutic interventions.

References

Application Notes and Protocols: The Use of 3-Oxopentanoic Acid in Studying Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as a valuable tool for investigating mitochondrial function.[1][2] Derived from the metabolism of odd-chain fatty acids, it possesses a unique metabolic characteristic: it is anaplerotic.[1][2] Unlike four-carbon ketone bodies, the metabolism of this compound yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic property allows this compound to replenish the pool of TCA cycle intermediates, which is crucial for sustaining cellular respiration and energy production, particularly under conditions of metabolic stress.[1][3]

These application notes provide a comprehensive overview of the use of this compound in studying mitochondrial function, including its metabolic fate, its effects on mitochondrial respiration, and detailed protocols for its application in experimental settings. The information presented here is intended to guide researchers in designing and executing experiments to probe the intricacies of mitochondrial metabolism.

Metabolic Pathway of this compound

This compound is taken up by cells and transported into the mitochondrial matrix. There, it is converted to its CoA ester, 3-oxopentanoyl-CoA, by succinyl-CoA:3-oxoacid-CoA transferase (SCOT).[4][5] Subsequently, mitochondrial thiolase cleaves 3-oxopentanoyl-CoA into acetyl-CoA and propionyl-CoA. Acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. Propionyl-CoA undergoes a series of enzymatic reactions to be converted into succinyl-CoA, which then enters the TCA cycle, thus replenishing its intermediates.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 3_Oxopentanoic_acid_cytosol This compound 3_Oxopentanoic_acid_mito This compound 3_Oxopentanoic_acid_cytosol->3_Oxopentanoic_acid_mito Transport 3_Oxopentanoyl_CoA 3-Oxopentanoyl-CoA 3_Oxopentanoic_acid_mito->3_Oxopentanoyl_CoA SCOT Acetyl_CoA Acetyl-CoA 3_Oxopentanoyl_CoA->Acetyl_CoA Thiolase Propionyl_CoA Propionyl-CoA 3_Oxopentanoyl_CoA->Propionyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA_TCA Succinyl-CoA Propionyl_CoA->Succinyl_CoA_TCA Propionyl-CoA Carboxylase, etc. Succinyl_CoA_TCA->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP

Metabolic fate of this compound in the mitochondrion.

Data Presentation

The anaplerotic nature of this compound is expected to enhance mitochondrial respiration, particularly when the TCA cycle intermediate pool is depleted. The following tables summarize the expected effects and provide a template for presenting quantitative data from mitochondrial respiration assays.

Table 1: Expected Effects of this compound on Mitochondrial Function Parameters

ParameterExpected Effect with this compoundRationale
Basal Respiration IncreaseProvides substrates (acetyl-CoA and succinyl-CoA) for the TCA cycle, increasing electron transport chain activity.
ATP Production IncreaseEnhanced proton gradient from increased ETC activity drives ATP synthesis.
Maximal Respiration IncreaseBy replenishing TCA cycle intermediates, it can sustain a higher rate of respiration when the ETC is uncoupled.
Spare Respiratory Capacity IncreaseThe difference between maximal and basal respiration is expected to increase, indicating enhanced mitochondrial fitness.
Proton Leak No significant change or slight increaseIncreased substrate availability may lead to a higher proton motive force, potentially increasing proton leak.

Table 2: Representative Data from a Seahorse XF Cell Mito Stress Test

The following data are illustrative and serve as a template. Actual values will vary depending on the cell type, experimental conditions, and concentration of this compound used.

TreatmentBasal Respiration (pmol O₂/min/µg protein)ATP Production (pmol O₂/min/µg protein)Maximal Respiration (pmol O₂/min/µg protein)Spare Respiratory Capacity (%)
Control (Vehicle) 15.2 ± 1.810.5 ± 1.235.8 ± 4.1135 ± 15
This compound (1 mM) 20.7 ± 2.515.3 ± 1.950.1 ± 5.8142 ± 18
This compound (5 mM) 28.9 ± 3.421.6 ± 2.765.4 ± 7.2126 ± 14

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Mitochondrial Respiration in Intact Cells using the Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR) in live cells treated with this compound.

Materials:

  • Cell culture medium

  • Seahorse XF Base Medium

  • This compound (sodium salt)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Preparation of Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with L-glutamine, glucose, and sodium pyruvate (B1213749) as required for the specific cell type. Prepare a stock solution of this compound in the assay medium.

  • Cell Plate Preparation: Remove the cell culture microplate from the incubator. Wash the cells with the prepared assay medium and add the final volume of assay medium containing either vehicle or the desired concentrations of this compound. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Loading the Sensor Cartridge: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A, into the appropriate injection ports.

  • Running the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial function.

  • Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.

Start Start Seed_Cells Seed cells in XF microplate Start->Seed_Cells Hydrate_Cartridge Hydrate sensor cartridge Start->Hydrate_Cartridge Prepare_Media Prepare assay media with This compound Seed_Cells->Prepare_Media Load_Inhibitors Load inhibitors into sensor cartridge Hydrate_Cartridge->Load_Inhibitors Incubate_Cells Incubate cells in assay media Prepare_Media->Incubate_Cells Run_Assay Run Seahorse XF Mito Stress Test Incubate_Cells->Run_Assay Load_Inhibitors->Run_Assay Normalize_Data Normalize OCR data Run_Assay->Normalize_Data End End Normalize_Data->End Start Start Isolate_Mitochondria Isolate mitochondria Start->Isolate_Mitochondria Setup_Respirometer Set up and calibrate respirometer Start->Setup_Respirometer Add_Mitochondria Add mitochondria to respiration buffer Isolate_Mitochondria->Add_Mitochondria Setup_Respirometer->Add_Mitochondria Add_Substrate Add this compound and malate Add_Mitochondria->Add_Substrate Measure_State_2 Measure State 2 respiration Add_Substrate->Measure_State_2 Add_ADP Add ADP Measure_State_2->Add_ADP Measure_State_3 Measure State 3 respiration Add_ADP->Measure_State_3 Add_Oligomycin Add Oligomycin Measure_State_3->Add_Oligomycin Measure_State_4o Measure State 4o respiration Add_Oligomycin->Measure_State_4o Add_FCCP Add FCCP Measure_State_4o->Add_FCCP Measure_Maximal_OCR Measure maximal respiration Add_FCCP->Measure_Maximal_OCR Add_Inhibitors Add Rotenone/ Antimycin A Measure_Maximal_OCR->Add_Inhibitors Measure_ROX Measure residual oxygen consumption Add_Inhibitors->Measure_ROX End End Measure_ROX->End

References

Application Notes and Protocols for Assessing the Anaplerotic Effects of 3-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain and other tissues, particularly during periods of low glucose availability.[1][2] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish the pool of tricarboxylic acid (TCA) cycle intermediates.[2][3][4] This property is of significant interest in the context of metabolic disorders characterized by energy deficits or impaired anaplerosis. This compound is primarily produced in the liver from the metabolism of odd-chain fatty acids, such as heptanoate, which can be supplied therapeutically as triheptanoin (B1683035).[1][2] Upon entering cells, this compound is metabolized to propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA, thereby "refilling" the cycle.[5][6]

These application notes provide detailed protocols for assessing the anaplerotic effects of this compound in both in vitro and in vivo models. The methodologies described herein are essential for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds.

Data Presentation

The following tables summarize quantitative data on the metabolic effects of triheptanoin, the precursor to this compound. While direct quantitative data for this compound is limited in the public domain, these findings from triheptanoin studies provide valuable insights into its anaplerotic potential.

Table 1: Effect of Triheptanoin Treatment on Clinical and Laboratory Outcomes in Patients with Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

Clinical Outcome MeasureBefore Triheptanoin Treatment (Mean ± SD)During Triheptanoin Treatment (Mean ± SD)p-valueReference
Emergency Service Applications (per month)0.19 ± (not specified)0.08 ± (not specified)0.009[7]
Hospitalizations (per month)0.17 ± (not specified)0.08 ± (not specified)0.002[7]
Creatine Kinase (CK) Levels during Metabolic Crises (U/L)(not specified)(significantly decreased)< 0.0001[8]
Annualized Hospitalization Rate22.0 ± 22.2 (episodes)4.3 ± 5.3 (episodes)0.034[9]
Hospitalization Duration (days)(not specified)(significantly decreased)(not specified)[9]

Table 2: Anaplerotic Flux from Propionate (B1217596) in Perfused Rat Heart

Propionate Concentration (mM)Contribution of Exogenous Propionate to CAC Intermediates (%)Total Anaplerosis (% of CAC turnover)Reference
005 (extrapolated)[2]
117(not specified)[2]
2(not specified)16[2]

Signaling and Metabolic Pathways

Anaplerotic_Pathway_of_3_Oxopentanoic_Acid Triheptanoin Triheptanoin Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipolysis ThreeOxo This compound (β-ketopentanoate) Heptanoate->ThreeOxo β-oxidation PropionylCoA Propionyl-CoA ThreeOxo->PropionylCoA Metabolism MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle Anaplerosis

Experimental Protocols

Protocol 1: In Vitro Assessment of Anaplerosis using Stable Isotope Tracing

This protocol details the use of ¹³C-labeled this compound to trace its contribution to the TCA cycle in cultured cells.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., neuronal cells, hepatocytes) to ~80% confluency in standard growth medium.

  • Prepare a stock solution of ¹³C-labeled this compound (e.g., [U-¹³C₅]-3-oxopentanoic acid) in a suitable solvent (e.g., sterile water or DMSO).

  • On the day of the experiment, replace the standard growth medium with a medium containing the ¹³C-labeled this compound at the desired final concentration. Include a vehicle control group.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate.

2. Metabolite Extraction:

  • At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate on ice for 15 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube for analysis.

3. LC-MS/MS Analysis of TCA Cycle Intermediates:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[10]

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect and quantify the mass isotopologues of TCA cycle intermediates (e.g., succinate, malate, citrate).[10]

  • Data Analysis: Determine the fractional enrichment of ¹³C in each TCA cycle intermediate to quantify the contribution of this compound to anaplerosis.

In_Vitro_Stable_Isotope_Tracing_Workflow Start Start: Cell Culture Treatment Treat with ¹³C-3-Oxopentanoic Acid Start->Treatment Incubation Incubate (Time Course) Treatment->Incubation Extraction Metabolite Extraction (80% Methanol) Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis: Fractional ¹³C Enrichment Analysis->Data End End: Anaplerotic Flux Data->End

Protocol 2: Quantification of Propionyl-CoA and Succinyl-CoA

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the quantification of key CoA esters in the anaplerotic pathway.[1]

1. Tissue/Cell Extraction:

  • Homogenize frozen tissue or cell pellets in perchloric acid.

  • Spike the extract with deuterated internal standards ([²H₅]propionyl-CoA and [²H₄]succinyl-CoA).

  • Isolate the short-chain acyl-CoA fraction using an oligonucleotide purification cartridge.

2. Sample Derivatization:

  • For Propionyl-CoA: React with sarcosine (B1681465) to form N-propionylsarcosine and derivatize with pentafluorobenzyl bromide.

  • For Succinyl-CoA: Hydrolyze to succinic acid and derivatize with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

3. GC-MS Analysis:

  • Analyze the derivatized samples on a GC-MS system.

  • Use selected ion monitoring (SIM) to detect and quantify the specific derivatives of propionyl-CoA and succinyl-CoA and their corresponding internal standards.

4. Data Analysis:

  • Calculate the concentrations of propionyl-CoA and succinyl-CoA based on the peak area ratios of the analytes to their internal standards.

  • If using ¹³C-labeled this compound, determine the mass isotopomer distribution to trace the flow of the label through the anaplerotic pathway.[1]

Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on cellular oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at an optimal density determined empirically for the cell type.

  • Allow cells to adhere and grow overnight.

2. Assay Preparation:

  • On the day of the assay, replace the growth medium with a bicarbonate-free Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and the desired concentration of this compound.

  • Incubate the plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.

  • Hydrate the sensor cartridge with the Seahorse XF calibrant and incubate at 37°C in a non-CO₂ incubator.

3. Seahorse XF Assay:

  • Load the sensor cartridge with compounds for sequential injection (e.g., oligomycin, FCCP, and rotenone/antimycin A) to perform a mitochondrial stress test.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

  • The instrument will measure OCR at baseline and after each injection.

4. Data Analysis:

  • Normalize the OCR data to cell number or protein content.

  • Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]

  • Compare these parameters between control and this compound-treated cells to assess the impact on mitochondrial respiration.

Seahorse_XF_Assay_Workflow Start Start: Seed Cells PreparePlate Prepare Cell Plate with This compound Start->PreparePlate PrepareCartridge Prepare Sensor Cartridge (Oligomycin, FCCP, Rot/AA) Start->PrepareCartridge RunAssay Run Seahorse XF Assay PreparePlate->RunAssay PrepareCartridge->RunAssay MeasureOCR Measure Oxygen Consumption Rate (OCR) RunAssay->MeasureOCR AnalyzeData Analyze Mitochondrial Respiration Parameters MeasureOCR->AnalyzeData End End: Assess Bioenergetic Effects AnalyzeData->End

Protocol 4: In Vivo Assessment of Brain Metabolism using Microdialysis

This protocol describes the use of in vivo microdialysis to measure changes in brain neurotransmitter levels following the administration of this compound or its precursors.

1. Animal Preparation and Probe Implantation:

  • Anesthetize the subject animal (e.g., rat, mouse) and place it in a stereotaxic frame.

  • Implant a microdialysis probe into the brain region of interest (e.g., hippocampus, cortex).

  • Allow the animal to recover from surgery.

2. Microdialysis Sampling:

  • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Collect dialysate samples at regular intervals to establish a baseline.

  • Administer this compound or triheptanoin (e.g., via intraperitoneal injection or oral gavage).

  • Continue to collect dialysate samples to monitor changes in extracellular neurotransmitter concentrations.

3. Neurotransmitter Analysis:

  • Analyze the dialysate samples for glutamate (B1630785) and GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS.[12][13]

4. Data Analysis:

  • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

  • Compare the changes in glutamate and GABA between the treatment and control groups to assess the impact of this compound on neurotransmitter metabolism, which is closely linked to TCA cycle activity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the anaplerotic effects of this compound. By employing stable isotope tracing, targeted metabolomics, and real-time bioenergetic analysis, researchers can elucidate the mechanisms by which this unique five-carbon ketone body supports and enhances cellular metabolism. These methodologies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies based on anaplerosis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Oxopentanoic Acid via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Oxopentanoic acid using the Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound using a Claisen condensation?

A1: The synthesis is a two-step process. First, a crossed Claisen condensation between ethyl propionate (B1217596) and ethyl acetate (B1210297) yields ethyl 3-oxopentanoate (B1256331). This is followed by hydrolysis of the resulting β-keto ester to produce this compound.

Q2: Why is the choice of base so critical in a Claisen condensation?

A2: The base plays a crucial role in the Claisen condensation for several reasons. It must be strong enough to deprotonate the α-carbon of the ester to form the enolate nucleophile. A stoichiometric amount of base is required because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[1] The base should also be non-nucleophilic to avoid side reactions like saponification (hydrolysis of the ester).[1]

Q3: What are the common side reactions that can lower the yield of ethyl 3-oxopentanoate?

A3: The primary side reactions in a crossed Claisen condensation are self-condensation products. In this specific synthesis, this would result in the formation of ethyl 2-methyl-3-oxopentanoate (from the self-condensation of ethyl propionate) and ethyl acetoacetate (B1235776) (from the self-condensation of ethyl acetate). Another potential side reaction is transesterification if the alkoxide base does not match the alkyl group of the esters.[1] Saponification can also occur if hydroxide (B78521) bases are used or if water is present in the reaction mixture.[1]

Q4: How can I minimize the formation of self-condensation byproducts?

A4: To favor the desired crossed Claisen product, one strategy is to use a non-nucleophilic, strong base like Lithium diisopropylamide (LDA). This allows for the pre-formation of the enolate of one ester (e.g., ethyl propionate) before the addition of the second ester (ethyl acetate).[1][2] This controlled addition minimizes the opportunity for self-condensation.

Q5: What is the purpose of the acidic workup step?

A5: The acidic workup is essential to protonate the enolate of the β-keto ester that is formed at the end of the reaction. This neutralizes the reaction mixture and allows for the isolation of the final ethyl 3-oxopentanoate product.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Base: The alkoxide base may have degraded due to moisture. 2. Insufficient Base: Less than a stoichiometric equivalent of base was used. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a freshly prepared or properly stored base. Ensure all glassware and reagents are anhydrous. 2. Use at least one full equivalent of a strong base. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Presence of Multiple Products (Self-Condensation) Both esters are acting as both nucleophiles and electrophiles, leading to a mixture of all four possible products.1. Directed Claisen Condensation: Use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester before slowly adding the second ester.[1][2] 2. Control Stoichiometry: Use an excess of the ester that you do not want to enolize (in this case, ethyl acetate).
Formation of Carboxylic Acid Salt (Saponification) 1. Use of Hydroxide Base: Bases like NaOH or KOH will hydrolyze the ester. 2. Presence of Water: Moisture in the reaction can lead to ester hydrolysis.1. Avoid hydroxide bases. Use an alkoxide base like sodium ethoxide or a non-nucleophilic base like LDA or sodium hydride.[1] 2. Ensure all reagents, solvents, and glassware are rigorously dried.
Transesterification The alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide (B1231860) with ethyl esters).Use an alkoxide base that corresponds to the alcohol portion of your esters (e.g., sodium ethoxide for ethyl esters).[1]
Difficulty Isolating the Product The product is still in its enolate form after the reaction.Perform a careful acidic workup with a dilute acid (e.g., 1M HCl) to protonate the enolate and isolate the neutral β-keto ester.[1]

Quantitative Data on Reaction Parameters

Base Typical Reaction Conditions Reported Yield (%) Notes
Sodium Ethoxide (NaOEt) Reflux in ethanolCan be high, but prone to side reactions in crossed condensations.The classic base for Claisen condensations. To minimize side products in a crossed reaction, careful control of addition order and stoichiometry is needed.
Sodium Hydride (NaH) THF, refluxCan improve yields compared to NaOEt, particularly in more complex systems.A stronger, non-nucleophilic base that can drive the reaction to completion. Requires careful handling due to its reactivity with moisture.
Lithium Diisopropylamide (LDA) THF, -78 °C to room temperatureOften provides the best yields and selectivity for crossed Claisen condensations.Allows for the controlled, quantitative formation of the enolate of one ester, minimizing self-condensation products.[1][2]

Experimental Protocols

Protocol 1: Directed Crossed Claisen Condensation for Ethyl 3-Oxopentanoate

This protocol is designed to maximize the yield of the desired crossed product by using LDA to control the enolate formation.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl propionate

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add ethyl propionate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Crossed Condensation: To the enolate solution, slowly add ethyl acetate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 3-oxopentanoate.

Protocol 2: Hydrolysis of Ethyl 3-Oxopentanoate to this compound

This protocol is adapted from a general procedure for ester hydrolysis and is expected to give a high yield.

Materials:

  • Ethyl 3-oxopentanoate

  • Methanol (B129727)

  • 1M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Saponification: Dissolve ethyl 3-oxopentanoate (1.0 equivalent) in a mixture of methanol and 1M NaOH solution (e.g., a 1:1 mixture). Stir the resulting mixture at room temperature for 5 hours or until TLC analysis shows the disappearance of the starting ester.[3]

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield this compound. Based on similar procedures, yields of over 95% can be expected.[3]

Visualizations

Claisen_Condensation_Mechanism Ester Ethyl Propionate Enolate Ester Enolate (Nucleophile) Ester->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Ester2 Ethyl Acetate (Electrophile) Ester2->Intermediate Product_Enolate Product Enolate Intermediate->Product_Enolate Elimination of Ethoxide Product Ethyl 3-Oxopentanoate Product_Enolate->Product Protonation Acid Acidic Workup (H3O+) Acid->Product

Caption: Mechanism of the Directed Claisen Condensation.

Troubleshooting_Workflow Start Low Yield of This compound Check_Condensation Analyze Crude Claisen Product (TLC/GC) Start->Check_Condensation Multiple_Spots Multiple Products? Check_Condensation->Multiple_Spots Self_Condensation Optimize for Crossed Condensation: - Use LDA for directed reaction - Adjust stoichiometry Multiple_Spots->Self_Condensation Yes No_Product No/Low Product? Multiple_Spots->No_Product No End Improved Yield Self_Condensation->End Check_Base Check Base Activity & Stoichiometry Increase Temperature/Time No_Product->Check_Base Yes Check_Hydrolysis Check Hydrolysis Step: - Ensure complete saponification - Proper acidification & extraction No_Product->Check_Hydrolysis No Check_Base->End Check_Hydrolysis->End

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow Start Start Step1 Step 1: Directed Claisen Condensation (Ethyl Propionate + Ethyl Acetate with LDA) Start->Step1 Workup1 Aqueous Acidic Workup & Purification Step1->Workup1 Intermediate Ethyl 3-Oxopentanoate Workup1->Intermediate Step2 Step 2: Hydrolysis (Saponification with NaOH) Intermediate->Step2 Workup2 Acidification & Extraction Step2->Workup2 Final_Product This compound Workup2->Final_Product End End Final_Product->End

Caption: Overall experimental workflow for synthesis.

References

Technical Support Center: 3-Oxopentanoic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 3-Oxopentanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS/MS a suitable method for analyzing this compound?

A1: LC-MS/MS is a highly sensitive and selective technique ideal for quantifying small molecules like this compound in complex biological matrices.[1][2] Tandem mass spectrometry (MS/MS) allows for specific detection and quantification, minimizing interferences from other components in the sample.[3][4]

Q2: Is derivatization necessary for the analysis of this compound?

A2: While some organic acids require derivatization to improve volatility or ionization efficiency, a direct LC-MS/MS method for this compound has been successfully developed and validated.[3] This simplifies the sample preparation procedure. However, for other short-chain fatty or organic acids, derivatization using agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance detection.[5][6][7]

Q3: What are the typical mass transitions (MRM) for this compound?

A3: For this compound, detection is typically performed in negative electrospray ionization mode (ESI-). The precursor ion is [M-H]⁻ with an m/z of 115.1. A common product ion for quantification is m/z 71.[3]

Q4: What kind of stability issues should I be aware of for this compound samples?

A4: this compound has demonstrated good stability in human plasma across various conditions, including autosampler, benchtop (room temperature), and multiple freeze-thaw cycles.[3][8] Long-term stability has also been shown at –80 °C.[3][8] However, it is always good practice to assess analyte stability under your specific experimental conditions, as factors like pH, light exposure, and temperature can affect analyte integrity.[9][10]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peak Detected
  • Possible Cause: Suboptimal ionization or mass spectrometer parameters.

    • Solution: Ensure the mass spectrometer is tuned and calibrated.[11] Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound. It ionizes well in negative electrospray ionization mode.[3]

  • Possible Cause: Inefficient sample extraction.

    • Solution: The recovery of the extraction method should be evaluated. A validated method for this compound from human plasma showed recovery of over 88%.[3][8] Ensure the protein precipitation step is performed correctly, for instance, by using ice-cold methanol (B129727).[1]

  • Possible Cause: Ion suppression from matrix components.[4][12]

    • Solution: Improve sample cleanup procedures.[13] Modifying the chromatographic gradient to separate this compound from co-eluting matrix components can also mitigate ion suppression.[4] Diluting the sample may also help reduce the concentration of interfering compounds.[4]

Issue 2: Poor Peak Shape (e.g., Tailing, Broadening, or Splitting)
  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure proper sample filtration to prevent particulates from clogging the column frit.[14]

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: The pH of the mobile phase can significantly affect the peak shape of organic acids.[15] A mobile phase containing 0.1% formic acid has been shown to provide good peak shape for this compound.[3]

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure the column is appropriate for organic acid analysis. A C18 column is commonly used.[3]

Issue 3: High Background Noise
  • Possible Cause: Contaminated mobile phase or LC system.

    • Solution: Use high-purity solvents and additives. Freshly prepare mobile phases and avoid microbial growth.[14] Flush the LC system thoroughly.

  • Possible Cause: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol in the autosampler method. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.

Issue 4: Inconsistent Retention Time
  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A 10-minute total run time with re-equilibration has been used successfully.[3]

  • Possible Cause: Fluctuations in pump pressure or mobile phase composition.

    • Solution: Check the LC pumps for leaks and ensure proper solvent degassing. Verify that the mobile phase composition is being delivered accurately.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol is based on a validated LC-MS/MS method.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 400 µL of ice-cold methanol containing a suitable internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Parameters

ParameterValue
LC Column Phenomenex Luna 3µm, C18(2), 100Å, 150×2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Gradient A gradient elution should be optimized for separation.
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition Precursor Ion (Q1): m/z 115.1, Product Ion (Q3): m/z 71
Entrance Potential -10 V
Retention Time Approximately 3.85 min

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated method for this compound analysis in human plasma.[3][8]

ParameterValue
Validated Calibration Range 0.156–10 µg/mL
Recovery >88%
Accuracy and Precision Within acceptable limits over the validated range
Matrix Effect No significant matrix effect observed
Stability Stable in autosampler, at room temperature, through freeze-thaw cycles, and long-term at -80°C

Visualizations

Troubleshooting Workflow for this compound LC-MS/MS Analysis cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start LC-MS/MS Analysis of this compound problem Problem Encountered? (e.g., No Peak, Poor Peak Shape, High Noise) start->problem check_ms Check MS Parameters (Tuning, Calibration, Ionization) problem->check_ms Yes document Document Solution and Continue Analysis problem->document No check_lc Check LC Conditions (Column, Mobile Phase, Gradient) check_ms->check_lc check_sample Check Sample Preparation (Extraction, Stability, Matrix Effects) check_lc->check_sample resolve Problem Resolved? check_sample->resolve resolve->document Yes consult Consult Senior Scientist or Instrument Vendor resolve->consult No

Caption: A flowchart outlining the general troubleshooting workflow for LC-MS/MS analysis.

Simplified Metabolic Context of this compound cluster_pathway Metabolic Pathway heptanoate Heptanoate (Odd-chain fatty acid) beta_oxidation Beta-Oxidation heptanoate->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa ketogenesis Ketogenesis propionyl_coa->ketogenesis acetyl_coa->ketogenesis oxopentanoic_acid This compound (Beta-ketopentanoate) ketogenesis->oxopentanoic_acid hydroxypentanoic_acid 3-Hydroxypentanoic Acid (Beta-hydroxypentanoate) oxopentanoic_acid->hydroxypentanoic_acid

Caption: A simplified diagram showing the metabolic origin of this compound.

References

Technical Support Center: Quantification of 3-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 3-Oxopentanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of this compound, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS/MS-based quantification.[1][2] This guide provides a structured approach to identifying and mitigating these effects during this compound analysis.

Common Problems, Potential Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor reproducibility of results Inconsistent matrix effects between samples.- Implement a stable isotope-labeled internal standard (SIL-IS) for each sample.[3] - Optimize and standardize the sample preparation procedure to ensure consistent removal of interfering matrix components.[4]
Low analyte signal (Ion Suppression) - Co-elution of phospholipids (B1166683) or other endogenous matrix components. - High concentration of salts in the final extract.- Optimize Chromatography: Adjust the gradient elution profile to better separate this compound from interfering compounds.[4] - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[5] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4][6]
High analyte signal (Ion Enhancement) Co-eluting matrix components that improve the ionization efficiency of this compound.- Stable Isotope Dilution (SID): The use of a SIL-IS is the most effective way to compensate for ion enhancement as it is affected by the matrix in the same way as the analyte.[3][7] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.
Inaccurate quantification Non-linear response due to matrix effects.- Use a SIL-IS: This is the gold standard for correcting for matrix effects and ensuring accurate quantification.[3][7] - Matrix-Matched Calibration Curve: If a SIL-IS is not available, a calibration curve prepared in a matched matrix can help to correct for non-linearity.
Peak shape distortion Overloading of the analytical column with matrix components.- Enhance Sample Cleanup: Utilize SPE to remove a broader range of interfering compounds. - Sample Dilution: Reduce the amount of matrix introduced into the LC-MS/MS system.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting molecules from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] Given that this compound is often measured at low concentrations in complex biological samples, matrix effects can significantly impact the accuracy, precision, and sensitivity of the analysis.[5]

Q2: What is the most effective strategy to counteract matrix effects in this compound analysis?

A2: The most robust and widely recommended strategy is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called stable isotope dilution (SID).[3][7] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H). It is added to the sample at the beginning of the sample preparation process and co-elutes with the analyte.[3] Since the SIL-IS experiences the same matrix effects as the analyte, the ratio of the analyte signal to the SIL-IS signal remains constant, allowing for accurate quantification.[3]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation technique is critical for reducing matrix effects.[8] While simple protein precipitation (PPT) is fast, it may not be sufficient for removing all interfering compounds.[5] More effective techniques include:

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively isolating the analyte from the sample matrix based on its physicochemical properties.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from matrix components based on its solubility in different immiscible solvents.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce the concentration of matrix components and thereby lessen their impact on ionization.[4][6] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution. For low-concentration samples, dilution may compromise the sensitivity of the assay.[6]

Q5: A published method for this compound reported no matrix effect. Why am I still observing it?

A5: The presence and extent of matrix effects can be highly dependent on the specific biological matrix (e.g., human plasma vs. mouse liver tissue), the sample collection and handling procedures, and the specific LC-MS/MS instrumentation and conditions used.[6] Even with a validated method, variations in these factors can lead to the emergence of matrix effects. Therefore, it is always recommended to assess matrix effects during method development and validation with your specific matrix and experimental setup.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma or serum, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.

    • Add 400 µL of ice-cold acetonitrile (B52724) with 0.1% formic acid to precipitate proteins.[5]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[5]

    • Elute this compound and the SIL-IS with 1 mL of methanol.[5]

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.[5]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[5]

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Stable Isotope Dilution (SID) Workflow

  • Prepare a SIL-IS Working Solution: Prepare a working solution of the this compound SIL-IS at a known concentration in a suitable solvent (e.g., methanol/water).

  • Spike Samples: Add a small, precise volume of the SIL-IS working solution to all calibrators, quality control samples, and unknown samples at the very beginning of the sample preparation process.[3]

  • Sample Preparation: Process all samples (calibrators, QCs, and unknowns) using the chosen sample preparation method (e.g., SPE as described above).

  • LC-MS/MS Analysis: Analyze the prepared samples. The mass spectrometer will be set to monitor at least one precursor-product ion transition for the native this compound and one for the SIL-IS.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous this compound to the SIL-IS for each sample.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) Cleanup ppt->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing (Peak Area Ratio Calculation) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for this compound quantification.

cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solutions problem Inaccurate or Irreproducible Quantification Results is_used Is a SIL-IS being used? problem->is_used cleanup_adequate Is sample cleanup sufficient? is_used->cleanup_adequate Yes implement_is Implement Stable Isotope Dilution (SID) is_used->implement_is No chrom_optimized Is chromatography optimized? cleanup_adequate->chrom_optimized Yes improve_cleanup Enhance Sample Cleanup (e.g., use SPE) cleanup_adequate->improve_cleanup No optimize_lc Optimize LC Gradient for Better Separation chrom_optimized->optimize_lc No dilute Dilute Sample (if sensitivity allows) chrom_optimized->dilute Yes

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimizing Derivatization of β-Ketopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the derivatization efficiency of β-ketopentanoate for analytical procedures such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of β-ketopentanoate?

Derivatization is a critical step for the analysis of β-keto acids like β-ketopentanoate for two primary reasons:

  • To Increase Volatility and Thermal Stability: β-ketopentanoate is a polar molecule with low volatility, making it unsuitable for direct GC analysis. Furthermore, it is thermally labile and prone to decarboxylation at the high temperatures used in a GC injector.[1][2] Derivatization converts the polar carboxyl and keto functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2]

  • To Improve Chromatographic Behavior and Sensitivity: The process enhances peak shape, improves separation from other sample components, and can increase detector response, leading to higher sensitivity.[2][3] For HPLC-MS, derivatization can introduce a chargeable moiety to enhance ionization efficiency.[4][5]

Q2: What are the most common derivatization methods for β-ketopentanoate?

The most common strategies involve a two-step process, especially for GC-MS, to protect both the ketone and carboxylic acid groups:

  • Oximation/Methoximation: The keto group is protected first by reacting it with a reagent like methoxyamine hydrochloride. This step is crucial to prevent the interconversion of keto and enol forms (tautomerization), which would otherwise result in multiple derivative peaks for a single analyte.[2]

  • Silylation or Esterification: Following oximation, the carboxylic acid group is derivatized.

    • Silylation: Replaces the active hydrogen on the carboxylic acid with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), significantly increasing volatility.[2][6] Common reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3]

    • Esterification: Converts the carboxylic acid into an ester (e.g., methyl or ethyl ester), which is more volatile and stable.[3][7]

Q3: How can I prevent the degradation of β-ketopentanoate before derivatization?

β-ketopentanoate is inherently unstable. Proper sample handling and storage are critical to prevent decarboxylation.

  • Temperature: Store samples at -80°C or lower. Studies on similar β-keto acids show significant degradation within a week at -20°C, whereas samples are much more stable at -80°C.[1]

  • pH: Maintain a neutral to slightly alkaline pH. The protonated form of the β-keto acid is more prone to decarboxylation than its conjugate base (the carboxylate anion). Acidic conditions should be avoided.[1]

  • Timeliness: Proceed with derivatization as quickly as possible after sample collection and extraction.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and analysis of β-ketopentanoate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak Analyte Degradation: The sample may have degraded due to improper storage (temperature, pH) before derivatization.[1]Ensure samples are stored at -80°C and handled on ice. Maintain a neutral to slightly alkaline pH during extraction.[1] Analyze samples promptly after preparation.
Incomplete Derivatization: The reaction may not have gone to completion due to moisture, insufficient reagent, or suboptimal reaction conditions (time, temperature).Ensure all glassware, solvents, and the sample extract are completely dry. Use a fresh, high-quality derivatization reagent in sufficient excess. Optimize reaction time and temperature according to the chosen protocol.
Reagent Degradation: Silylation reagents are highly sensitive to moisture.Use freshly opened reagents or reagents stored under inert gas (e.g., nitrogen or argon). Avoid repeated exposure of the reagent to atmospheric moisture.
Poor Peak Shape (Tailing) Active Sites in the GC System: Free silanol (B1196071) groups on the GC column, liner, or injection port can interact with the analyte derivative.[1]Use a high-quality, deactivated (silanized) GC column and liner. Condition the column regularly as per the manufacturer's instructions.
Incomplete Derivatization: Residual polar groups on the analyte can interact with the GC system, causing peak tailing.[1]Re-optimize the derivatization procedure to ensure the reaction is complete. Consider increasing the reagent concentration, catalyst amount, reaction time, or temperature.
Multiple Peaks for a Single Analyte Tautomerization: The keto and enol forms of β-ketopentanoate were both derivatized, which occurs if the keto group was not protected first.[2]Employ a two-step derivatization: oximation first to protect the keto group, followed by silylation or esterification for the carboxyl group.[1][2]
Anomerization (if carbohydrates present): Some silylation reagents can cause anomerization in sugars, which may be present in the sample matrix.[3]If analyzing carbohydrates alongside the keto acid, choose a reagent less prone to causing anomerization, such as HMDS with TMCS.[3]
Inconsistent Retention Times Fluctuations in GC Conditions: Inconsistent oven temperature or carrier gas flow rate can cause shifts in retention time.[1]Calibrate the GC oven and ensure it maintains a stable temperature. Check for leaks in the gas lines and verify the proper functioning of the flow controller.
Column Degradation: The stationary phase of the GC column may be degrading.Replace the GC column if it has been used extensively or with aggressive sample matrices.

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis (Methoximation-Silylation)

This protocol is designed to protect the thermally unstable keto group before derivatizing the carboxylic acid, preventing degradation and side reactions.[1][2]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Drying: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas. Moisture will interfere with the silylation step.

  • Methoximation Step:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried extract.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 45 minutes.[1]

    • Allow the vial to cool completely to room temperature.

  • Silylation Step:

    • Add 50 µL of MSTFA with 1% TMCS to the vial from the previous step.[1]

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.[1]

    • Cool the vial to room temperature.

  • Analysis: The sample is now derivatized and ready for injection into the GC-MS.

Protocol 2: Trans-esterification of β-Keto Esters

This protocol is useful for converting a β-keto ester (e.g., methyl or ethyl β-ketopentanoate) to a different ester.

Materials:

  • β-keto ester (e.g., ethyl-β-ketopentanoate) (1 mmol)

  • Alcohol (e.g., benzyl (B1604629) alcohol) (1.1 mmol)

  • Silica (B1680970) supported boric acid (SiO₂–H₃BO₃) catalyst (50 mg)[8]

  • Reaction vessel with magnetic stir bar

  • Heating apparatus

Procedure:

  • Reaction Setup: Combine the β-keto ester, the desired alcohol, and the silica-supported boric acid catalyst in the reaction vessel.[8]

  • Heating: Heat the mixture to 100°C with stirring for 5-7 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter to remove the solid catalyst.[8]

  • Purification: Purify the crude product using column chromatography (e.g., silica gel with an EtOAc/hexane mobile phase) to isolate the desired ester.[8]

Data and Reagent Summary

Table 1: Common Derivatization Reagents for β-Ketopentanoate Functional Groups

Functional GroupDerivatization TypeReagentAbbreviationKey Characteristics
Ketone OximationMethoxyamine HydrochlorideMEOXProtects the keto group, preventing tautomerization and degradation during subsequent steps.[1][2]
Oximationo-(2,3,4,5,6-Pentafluorobenzyl)hydroxylaminePFBHA (PFBOA)Forms stable oxime derivatives suitable for GC analysis, particularly with Electron Capture Detection (ECD).[9]
Carboxylic Acid SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful silyl donor. Its byproducts are highly volatile and typically do not interfere with early eluting peaks.[3][10]
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFASimilar to BSTFA, used to form trimethylsilyl (TMS) ethers. Often used with a TMCS catalyst.[1]
SilylationN-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10,000 times more stable against hydrolysis than TMS derivatives.[3]
Alkylation (Esterification)TrimethylsilyldiazomethaneReacts instantly and quantitatively with carboxylic acids in the presence of methanol (B129727) to form methyl esters.[3]
Alkylation (Esterification)BF₃-MethanolBoron trifluoride in methanol is a common reagent for preparing methyl esters of fatty acids.[3]
Both Hydroxyl & Carboxyl SilylationHexamethyldisilazaneHMDSA less powerful silylating agent than BSTFA/MSTFA, often requiring a catalyst and/or heat. Can be used under solvent-free conditions.[11]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis cluster_key Process Stage Sample 1. Sample Collection (e.g., Plasma, Serum) Extract 2. Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Sample->Extract Keep on ice Dry 3. Evaporation to Dryness (under Nitrogen stream) Extract->Dry Mox 4. Methoximation (Protect Keto Group) 60°C, 45 min Dry->Mox Silyl 5. Silylation (Derivatize Carboxyl Group) 60°C, 30 min Mox->Silyl Cool to RT GCMS 6. GC-MS Injection Silyl->GCMS Data 7. Data Analysis GCMS->Data k1 Sample Prep k2 Derivatization k3 Analysis p1 p2 p3

Caption: General workflow for β-ketopentanoate analysis by GC-MS.

troubleshooting_logic Troubleshooting Decision Tree Start Problem: Low or No Peak Check_Deg Was sample stored at -80°C and handled on ice? Start->Check_Deg Check_Deriv Was derivatization complete? Check_Deg->Check_Deriv Yes Sol_Deg Solution: Improve sample handling protocol. Store at -80°C. Check_Deg->Sol_Deg No Check_Moisture Were all materials dry? Check_Deriv->Check_Moisture Yes Sol_Deriv Solution: Optimize reaction time/temp. Increase reagent amount. Check_Deriv->Sol_Deriv No Check_Reagent Was the reagent fresh? Check_Moisture->Check_Reagent Yes Sol_Moisture Solution: Dry sample thoroughly. Use anhydrous solvents. Check_Moisture->Sol_Moisture No Check_Reagent->Sol_Deriv Yes Sol_Reagent Solution: Use a new vial of reagent. Store under inert gas. Check_Reagent->Sol_Reagent No

Caption: Decision tree for troubleshooting low derivative peak intensity.

References

Technical Support Center: Stability of 3-Oxopentanoic Acid in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on ensuring the stability of 3-Oxopentanoic acid in frozen plasma samples. Accurate quantification of this and other beta-keto acids is critical for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern in plasma samples?

A1: this compound, also known as beta-ketopentanoate, is a 5-carbon ketone body.[1] Like other beta-keto acids, it is susceptible to degradation, primarily through decarboxylation. This inherent instability can lead to a decrease in its concentration in biological samples over time, compromising the accuracy of analytical results.

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for beta-keto acids like this compound is decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide. This process can be accelerated by factors such as increased temperature.

Q3: How does storage temperature affect the stability of this compound?

A3: Storage temperature is a critical factor. Studies on the closely related beta-keto acid, acetoacetate (B1235776), show significant degradation at -20°C. For instance, approximately 40% of acetoacetate is lost within 7 days at -20°C, and it is almost entirely degraded after 40 days.[2] Stability is markedly improved at -80°C, with only about 14% loss of acetoacetate observed over 40 days.[2] Therefore, storing plasma samples at -80°C is strongly recommended to maintain the integrity of this compound.

Q4: What are the visible signs of degradation in my analytical data?

A4: Signs of degradation in your analytical results may include:

  • A progressive decrease in the concentration of this compound in quality control (QC) samples over time.

  • Increased variability in measurements of replicate samples.

  • The appearance of unknown peaks in your chromatogram, which could be degradation products.

Q5: How can I minimize the degradation of this compound during sample collection and processing?

A5: To minimize degradation, it is crucial to handle samples promptly and maintain a cold chain. Collect blood in appropriate anticoagulant tubes and place them on ice immediately. Separate the plasma by centrifugation in a refrigerated centrifuge within 30 minutes of collection.[3]

Q6: Is deproteinization of plasma samples necessary?

A6: Deproteinization of plasma, for example with perchloric acid, has been shown to enhance the stability of acetoacetate, a similar beta-keto acid.[2][4] This is because it removes enzymes that could contribute to the degradation of the analyte.[2] Storing deproteinized plasma at -80°C resulted in no significant change in acetoacetate concentration over 60 days.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable levels of this compound Sample degradation due to improper storage temperature.Ensure all plasma samples are consistently stored at -80°C.[2]
Prolonged time between sample collection and freezing.Process blood to plasma and freeze within 30-60 minutes of collection. Keep samples on ice throughout the process.[3]
Multiple freeze-thaw cycles.Aliquot plasma into single-use tubes after the initial processing to avoid repeated freezing and thawing.[5]
High variability in results between replicates Inconsistent sample handling.Standardize the entire sample handling and analysis workflow. Ensure all samples are treated identically.
Analyte instability on the benchtop during sample preparation.Keep plasma samples on ice during the entire extraction and preparation process.[3]
Appearance of unknown peaks in chromatogram Formation of degradation products.Optimize sample handling and storage to minimize degradation. Review the sample processing protocol to ensure it is performed quickly and at low temperatures.

Quantitative Data Summary

Analyte Storage Temperature Duration Approximate Degradation Reference
Acetoacetate-20°C7 days~40%[2]
Acetoacetate-20°C40 daysNearly 100%[2]
Acetoacetate-80°C40 days~14%[2]
Deproteinized Acetoacetate-80°C60 daysNo significant change[4]

Experimental Protocols

Protocol 1: Recommended Sample Collection and Handling (Plasma)

This protocol is designed to minimize analyte degradation from the moment of collection.

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Immediately place the tubes on ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at approximately 2,000 x g for 15 minutes at 4°C.

  • Aliquoting: Immediately after centrifugation, transfer the plasma supernatant to new, clearly labeled polypropylene (B1209903) tubes.

  • Storage: Store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Plasma Deproteinization for Enhanced Stability

This protocol is recommended for long-term storage or when maximum stability is required.

  • Sample Preparation: Start with a thawed plasma sample, keeping it on ice.

  • Acid Precipitation: Add an equal volume of ice-cold 10% (w/v) perchloric acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Storage: Store the deproteinized supernatant at -80°C until analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_storage Storage Options cluster_analysis Analysis Collect_Blood 1. Collect Whole Blood (EDTA tubes) Place on ice immediately Centrifuge 2. Centrifuge at 4°C (within 30 mins) Collect_Blood->Centrifuge Separate_Plasma 3. Separate Plasma Centrifuge->Separate_Plasma Direct_Storage 4a. Aliquot and Store Plasma at -80°C Separate_Plasma->Direct_Storage Standard Protocol Deproteinization 4b. Deproteinize Plasma (Perchloric Acid) Separate_Plasma->Deproteinization Enhanced Stability Analysis 6. Bioanalysis (e.g., LC-MS/MS) Direct_Storage->Analysis Store_Deproteinized 5. Aliquot and Store Supernatant at -80°C Deproteinization->Store_Deproteinized Store_Deproteinized->Analysis

Caption: Recommended workflow for plasma sample handling and storage.

Troubleshooting_Logic start Inaccurate/Inconsistent This compound Results check_storage Were samples consistently stored at -80°C? start->check_storage storage_yes Yes check_storage->storage_yes Yes storage_no No check_storage->storage_no No check_freeze_thaw Were samples subjected to multiple freeze-thaw cycles? storage_yes->check_freeze_thaw correct_storage Implement strict -80°C storage protocol. storage_no->correct_storage freeze_thaw_yes Yes check_freeze_thaw->freeze_thaw_yes Yes freeze_thaw_no No check_freeze_thaw->freeze_thaw_no No aliquot_samples Aliquot samples into single-use tubes post-collection. freeze_thaw_yes->aliquot_samples check_handling Was sample processing (collection to freezing) rapid and on ice? freeze_thaw_no->check_handling handling_yes Yes check_handling->handling_yes Yes handling_no No check_handling->handling_no No consider_deproteinization Consider deproteinization for enhanced stability. handling_yes->consider_deproteinization optimize_handling Optimize handling protocol: - Process on ice - Freeze within 30-60 mins handling_no->optimize_handling

References

common interferences in the detection of 3-Oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 3-Oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize your mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in the detection of this compound?

A1: The detection of this compound in biological matrices like plasma and urine can be challenging due to its small, polar nature. Key difficulties include potential matrix effects from endogenous components, the need for robust sample preparation to ensure accurate quantification, and the selection of appropriate analytical techniques (LC-MS/MS or GC-MS) to achieve desired sensitivity and specificity.

Q2: Is derivatization necessary for the analysis of this compound?

A2: It depends on the analytical platform:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is essential. This compound is not sufficiently volatile for direct GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is commonly employed to increase volatility and thermal stability.[1]

  • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Derivatization is often not required. LC-MS/MS methods have been successfully developed for the direct analysis of this compound in biological fluids.[2]

Q3: What are common sources of interference in the analysis of this compound?

A3: Interferences can be broadly categorized as:

  • Matrix Effects (LC-MS/MS): Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3][4][5]

  • Chromatographic Interferences: Structurally similar or isobaric compounds can co-elute with this compound, leading to overlapping signals.

  • Derivatization-Related Issues (GC-MS): Incomplete derivatization can result in poor peak shape and reduced sensitivity. Side reactions can also lead to the formation of multiple derivative peaks for a single analyte.

  • Contamination: Exogenous compounds from collection tubes, solvents, or handling procedures can introduce interfering peaks.

Q4: How can matrix effects be minimized in LC-MS/MS analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like protein precipitation followed by solid-phase extraction (SPE) can help remove a significant portion of the interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the study samples can also help to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis
Possible Cause Troubleshooting Steps
Incomplete Derivatization - Ensure the sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.[6] - Optimize the reaction time and temperature for both methoximation and silylation steps. - Use fresh derivatization reagents.
Analyte Degradation - Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.
Active Sites in the GC System - Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions.
Column Bleed - Use a high-quality, low-bleed GC column. - Operate at the lowest feasible temperatures.
Issue 2: Inaccurate Quantification or High Variability in LC-MS/MS Analysis
Possible Cause Troubleshooting Steps
Matrix Effects - Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. - If significant matrix effects are observed, improve the sample cleanup procedure (e.g., implement SPE). - Utilize a stable isotope-labeled internal standard for accurate quantification.
Chromatographic Co-elution - Modify the gradient, mobile phase composition, or select a different column to improve the separation of this compound from interfering compounds.
Sample Stability - Investigate the stability of this compound in the sample matrix under different storage conditions (benchtop, freeze-thaw cycles). While this compound has been shown to be stable in human plasma, it is good practice to verify this for your specific matrix and storage conditions.[7][8]

Quantitative Data on Interferences

The impact of matrix effects on the accuracy of this compound detection can be significant. The following table summarizes data from a validation study of an LC-MS/MS method for this compound in human plasma.

AnalyteConcentration (µg/mL)Matrix Effect (Accuracy %)
This compound 0.45090.1% (Range: 86.3–95.7%)
490.1% (Range: 86.3–95.7%)
890.1% (Range: 86.3–95.7%)
3-Hydroxypentanoic acid 0.22587.8% (Range: 85.4–96.1%)
287.8% (Range: 85.4–96.1%)
487.8% (Range: 85.4–96.1%)
Data adapted from a study on the quantitation of 3-hydroxypentanoic acid and this compound in human plasma.[2]

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and this compound in human plasma.[2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of methanol (B129727) containing 0.2% formic acid and an appropriate internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography

  • Column: Phenomenex Luna C18 (150 x 2 mm, 3 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Gradient: A gradient elution should be optimized to ensure adequate separation.

3. Mass Spectrometry

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM)

  • Optimize MRM transitions for this compound and the internal standard by infusing standard solutions.

Visualizations

Metabolic Pathway of this compound

This compound is a 5-carbon ketone body produced from the metabolism of odd-carbon fatty acids.[9][10] It serves as an anaplerotic substrate, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle.

metabolic_pathway Odd-carbon fatty acids Odd-carbon fatty acids This compound This compound Odd-carbon fatty acids->this compound β-oxidation Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA

Caption: Metabolic fate of this compound.

Troubleshooting Workflow for Inaccurate LC-MS/MS Results

This workflow provides a logical approach to diagnosing and resolving issues with the quantification of this compound.

troubleshooting_workflow start Inaccurate or Variable LC-MS/MS Results check_is Check Internal Standard Response and Reproducibility start->check_is is_ok IS Response OK? check_is->is_ok investigate_is Investigate IS Stability and Preparation is_ok->investigate_is No check_matrix Evaluate Matrix Effect is_ok->check_matrix Yes solution Problem Resolved investigate_is->solution matrix_ok Matrix Effect Acceptable? check_matrix->matrix_ok improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_ok->improve_cleanup No check_chromatography Review Chromatography matrix_ok->check_chromatography Yes improve_cleanup->solution chrom_ok Peak Shape & Separation OK? check_chromatography->chrom_ok optimize_lc Optimize LC Method chrom_ok->optimize_lc No check_instrument Verify Instrument Performance chrom_ok->check_instrument Yes optimize_lc->solution check_instrument->solution

Caption: Troubleshooting inaccurate LC-MS/MS results.

References

preventing decarboxylation of 3-Oxopentanoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this unstable molecule during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my measured concentrations of this compound consistently low or variable?

The most common reason for inaccurate quantification of this compound is its inherent chemical instability. As a β-keto acid, it is highly susceptible to degradation via decarboxylation, a chemical reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), especially when heated.[1][2] This leads to a significant underestimation of its actual concentration in samples if not handled with specific precautions.

Q2: What is the primary degradation pathway for this compound?

The principal degradation pathway is decarboxylation.[1] This reaction is readily facilitated by heat and can occur spontaneously. The mechanism involves the formation of a cyclic, six-membered transition state, which leads to the elimination of CO₂ and the formation of an enol intermediate. This enol then quickly tautomerizes to form the more stable ketone, 2-butanone.[2]

cluster_workflow Sample Handling Workflow node_style_process node_style_process node_style_critical node_style_critical node_style_output node_style_output node_style_info node_style_info Collect 1. Collect Sample (e.g., Plasma) Freeze 2. Immediate Freezing Collect->Freeze Store 3. Long-Term Storage Freeze->Store Info_Freeze Flash freeze in liquid N₂ or dry ice/ethanol bath. Freeze->Info_Freeze Thaw 4. Thaw on Ice Store->Thaw Info_Store Store at -80°C or colder. Store->Info_Store Prepare 5. Sample Preparation (on ice / 4°C) Thaw->Prepare Analyze 6. Immediate Analysis Prepare->Analyze Result Accurate Result Analyze->Result

References

Technical Support Center: Industrial Production of 3-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 3-Oxopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial routes involve the synthesis of a stable ester precursor, typically methyl or ethyl 3-oxopentanoate (B1256331), followed by hydrolysis. Key methods include:

  • Claisen Condensation: This is a widely used method involving the condensation of an enolizable ester (like ethyl acetate) with a non-enolizable ester (like ethyl propionate) in the presence of a strong base.[1]

  • Oxidation of Diketones: A multi-step process where a diketone, such as 2,4-hexadione, is synthesized and then oxidized to form this compound.[2]

  • Continuous Flow Processes: Modern industrial production is shifting towards continuous flow systems for beta-keto ester synthesis, which offer better control over reaction parameters, improved safety, and higher consistency.[1] These processes often react streams of an alkyl acetate (B1210297) and a base to form an enolate, which then reacts with another ester stream at elevated temperatures.[1]

Q2: What is the biggest challenge when handling and producing this compound on a large scale?

A2: The primary challenge is the thermal instability of this compound. As a β-keto acid, it is highly susceptible to decarboxylation, a reaction where it loses carbon dioxide (CO₂) to form a ketone byproduct, in this case, 2-butanone (B6335102).[3] This reaction is accelerated by heat and can be catalyzed by both acidic and basic conditions, leading to significant yield loss.[3] Therefore, careful temperature and pH control throughout the synthesis, work-up, and purification stages is critical.

Q3: Why is a continuous flow process often preferred over a batch process for producing the 3-oxopentanoate precursor?

A3: Continuous flow processes offer significant advantages for this type of reaction at an industrial scale:

  • Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat removal, preventing the formation of hot spots that can lead to side reactions and degradation.

  • Precise Temperature Control: Maintaining optimal temperature is easier and more uniform across the reaction mixture.[1]

  • Improved Safety: Smaller reaction volumes at any given time reduce the risks associated with highly reactive intermediates or exothermic events.

  • Enhanced Consistency and Quality: Automated and steady-state operation leads to a more consistent product quality and impurity profile.[1]

  • Increased Throughput: Once optimized, continuous systems can operate for extended periods, leading to higher overall productivity.

Q4: What are the typical purification methods for this compound at an industrial scale?

A4: Purification is a multi-step process designed to remove unreacted starting materials, catalysts, and byproducts. A typical sequence after synthesis of the acid is:

  • Acidification: The reaction mixture is acidified, often with hydrochloric or sulfuric acid, to a pH below 1 to ensure the product is in its free acid form.[1]

  • Extraction: The product is extracted into an organic solvent.

  • Washing: The organic phase is washed with water and sometimes a sodium bicarbonate solution to remove residual acids and water-soluble impurities.[1]

  • Solvent Removal: The solvent is removed, typically under reduced pressure at low temperatures to prevent decarboxylation.[3]

  • Final Purification: Depending on the required purity, final purification may involve low-temperature crystallization or fractional distillation (more common for the ester precursor).[1][3]

Troubleshooting Guide

Problem 1: Low Final Product Yield

Q: We are experiencing a significantly lower than expected yield of this compound after the final purification step. What are the likely causes and how can we address them?

A: Low yield is a common scale-up issue, often stemming from product decomposition or incomplete reactions.

Potential Causes & Solutions:

  • Decarboxylation: This is the most probable cause. The β-keto acid is likely decomposing to 2-butanone and CO₂ during the work-up or purification.

    • Solution: Maintain strict temperature control (ideally below room temperature) at all stages following hydrolysis of the ester. During solvent removal, use a high-vacuum rotary evaporator with a low-temperature water bath.[3] Avoid any prolonged exposure to elevated temperatures.

  • Incomplete Hydrolysis of the Ester Precursor: The saponification reaction may not have gone to completion.

    • Solution: Monitor the hydrolysis reaction using in-process controls like HPLC until the starting ester is fully consumed.[3] Ensure a stoichiometric amount of base (e.g., KOH or NaOH) is used.

  • Inefficient Extraction: The product may not be fully transferring to the organic phase during work-up.

    • Solution: Perform multiple extractions with a suitable solvent. Check the pH of the aqueous layer before extraction to ensure it is sufficiently acidic (pH < 1) to protonate the carboxylate, making it more soluble in the organic solvent.[1]

  • Side Reactions During Synthesis: Competing reactions during the initial condensation can reduce the yield of the desired precursor.

    • Solution: Re-evaluate the condensation reaction parameters. Ensure reagents are added at the correct rate and temperature to minimize side reactions like self-condensation. In continuous systems, optimizing residence time is crucial.[1]

Problem 2: High Levels of Impurities in the Final Product

Q: Our final product analysis shows unacceptable levels of unknown impurities. What is the origin of these impurities and what are the mitigation strategies?

A: Impurities can arise from starting materials, side reactions, or product degradation. Identifying the impurity is the first step.

Potential Causes & Solutions:

  • 2-Butanone Presence: This indicates significant decarboxylation has occurred.

    • Solution: Implement the temperature and pH control strategies outlined in Problem 1 . Store the final product at low temperatures (e.g., -15°C) to maintain stability.[1]

  • Unreacted Starting Materials: Residual ethyl acetate, ethyl propionate (B1217596), or other precursors are present.

    • Solution: Optimize the stoichiometry and reaction time of the condensation step. Improve the efficiency of the purification steps, particularly washing and distillation (of the ester), to remove volatile starting materials.

  • Self-Condensation Products: An impurity like tert-butylacetoacetate can form if using tert-butyl acetate, which arises from the decomposition of the enolate to ketene, followed by self-condensation.[1]

    • Solution: This is a costly inefficiency. Carefully design the reaction conditions, including the choice of base and temperature, to favor the desired cross-condensation over enolate decomposition.[1]

  • Process-Related Impurities: Contaminants from reactors, solvents, or catalysts.

    • Solution: Ensure all solvents are of high purity and that reactors are properly cleaned between batches. If a catalyst is used, ensure its efficient removal during work-up.

Problem 3: Difficulties with Product Isolation and Purification

Q: We are struggling with the crystallization step; either no crystals form or the process is very slow. What can we do?

A: Crystallization is sensitive to purity, solvent choice, and temperature.

Potential Causes & Solutions:

  • High Impurity Content: Impurities can inhibit crystal lattice formation.

    • Solution: First, try to improve the purity of the crude product through additional washing or extraction steps before attempting crystallization.

  • Inappropriate Solvent System: The solubility of the product in the chosen solvent may be too high, even at low temperatures.

    • Solution: Experiment with different solvents or solvent/anti-solvent mixtures. A good system is one in which the product is soluble at a slightly elevated temperature but has low solubility at reduced temperatures (e.g., 0 to -10°C).

  • Solution is Too Dilute: The concentration of this compound may be below the saturation point.

    • Solution: Carefully concentrate the solution at low temperatures before cooling to induce crystallization.

  • Lack of Nucleation Sites: Spontaneous crystallization can sometimes be slow to initiate.

    • Solution: Try "seeding" the solution by adding a few crystals of pure this compound. Alternatively, gently scratching the inside surface of the vessel with a glass rod can sometimes initiate nucleation.

Data Presentation

Disclaimer: Specific industrial process parameters and resulting yields/purities are often proprietary. The following tables provide a qualitative and illustrative summary based on principles described in technical literature and patents. Actual results will vary based on specific equipment and conditions.

Table 1: Impact of Key Process Parameters on Beta-Keto Ester Synthesis

ParameterTypical Range (Continuous Flow)Impact on Yield and PurityTroubleshooting Notes
Reaction Temperature 20°C to 80°C[3]Higher temperatures increase reaction rate but may also promote side reactions and decomposition.Finding the optimal balance is key. Start in the 30-50°C range and optimize based on in-process controls.[2]
pH 8.8 to 9.5[2]Crucial for maintaining the stability of the intermediate enolate and preventing saponification of the ester product.Requires precise and controlled addition of base (e.g., aqueous ammonia) throughout the reaction.[2]
Residence Time < 5 minutes[1]Must be long enough for the reaction to complete but short enough to minimize byproduct formation.Optimize based on reactor volume and flow rates. Monitor effluent for unreacted starting materials.
Base Selection Alkali metal amides, NaH, alcoholates[1][3]The choice of base affects enolate formation efficiency and can introduce specific impurities.Stronger, non-nucleophilic bases are often preferred to avoid side reactions with the ester functional groups.

Table 2: Common Impurity Profile and Analytical Methods

Impurity NamePotential SourceRecommended Analytical MethodControl Strategy
2-Butanone Decarboxylation of productGC-MS, LC-MSStrict temperature and pH control during work-up and storage.
Ethyl Propionate Unreacted starting materialGC, HPLCOptimize reaction stoichiometry and residence time; efficient purification.
Ethyl Acetate Unreacted starting materialGC, HPLCOptimize reaction stoichiometry and residence time; efficient purification.
3-Hydroxy-pentanoic acid Over-reduction of the ketoneHPLC, LC-MSUse specific and controlled reduction methods if this is a subsequent step; not typically an impurity from condensation.[1]
Self-Condensation Products Side reaction of enolatesLC-MS, NMROptimize reaction conditions (temperature, addition rates) to favor cross-condensation.[1]

Experimental Protocols

Protocol 1: Pilot-Scale Continuous Flow Synthesis of Ethyl 3-Oxopentanoate

Objective: To synthesize ethyl 3-oxopentanoate, a stable precursor to this compound, using a continuous flow reactor system.

Methodology:

  • System Setup:

    • Assemble a continuous flow system consisting of two high-pressure pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing in a heated bath or a commercial flow reactor), and a back-pressure regulator set to maintain system pressure (e.g., 5-10 bar) to prevent solvent boiling.

    • Pump 1 Feed (Stream A): Prepare a solution of sodium ethoxide in absolute ethanol (B145695) (e.g., 2 M).

    • Pump 2 Feed (Stream B): Prepare a mixture of ethyl propionate and ethyl acetate (e.g., 1:1.2 molar ratio).

  • Reaction Execution:

    • Set the reactor temperature to 40°C.[2]

    • Begin pumping Stream A and Stream B into the T-mixer at flow rates calculated to achieve the desired stoichiometry and a residence time of approximately 5 minutes within the heated reactor coil.

    • The enolate of ethyl acetate is formed rapidly and immediately reacts with ethyl propionate in the heated coil.

    • Collect the reactor output in a cooled vessel containing a quench solution (e.g., dilute aqueous acetic acid) to neutralize the base and stop the reaction.

  • In-Process Monitoring:

    • Periodically take samples from the output stream (after quenching) for analysis by HPLC or GC to monitor the conversion of starting materials and the formation of the desired product.

    • Adjust flow rates or temperature as needed to optimize the conversion.

Protocol 2: Batch Hydrolysis and Purification of this compound

Objective: To hydrolyze the ethyl 3-oxopentanoate precursor and purify the resulting this compound.

Methodology:

  • Saponification (Hydrolysis):

    • Transfer the quenched reaction mixture from Protocol 1 into a jacketed glass reactor equipped with an overhead stirrer and temperature probe.

    • Cool the reactor contents to 0-5°C using a circulating chiller.

    • Slowly add a stoichiometric amount of 2 M aqueous potassium hydroxide (B78521) (KOH) solution, ensuring the temperature does not exceed 10°C.

    • Stir the mixture at 5-10°C and monitor the reaction by TLC or HPLC until all the ethyl 3-oxopentanoate has been consumed.

  • Work-Up and Extraction:

    • Once hydrolysis is complete, cool the mixture to 0°C.

    • Slowly and carefully add concentrated hydrochloric acid (HCl) until the pH of the aqueous phase is < 1. Monitor temperature closely to keep it below 15°C.[1]

    • Transfer the mixture to a separation funnel or liquid-liquid extraction unit.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., methyl isobutyl ketone or ethyl acetate).

    • Combine the organic layers and wash once with brine (saturated NaCl solution).

  • Drying and Solvent Removal:

    • Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and transfer the solution to a rotary evaporator.

    • Remove the solvent under high vacuum at a bath temperature no higher than 30°C to minimize decarboxylation.

  • Final Purification (Crystallization):

    • Dissolve the crude oil in a minimal amount of a suitable warm solvent.

    • Add a cold anti-solvent until the solution becomes cloudy.

    • Cool the mixture slowly to 0°C, then to -15°C, to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at room temperature.

  • Quality Control:

    • Analyze the final product for purity using HPLC and for identity using NMR and MS. Assess thermal stability using techniques like differential scanning calorimetry (DSC).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Protocol 1: Continuous Flow Synthesis cluster_purification Protocol 2: Batch Hydrolysis & Purification pumpA Pump A (Base in Ethanol) mixer T-Mixer pumpA->mixer pumpB Pump B (Esters) pumpB->mixer reactor Heated Reactor Coil (40°C, 5 min) mixer->reactor quench Quench Vessel (Dilute Acid) reactor->quench hydrolysis Saponification (KOH, <10°C) quench->hydrolysis Transfer acidification Acidification (HCl, pH<1) hydrolysis->acidification extraction Liquid-Liquid Extraction acidification->extraction drying Solvent Removal (Low Temp, High Vac) extraction->drying crystallization Crystallization (-15°C) drying->crystallization final_product Final Product: This compound crystallization->final_product

Caption: Workflow for continuous synthesis and batch purification.

Troubleshooting Low Yield

troubleshooting_yield start Low Final Yield Observed check_purity Is 2-butanone a major impurity in crude product? start->check_purity decarbox Primary issue is Decarboxylation check_purity->decarbox Yes check_hydrolysis HPLC of crude shows significant unreacted ester? check_purity->check_hydrolysis No solve_decarbox Action: 1. Reduce temp in work-up (<15°C). 2. Use high vacuum/low temp for solvent removal. 3. Check pH control. decarbox->solve_decarbox incomplete_hydrolysis Issue is Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes check_extraction Aqueous layer analysis shows high product content? check_hydrolysis->check_extraction No solve_hydrolysis Action: 1. Increase reaction time for saponification. 2. Verify stoichiometry of base. 3. Monitor with in-process controls. incomplete_hydrolysis->solve_hydrolysis poor_extraction Issue is Poor Extraction check_extraction->poor_extraction Yes other_issues Other issues: - Side reactions - Mechanical loss check_extraction->other_issues No solve_extraction Action: 1. Ensure aqueous pH is < 1 before extraction. 2. Increase number of extractions. 3. Evaluate extraction solvent. poor_extraction->solve_extraction impurity_formation sm Starting Materials (Ethyl Acetate, Ethyl Propionate) enolate Enolate Intermediate sm->enolate Base imp_sm Impurity: Unreacted SMs sm->imp_sm Incomplete Reaction or Purification product_ester Product Precursor (Ethyl 3-Oxopentanoate) enolate->product_ester Cross-Condensation (Desired Pathway) imp_side Impurity: Self-Condensation Product enolate->imp_side Self-Condensation (Side Reaction) product_acid Final Product (this compound) product_ester->product_acid Hydrolysis imp_decomp Impurity: 2-Butanone + CO2 product_acid->imp_decomp Decarboxylation (Heat, pH)

References

reducing side reactions in the synthesis of 3-Oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-Oxopentanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary side reactions?

The most prevalent laboratory synthesis of this compound involves a three-step process:

  • Claisen Condensation: A mixed Claisen condensation of an ethyl acetate (B1210297) and an ethyl propionate (B1217596) is carried out in the presence of a strong base, typically sodium ethoxide, to form ethyl 3-oxopentanoate (B1256331).

  • Saponification: The resulting β-keto ester is then hydrolyzed using a base, such as sodium hydroxide (B78521), to yield the sodium salt of this compound.

  • Acidification: The salt is then carefully acidified to produce the final product, this compound.

The primary side reactions of concern are:

  • Decarboxylation: this compound is a β-keto acid, which makes it thermally unstable. Upon heating or under acidic conditions, it readily loses carbon dioxide (CO₂) to form 2-butanone (B6335102). This is the most significant side reaction affecting yield and purity.[1]

  • Self-Condensation: During the Claisen condensation, self-condensation of either ethyl acetate or ethyl propionate can occur, leading to the formation of ethyl acetoacetate (B1235776) and ethyl 2-methyl-3-oxopentanoate, respectively. This reduces the yield of the desired product.[2]

  • Transesterification: If the alkoxide base used in the Claisen condensation does not match the alkyl group of the esters (e.g., using sodium methoxide (B1231860) with ethyl esters), transesterification can occur, leading to a mixture of ester products.[3][4]

Q2: How can I minimize the decarboxylation of this compound during synthesis?

Minimizing decarboxylation is critical for achieving a high yield and purity. Key strategies include:

  • Temperature Control: Maintain low temperatures throughout the saponification and acidification steps. The final product is heat-sensitive, so avoid any unnecessary heating.[1]

  • pH Control: During the workup, carefully control the pH. While acidic conditions are necessary to protonate the carboxylate, prolonged exposure to strong acids can accelerate decarboxylation. It is advisable to perform the acidification at low temperatures and to work up the product promptly. The stability of β-keto acids is pH-dependent, with the decarboxylation of the acid being significantly faster than that of its conjugate base (the carboxylate anion).[5][6]

  • Mild Purification Techniques: Avoid purification methods that require high temperatures, such as distillation. Instead, opt for techniques like low-temperature crystallization or column chromatography.

Q3: What are the ideal conditions for the Claisen condensation step to maximize the yield of ethyl 3-oxopentanoate?

To favor the desired mixed Claisen condensation and minimize self-condensation, consider the following:

  • Choice of Base: Use a strong, non-nucleophilic base. Sodium ethoxide is commonly used when working with ethyl esters to prevent transesterification.

  • Order of Reagent Addition: To reduce the self-condensation of the enolizable ester (ethyl acetate), it can be added slowly to a mixture of the non-enolizable ester (in this specific reaction, both are enolizable, making control more critical) and the base.[7]

  • Stoichiometry: A full equivalent of the base is required to drive the reaction towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting esters.[8]

Q4: How can I detect the presence of the main side products in my final product?

The primary side product, 2-butanone (from decarboxylation), and the starting materials can be identified using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • This compound: Will show characteristic peaks for the carboxylic acid proton (a broad singlet typically above 10 ppm), the α-protons between the two carbonyls, and the ethyl group.[9][10][11]

    • 2-Butanone: Will show distinct signals for the two methyl groups and the methylene (B1212753) group, and the absence of a carboxylic acid proton peak.

  • Infrared (IR) Spectroscopy:

    • This compound: Will exhibit a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and two C=O stretches (one for the ketone around 1715 cm⁻¹ and one for the carboxylic acid around 1700 cm⁻¹).[10][11]

    • 2-Butanone: Will show a strong C=O stretch for the ketone (around 1715 cm⁻¹) but will lack the broad O-H stretch of a carboxylic acid.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Significant Decarboxylation: The reaction or workup temperature was too high, or the product was exposed to acidic conditions for an extended period.Maintain temperatures at or below room temperature during saponification and acidification. Perform the acidification step in an ice bath and extract the product immediately. Use a rotary evaporator at low temperatures to remove the solvent.
Inefficient Claisen Condensation: Incomplete reaction or prevalence of self-condensation.Ensure anhydrous conditions and the use of a full equivalent of a suitable base (e.g., sodium ethoxide for ethyl esters). Consider slowly adding the more enolizable ester to the reaction mixture.
Incomplete Saponification: The ester was not fully hydrolyzed.Ensure a sufficient amount of base is used for saponification and allow for adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of Multiple Products in Final Mixture Self-Condensation Products: Both ethyl acetate and ethyl propionate underwent self-condensation during the Claisen reaction.Optimize the Claisen condensation conditions by controlling the rate of addition of one ester. Purification by column chromatography may be necessary to separate the desired product from the side products.
Transesterification Products: The alkoxide base used did not match the ester's alkyl group.Always use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).
Product Decomposes During Purification High Temperature Used for Purification: Attempting to purify by distillation.Avoid distillation. Purify the product using low-temperature crystallization or column chromatography on silica (B1680970) gel.
Difficulty Isolating the Product After Acidification Product is Water-Soluble: Insufficient extraction from the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Saturating the aqueous layer with sodium chloride can decrease the product's solubility in water and improve extraction efficiency.

Quantitative Data

Table 1: Effect of Temperature on Decarboxylation of this compound in Aqueous Solution (pH 3) over 2 hours.

Temperature (°C)This compound (%)2-Butanone (%)
4>98<2
25~90~10
50~65~35
80<30>70

Note: These are estimated values based on the known instability of β-keto acids and are intended for illustrative purposes.

Table 2: Influence of pH on the Rate of Decarboxylation of this compound at 25°C.

pHRelative Rate of Decarboxylation
1High
3Moderate
5Low
7Very Low

Note: The rate of decarboxylation is significantly higher in acidic conditions compared to neutral or basic conditions where the more stable carboxylate anion exists.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxopentanoate via Mixed Claisen Condensation

Materials:

  • Sodium metal

  • Anhydrous ethanol (B145695)

  • Ethyl propionate

  • Ethyl acetate

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal pieces to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.

  • Addition of Esters: Add ethyl propionate to the sodium ethoxide solution. Subsequently, add ethyl acetate dropwise to the stirred solution over a period of 30-60 minutes.

  • Reaction: Gently reflux the reaction mixture for 2-3 hours. The formation of a precipitate indicates the sodium salt of the β-keto ester.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-oxopentanoate. The crude product can be purified by vacuum distillation.

Protocol 2: Saponification and Acidification to this compound

Materials:

  • Ethyl 3-oxopentanoate

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Saponification: Dissolve the crude ethyl 3-oxopentanoate in ethanol and cool the solution in an ice bath. Add 1 M sodium hydroxide solution dropwise while stirring. Monitor the reaction by TLC until all the starting ester has been consumed.

  • Acidification: While keeping the reaction mixture in an ice bath, slowly add 1 M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 3.

  • Extraction: Immediately extract the product from the aqueous solution with cold ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with cold brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath to yield this compound. Avoid excessive heating. The final product should be stored at low temperatures.

Visualizations

experimental_workflow cluster_claisen Step 1: Claisen Condensation cluster_saponification Step 2: Saponification cluster_acidification Step 3: Acidification & Workup start Ethyl Acetate + Ethyl Propionate + Sodium Ethoxide reaction1 Reflux start->reaction1 product1 Ethyl 3-oxopentanoate (in reaction mixture) reaction1->product1 product1_input Ethyl 3-oxopentanoate product1->product1_input reaction2 Add NaOH (aq) Stir at 0°C product1_input->reaction2 product2 Sodium 3-oxopentanoate reaction2->product2 product2_input Sodium 3-oxopentanoate product2->product2_input reaction3 Add HCl (aq) at 0°C to pH ~3 product2_input->reaction3 extraction Extract with Ethyl Acetate reaction3->extraction drying Dry over Na2SO4 extraction->drying evaporation Solvent Removal (Low Temperature) drying->evaporation final_product This compound evaporation->final_product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Synthesis Pathway cluster_sides Potential Side Reactions esters Ethyl Acetate + Ethyl Propionate beta_keto_ester Ethyl 3-oxopentanoate esters->beta_keto_ester Claisen Condensation self_condensation Self-Condensation esters->self_condensation During Claisen beta_keto_acid This compound beta_keto_ester->beta_keto_acid Saponification & Acidification transesterification Transesterification beta_keto_ester->transesterification Incorrect Alkoxide Base decarboxylation Decarboxylation beta_keto_acid->decarboxylation Heat or Strong Acid butanone 2-Butanone decarboxylation->butanone side_esters Ethyl Acetoacetate & Ethyl 2-methyl-3-oxopentanoate self_condensation->side_esters mixed_esters Mixed Ethyl/Methyl Esters transesterification->mixed_esters

Caption: Key side reactions in the synthesis of this compound.

References

optimizing storage conditions for long-term stability of 3-Oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Oxopentanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions for the long-term stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a crystalline form in a tightly stoppered flask at or below -15°C.[1][2] These compounds are known to be hygroscopic, so protection from moisture is critical.[1][2] Under these conditions, crystalline beta-keto acids have been shown to be stable for at least three years.[2]

Q2: What is the primary degradation pathway for this compound?

The principal degradation pathway for this compound, a beta-keto acid, is decarboxylation.[1][2] This reaction is facilitated by heat and involves the loss of the carboxylic acid group as carbon dioxide, forming a more stable ketone.[2]

Q3: How does temperature affect the stability of this compound in solution?

Temperature is a critical factor in maintaining the integrity of this compound in solution.[2] As with other beta-keto acids, elevated temperatures significantly accelerate the rate of decarboxylation.[2] For analyses involving biological samples containing similar beta-keto acids, it is highly recommended to store them at -80°C to minimize degradation.[2] Half-lives of beta-keto acids at room temperature can range from several hours to several days.[1]

Q4: How does pH influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is pH-dependent. The decarboxylation rate is significantly faster for the protonated carboxylic acid form than for its conjugate base, the carboxylate anion. Therefore, maintaining a neutral to slightly alkaline pH can enhance stability by keeping the compound in its deprotonated form. Acidic conditions promote the protonated form, which is more susceptible to decarboxylation.

Q5: What are the recommended handling procedures for this compound?

Due to its potential for degradation, this compound should be handled with care. It is recommended to use it in a well-ventilated area, wear appropriate personal protective equipment such as gloves and safety glasses, and avoid contact with skin and eyes. After handling, it is important to wash hands thoroughly.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected concentration in analysis Degradation of the analyte due to improper storage or handling.Ensure the compound is stored as a solid at or below -15°C and protected from moisture.[1][2] For solutions, especially those in biological matrices, store at -80°C and minimize freeze-thaw cycles.[2] Prepare samples on ice to reduce thermal degradation.
Rapid degradation of this compound in solution The solution may be at an acidic pH or at an elevated temperature.Adjust the pH of the solution to a neutral or slightly alkaline range if compatible with your experimental design. Work with solutions at low temperatures (on ice) and use them as quickly as possible after preparation.
Change in physical appearance of solid compound (e.g., clumping, discoloration) Absorption of moisture due to the hygroscopic nature of the compound.This may indicate some degradation has occurred. It is recommended to use a fresh, properly stored batch for quantitative experiments. Ensure the storage container is tightly sealed.[2]
Inconsistent results between experimental replicates Variable degradation of the compound between samples.Standardize sample preparation procedures to minimize variability in the time samples spend at room temperature. Ensure consistent and appropriate storage conditions for all aliquots.

Data Presentation

Illustrative Stability of this compound under Various Conditions
Storage Condition Form Temperature pH (for solutions) Expected Stability
Long-termSolid (crystalline)≤ -15°CN/AHigh (stable for at least 3 years)[2]
Short-termSolid (crystalline)Room TemperatureN/ALow (half-life of hours to days)[1]
Long-termAqueous Solution-80°CNeutral to AlkalineModerate to High
Short-termAqueous Solution4°CNeutral to AlkalineModerate
Short-termAqueous SolutionRoom TemperatureNeutral to AlkalineLow
Short-termAqueous SolutionRoom TemperatureAcidicVery Low

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or other suitable solvent

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., sampling at 1, 3, and 5 days).

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute it to the initial concentration with the solvent.

    • Analyze the sample using the validated analytical method.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate the mixture at room temperature, sampling at defined intervals.

    • At each time point, withdraw a sample, neutralize it with HCl, and dilute it to the initial concentration.

    • Analyze the sample.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and sample at defined intervals.

    • Analyze the samples.

  • Thermal Degradation:

    • Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Place a solution of the compound in the oven as well.

    • Sample at defined intervals, dissolve the solid sample in solvent, and analyze both solid and solution samples.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep control samples in the dark under the same conditions.

    • Sample at defined intervals and analyze.

  • Analysis: Analyze all samples against a control sample (stored at optimal conditions) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the re-test period for solid this compound or the shelf-life of a formulation containing it under recommended storage conditions.

Materials:

  • At least three different batches of this compound.

  • Appropriate container closure systems that simulate the proposed packaging.

  • Stability chambers set to the desired long-term storage conditions (e.g., -15°C ± 2°C).

  • Validated stability-indicating analytical method.

Procedure:

  • Protocol Design: Design the study to include the number of batches, storage conditions, container closure systems, and testing frequency.

  • Sample Preparation: Package the samples from each batch in the chosen container closure systems.

  • Storage: Place the samples in the stability chamber under the specified long-term storage conditions.

  • Testing Schedule: Test the samples at predetermined time points. A typical schedule would be every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Analytical Testing: At each time point, test the samples for appearance, assay of the active substance, and levels of any degradation products using a validated stability-indicating method.

  • Data Evaluation: Evaluate the data to establish the stability profile of the compound and determine the appropriate re-test period.

Mandatory Visualizations

cluster_decarboxylation Decarboxylation of this compound A This compound B Cyclic Transition State A->B Heat (Δ) C Enol Intermediate B->C E Carbon Dioxide (CO2) B->E D 2-Pentanone C->D Tautomerization

Caption: The primary degradation pathway of this compound is decarboxylation via a cyclic transition state.

cluster_workflow Stability Study Workflow start Start: Define Stability Protocol prep Prepare Samples from ≥3 Batches start->prep storage Place Samples in Stability Chambers (e.g., -15°C, 25°C/60%RH, 40°C/75%RH) prep->storage testing Test at Predetermined Time Points (0, 3, 6, 9, 12, 18, 24, 36 months) storage->testing testing->testing Repeat at each time point analysis Analyze Samples: - Appearance - Assay - Degradation Products testing->analysis evaluation Evaluate Data and Establish Stability Profile analysis->evaluation end End: Determine Re-test Period / Shelf-life evaluation->end

Caption: A typical workflow for conducting a long-term stability study of a chemical compound.

References

dealing with keto-enol tautomerism of 3-Oxopentanoic acid in analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Oxopentanoic Acid Analysis

Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address the analytical challenges presented by the keto-enol tautomerism of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing multiple peaks for this compound in my chromatogram (HPLC/UPLC) or spectrum (NMR)?

A1: You are likely observing the keto-enol tautomerism of this compound.[1][2] Like other β-keto acids, this compound exists in equilibrium between its keto and enol forms in solution.[1][3] These two forms are constitutional isomers with different physical and chemical properties, and under many analytical conditions, they can be resolved into distinct peaks.[1][4] The interconversion rate between tautomers can be slow on the chromatographic or NMR timescale, leading to the observation of separate signals for each form.[4]

Q2: My HPLC peak for this compound is broad, split, or tailing. How can I resolve this?

A2: Peak distortion is a common issue when analyzing tautomeric compounds, often due to on-column interconversion.[5] Here are several strategies to improve peak shape:

  • Mobile Phase Modification: The equilibrium can be shifted to favor one tautomer. Increasing the acid concentration in the mobile phase (e.g., with trifluoroacetic acid - TFA) can often stabilize and favor the keto form, resulting in a single, sharp peak.[5]

  • Temperature Control: Lowering the column temperature can slow down the on-column interconversion rate between tautomers, which may lead to better separation and sharper peaks for each form.[6]

  • Flow Rate Optimization: Adjusting the flow rate can minimize the time the analyte spends on the column, reducing the opportunity for on-column tautomerization.[5]

Q3: How does the choice of solvent affect the analysis of this compound?

A3: The solvent plays a critical role in determining the position of the keto-enol equilibrium.[7][8][9]

  • Polar Solvents: Polar and protic solvents (like water, ethanol) tend to stabilize the more polar keto form through hydrogen bonding, thus shifting the equilibrium in favor of the keto tautomer.[7][8]

  • Nonpolar Solvents: Nonpolar solvents (like hexane, chloroform) favor the enol form, which can be stabilized by the formation of an internal hydrogen bond.[7] This solvent-dependent equilibrium means that the sample preparation solvent and the analytical mobile phase composition will directly impact the ratio of tautomers you observe.[7]

Q4: Which analytical technique is best for quantifying the keto-enol ratio?

A4: Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful and widely used technique for accurately determining the keto-enol ratio in solution.[3][10][11] By integrating the distinct signals corresponding to the protons or carbons of the keto and enol forms, a direct quantification of their relative abundance can be achieved.[10] It is crucial to allow the solution to reach equilibrium before measurement.

Q5: Can I use UV-Vis spectroscopy to study the tautomerism of this compound?

A5: Yes, UV-Vis spectroscopy can be a useful tool. The keto and enol forms have different electronic structures and will exhibit distinct absorption maxima (λ_max).[10] The enol form, with its conjugated system, typically absorbs at a longer wavelength.[12] By monitoring changes in the absorption spectrum in different solvents or at different pH values, you can qualitatively and sometimes quantitatively assess the tautomeric equilibrium.[10]

Q6: Is mass spectrometry suitable for analyzing tautomers?

A6: While mass spectrometry (MS) alone cannot differentiate between tautomers because they have the same molecular weight, it is invaluable when coupled with a separation technique like liquid chromatography (LC-MS).[12][13] LC-MS allows for the separation of the tautomers before they enter the mass spectrometer, enabling their individual detection and quantification.[12] Different fragmentation patterns for the tautomers may also be observed in some cases.[12]

Quantitative Data on Tautomeric Equilibria

While specific quantitative data for this compound is not extensively published, the behavior of similar β-dicarbonyl compounds provides a strong reference. The following table summarizes the percentage of the enol form for analogous compounds in various solvents.

CompoundSolvent% Enol FormAnalytical Method
Dimedone Chloroform12%HPLC
Ethyl Acetate70%HPLC
Acetonitrile50%HPLC
Ethanol97%HPLC
1,3-Cyclohexanedione Chloroform5%HPLC
Ethyl Acetate69%HPLC
Acetonitrile60%HPLC
Ethanol93%HPLC

Data adapted from studies on 1,3-cyclohexanediones, which are structurally related β-dicarbonyls.[6]

Experimental Protocols

Protocol 1: Quantification of Keto-Enol Ratio by ¹H NMR Spectroscopy

Objective: To determine the equilibrium constant (K_eq) for the keto-enol tautomerism of this compound in a given solvent.

Materials:

  • This compound

  • Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen deuterated solvent to a final concentration of approximately 10-20 mg/mL.

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure the tautomeric equilibrium is reached. The time required can vary depending on the solvent and presence of catalysts.[14]

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify the distinct signals for the keto and enol forms. For this compound (keto form), characteristic signals would be the α-protons (singlet) adjacent to the carboxylic acid and the methylene (B1212753) protons (quartet) adjacent to the carbonyl.[15][16] The enol form will show a characteristic vinyl proton signal.

    • Carefully integrate the area of a non-overlapping signal unique to the keto form (A_keto) and a non-overlapping signal unique to the enol form (A_enol). Normalize the integrals by the number of protons they represent.

    • Calculate the mole fraction of each tautomer and the equilibrium constant:

      • % Enol = [A_enol / (A_keto + A_enol)] * 100

      • K_eq = [Enol] / [Keto] = A_enol / A_keto

Visualizations

Diagrams of Key Concepts and Workflows

KetoEnolTautomerism cluster_keto Keto Form cluster_enol Enol Form Keto This compound (Keto Tautomer) Enol (Z)-3-Hydroxypent-2-enoic acid (Enol Tautomer) Keto->Enol Enolization (Acid or Base Catalyzed)

Caption: Keto-enol equilibrium of this compound.

AnalyticalWorkflow cluster_prep Phase 1: Preparation & Method Selection cluster_analysis Phase 2: Data Acquisition & Analysis cluster_troubleshoot Phase 3: Troubleshooting Start Sample of This compound Solvent Select Solvent (influences equilibrium) Start->Solvent Method Choose Analytical Method (e.g., NMR, HPLC) Solvent->Method Acquire Acquire Data (Spectrum/Chromatogram) Method->Acquire Identify Identify Tautomer Peaks Acquire->Identify Quantify Integrate & Quantify Ratio (if required) Identify->Quantify Check Poor Peak Shape or Unexpected Results? Quantify->Check Optimize Optimize Method: - Adjust Mobile Phase pH - Change Temperature - Modify Solvent Check->Optimize Yes Optimize->Acquire Re-analyze

Caption: Workflow for analyzing this compound.

TroubleshootingTree cluster_solutions Potential Solutions Start Issue: Multiple or Broad Peaks in HPLC Reason Cause: On-column tautomer interconversion Start->Reason Acid Increase Mobile Phase Acidity (e.g., 0.1% TFA) Goal: Stabilize Keto Form Reason->Acid Temp Decrease Column Temperature Goal: Slow Interconversion Rate Reason->Temp Solvent Change Sample Solvent Goal: Shift equilibrium pre-injection Reason->Solvent Result Outcome: Single, Sharper Peak or Two Well-Resolved Peaks Acid->Result Temp->Result Solvent->Result

References

Technical Support Center: Improving the Recovery of 3-Oxopentanoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 3-Oxopentanoic acid from biological matrices.

Troubleshooting Guide

Issue: Low Recovery of this compound

Low recovery of this compound is a common issue that can arise from its inherent chemical instability and interactions with the biological matrix. This guide provides a systematic approach to identify and resolve potential causes of low recovery.

Troubleshooting Step Potential Cause Recommended Action
1. Sample Handling and Storage Analyte DegradationThis compound, as a β-keto acid, is susceptible to decarboxylation, especially at elevated temperatures and acidic pH.[1] To mitigate this, process samples promptly after collection and keep them on ice or at 4°C during preparation.[2] For long-term storage, freezing at -80°C is recommended to slow degradation.[1] Minimize freeze-thaw cycles.[3]
2. Protein Precipitation Inefficient Protein Removal or Analyte Co-precipitationThe choice of precipitation solvent and its ratio to the sample are critical.[3] Methanol (B129727) is a recommended solvent for deproteinization as it has been shown to result in high recovery of this compound from plasma.[4] An ice-cold methanol solution containing 0.2% formic acid can be used for protein precipitation.[4] Ensure thorough vortexing to maximize protein precipitation and release of the analyte.
3. Extraction Efficiency Suboptimal Extraction MethodFor complex matrices, simple protein precipitation may be insufficient. Consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For SPE, a mixed-mode cartridge combining reversed-phase and anion-exchange can be effective for retaining and selectively eluting this compound.[5] For LLE, adjusting the pH of the aqueous phase can facilitate the selective extraction of the acidic this compound into an organic solvent.[6][7]
4. Derivatization (for GC-MS analysis) Incomplete ReactionIf using GC-MS, derivatization is necessary to improve the volatility and thermal stability of this compound.[8] Incomplete derivatization can lead to poor chromatographic performance and low signal intensity. Ensure that the reaction conditions (reagent, temperature, and time) are optimized.[3] Anhydrous conditions may be required for certain derivatizing agents.[3]
5. Matrix Effects (for LC-MS/MS analysis) Ion Suppression or EnhancementComponents of the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[9] To assess matrix effects, compare the signal of the analyte in a post-extraction spiked sample to that in a neat solution.[9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in recovery.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

The primary degradation pathway for this compound, a β-keto acid, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1] This process is accelerated by heat and acidic conditions.[1]

Q2: How can I improve the stability of this compound in my samples?

To improve stability, it is crucial to maintain a low temperature (on ice or 4°C) throughout the sample preparation process.[2] For long-term storage, samples should be kept at -80°C.[1] Additionally, maintaining a neutral to slightly alkaline pH can help stabilize the molecule by keeping it in its deprotonated (carboxylate anion) form, which is less prone to decarboxylation.[1]

Q3: Which protein precipitation solvent is best for this compound recovery from plasma?

Methanol has been shown to be effective for the protein precipitation and extraction of this compound from human plasma, with recoveries exceeding 88%.[4][10] A solution of methanol containing 0.2% formic acid is a suitable choice.[4]

Q4: Is derivatization always necessary for the analysis of this compound?

Derivatization is essential for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) to increase its volatility and thermal stability.[8] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is not always required but can be used to improve sensitivity and chromatographic retention.

Q5: What are the advantages of using Solid-Phase Extraction (SPE) for this compound recovery?

SPE can provide a cleaner extract compared to simple protein precipitation by selectively isolating the analyte from interfering matrix components.[5] This can lead to reduced matrix effects in LC-MS/MS analysis and improved overall method robustness.[2] A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties is well-suited for the extraction of acidic compounds like this compound.[5]

Quantitative Data

The following table summarizes the recovery of this compound from human plasma using a protein precipitation method.

AnalyteMatrixExtraction MethodAnalytical MethodConcentration (µg/mL)Average Recovery (%)
This compound Human PlasmaProtein Precipitation with MethanolLC-MS/MS0.45098.0[10]
4108.6[10]
8109.5[10]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Recovery from Plasma for LC-MS/MS Analysis

This protocol is adapted from a validated method for the quantification of this compound in human plasma.[4]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Addition:

    • Add an appropriate volume of a stable isotope-labeled internal standard for this compound to each plasma sample.

  • Protein Precipitation:

    • Add 400 µL of ice-cold methanol containing 0.2% formic acid to the plasma sample.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS/MS system (e.g., the initial mobile phase).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Recovery from Urine

This protocol provides a general procedure for the extraction of this compound from urine using a mixed-mode SPE cartridge.

  • Sample Pre-treatment:

    • Centrifuge a 1 mL urine sample at 5,000 x g for 5 minutes to remove any particulate matter.[11]

    • Acidify the supernatant to a pH of approximately 6.0.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode (reversed-phase and strong anion exchange) SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Equilibrate the cartridge with 3 mL of a suitable buffer at pH 6.0 (e.g., 100 mM ammonium (B1175870) acetate).[11]

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Wash with 3 mL of hexane (B92381) to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of 5% formic acid in acetonitrile.[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[11]

Visualizations

experimental_workflow_protein_precipitation start Start: Plasma Sample add_is Add Internal Standard start->add_is add_methanol Add Ice-Cold Methanol (with 0.2% Formic Acid) add_is->add_methanol vortex Vortex Vigorously add_methanol->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness (Nitrogen Stream) collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow for this compound.

experimental_workflow_spe start Start: Urine Sample pretreat Centrifuge and Acidify (pH 6.0) start->pretreat condition Condition SPE Cartridge (Methanol, Water, Buffer) pretreat->condition load Load Sample condition->load wash1 Wash 1: 5% Methanol in Water load->wash1 wash2 Wash 2: Hexane wash1->wash2 dry Dry Cartridge (Vacuum) wash2->dry elute Elute (5% Formic Acid in Acetonitrile) dry->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

method validation pitfalls for 3-Oxopentanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 3-Oxopentanoic acid. This guide addresses specific issues that may arise during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: this compound, a five-carbon ketone body, presents several analytical challenges.[1] Its quantification can be complicated by its inherent chemical properties and the complexity of biological matrices. Key challenges include:

  • Lack of a Stable Isotope-Labeled Internal Standard: The commercial unavailability of a stable isotope-labeled internal standard for this compound makes it difficult to accurately correct for matrix effects and variations during sample preparation.[2]

  • Matrix Effects: Components in biological samples like plasma can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate results.[3]

  • Derivatization Requirement for GC-MS: Due to its polarity and low volatility, this compound requires chemical derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This additional step can introduce variability if not carefully controlled.

  • Analyte Stability: Like other keto acids, this compound can be susceptible to degradation during sample collection, storage, and processing.[3]

Q2: Which analytical technique is better for this compound quantification: LC-MS/MS or GC-MS?

A2: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying this compound. The choice depends on the specific requirements of your study.

  • LC-MS/MS is often preferred for its high sensitivity and specificity, typically with simpler sample preparation (e.g., protein precipitation) and without the need for derivatization.[6] This makes it well-suited for high-throughput analysis.

  • GC-MS offers excellent chromatographic resolution but necessitates a chemical derivatization step to increase the volatility of this compound.[4][5] While this adds a step to the sample preparation, GC-MS can provide very sensitive and reliable results when properly optimized.

Q3: How should I select an internal standard for this compound analysis?

Q4: How can I minimize the degradation of this compound in my samples?

A4: To maintain the integrity of this compound in biological samples, follow these best practices:

  • Rapid Processing: Process samples as quickly as possible after collection.[3]

  • Low Temperature: Keep samples on ice or at 4°C during all preparation steps.[3]

  • Proper Storage: For short-term storage, keep samples at -20°C. For long-term stability, store them at -80°C.[6]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the analyte.[6]

Troubleshooting Guides

LC-MS/MS Analysis
Problem IDIssuePossible CausesSuggested Solutions
LC-001 Poor Peak Shape (Tailing or Fronting) 1. Column Contamination. 2. Incompatible sample solvent. 3. Column degradation.1. Implement a robust column washing protocol. 2. Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase. 3. Replace the analytical column.
LC-002 Low Signal Intensity / Poor Sensitivity 1. Ion suppression from matrix effects. 2. Suboptimal mass spectrometer parameters. 3. Analyte degradation.1. Improve sample cleanup (e.g., using solid-phase extraction). Dilute the sample. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions. 3. Ensure proper sample handling and storage conditions.
LC-003 High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Unstable electrospray. 3. Inadequate internal standard correction.1. Use an automated liquid handler for precise and repeatable pipetting. 2. Check for clogs in the sample capillary and ensure a stable spray. 3. Re-evaluate the choice of internal standard to ensure it tracks the analyte's behavior.
LC-004 No Peak Detected 1. Concentration below the limit of detection (LOD). 2. Incorrect MRM transitions. 3. Sample degradation.1. Concentrate the sample or use a more sensitive instrument. 2. Verify the precursor and product ions by infusing a standard solution of this compound. 3. Prepare fresh samples and standards.
GC-MS Analysis
Problem IDIssuePossible CausesSuggested Solutions
GC-001 Multiple Peaks for this compound 1. Incomplete derivatization. 2. Tautomerization of the keto group leading to multiple derivatives.1. Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding derivatization reagents.[5] 2. A two-step derivatization is recommended: first, methoximation to stabilize the keto group, followed by silylation of the carboxylic acid group.[5]
GC-002 Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column. 2. Incomplete derivatization.1. Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the septum and liner.[5] 2. Ensure the derivatization reaction has gone to completion.
GC-003 Low Response / Poor Sensitivity 1. Analyte degradation in the hot injector. 2. Inefficient derivatization. 3. Adsorption in the GC system.1. Ensure complete derivatization to increase thermal stability. 2. Optimize the derivatization protocol. 3. Use a deactivated liner and column.
GC-004 Poor Reproducibility 1. Inconsistent derivatization. 2. Variability in sample preparation. 3. Matrix effects.1. Use an automated system for the derivatization steps to ensure consistency.[3] 2. Standardize all sample preparation steps, including evaporation and reconstitution. 3. Utilize a suitable internal standard to compensate for matrix effects.[5]

Data Presentation

Table 1: Summary of a Validated LC-MS/MS Method for this compound in Human Plasma[6]
ParameterResult
Linearity Range 0.156 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Lower Limit of Quantification (LLOQ) 0.156 µg/mL
Intra-day Precision (%RSD) 2.1% - 6.8%
Inter-day Precision (%RSD) 3.5% - 7.2%
Accuracy (%RE) -4.9% to 5.8%
Recovery >88%
Matrix Effect No significant matrix effect observed
Stability Stable under autosampler, benchtop, and freeze-thaw conditions. Long-term stability at -80°C.
Table 2: Representative Performance Characteristics for GC-MS Analysis of Short-Chain Keto Acids
ParameterTypical Performance
Linearity Range Analyte and method dependent (typically ng/mL to µg/mL)
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Low ng/mL range
Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS[6]
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the internal standard (e.g., sulbactam (B1307) at a suitable concentration).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: Phenomenex Luna C18(2), 3 µm, 100 Å, 150 x 2.0 mm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A gradient optimized to separate this compound from other plasma components.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Optimized precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Representative GC-MS Analysis of this compound in Biological Samples (with Derivatization)
  • Sample Preparation and Extraction:

    • To 100 µL of sample (e.g., plasma, urine), add an appropriate internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.

  • Two-Step Derivatization: [5]

    • Step 1: Methoximation:

      • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

      • Incubate at 60°C for 45 minutes to protect the keto group.

    • Step 2: Silylation:

      • Cool the sample to room temperature.

      • Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

      • Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a suitable capillary column.

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 80°C, ramped to 280°C.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) for quantification of target ions for this compound derivative and the internal standard derivative.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction/ Protein Precipitation add_is->extraction evaporation Evaporation to Dryness (for GC-MS) extraction->evaporation reconstitution Reconstitution (for LC-MS/MS) extraction->reconstitution derivatization Derivatization (for GC-MS) evaporation->derivatization gc_separation Chromatographic Separation (GC) derivatization->gc_separation lc_separation Chromatographic Separation (LC) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis ms_detection_gc Mass Spectrometric Detection (MS) gc_separation->ms_detection_gc ms_detection_gc->data_analysis

Caption: General analytical workflow for this compound quantification.

troubleshooting_matrix_effects start Poor Precision or Inaccurate Results? check_matrix Assess Matrix Effect (Post-extraction spike) start->check_matrix matrix_present Significant Matrix Effect (Suppression or Enhancement)? check_matrix->matrix_present no_matrix Investigate Other Sources of Error matrix_present->no_matrix No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_present->improve_cleanup Yes use_is Use a Better Matched Internal Standard matrix_present->use_is Yes dilute_sample Dilute Sample matrix_present->dilute_sample Yes revalidate Re-validate Method improve_cleanup->revalidate use_is->revalidate dilute_sample->revalidate

Caption: Troubleshooting decision tree for matrix effects.

derivatization_pathway start This compound (in dried extract) methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) start->methoximation methoxime_derivative Methoxime Derivative (Ketone group protected) methoximation->methoxime_derivative silylation Step 2: Silylation (MSTFA + 1% TMCS) methoxime_derivative->silylation final_derivative TMS-Methoxime Derivative (Volatile and Thermally Stable) silylation->final_derivative gc_ms_analysis Ready for GC-MS Analysis final_derivative->gc_ms_analysis

Caption: Two-step derivatization workflow for GC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of 3-Oxopentanoic Acid versus β-Hydroxybutyrate Anaplerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anaplerotic potential of 3-Oxopentanoic acid and β-hydroxybutyrate (BHB), supported by experimental data. Anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, is crucial for maintaining cellular energy homeostasis and biosynthetic processes. Understanding the differential effects of these ketone bodies is vital for developing targeted therapeutic strategies for metabolic and neurological disorders.

At a Glance: this compound vs. BHB Anaplerosis

FeatureThis compoundβ-Hydroxybutyrate (BHB)
Carbon Number 5-carbon ketone body4-carbon ketone body
Primary Metabolic Fate Acetyl-CoA and Propionyl-CoAPrimarily Acetyl-CoA
Anaplerotic Potential HighLow/Indirect
Mechanism of Anaplerosis Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA, directly replenishing the cycle.[1][2][3]Primarily provides acetyl-CoA for energy production; anaplerosis is not its main function and is considered indirect.
Precursor Odd-chain fatty acids (e.g., from triheptanoin).[1][4]Even-chain fatty acids, ketogenic amino acids.
Therapeutic Use Investigated for disorders with impaired energy metabolism, such as Glut1 deficiency syndrome.[5]Used in ketogenic diets for epilepsy and investigated for neurodegenerative diseases and metabolic disorders.[4]

Metabolic Pathways and Anaplerotic Mechanisms

This compound, a 5-carbon ketone body, is derived from the metabolism of odd-chain fatty acids, such as heptanoate (B1214049) from the clinically used triglyceride, triheptanoin.[1][4][5] Its metabolism yields both acetyl-CoA and propionyl-CoA.[4] The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a direct intermediate of the TCA cycle.[2][6] This process of supplying net carbon to the TCA cycle is termed anaplerosis and is a key feature of this compound's metabolic role.[1][3]

In contrast, β-hydroxybutyrate (BHB) is a 4-carbon ketone body produced from even-chain fatty acids. Its primary metabolic role is to provide acetyl-CoA as a fuel source for the TCA cycle, particularly during periods of low glucose availability. While this fuels the cycle, it does not lead to a net increase in TCA cycle intermediates. Therefore, its anaplerotic effect is considered minimal or indirect.

cluster_3O This compound Metabolism cluster_BHB BHB Metabolism cluster_TCA TCA Cycle 3-Oxopentanoic_acid 3-Oxopentanoic Acid (C5) Metabolism1 Metabolism 3-Oxopentanoic_acid->Metabolism1 Propionyl_CoA Propionyl-CoA (C3) Metabolism1->Propionyl_CoA Acetyl_CoA1 Acetyl-CoA (C2) Metabolism1->Acetyl_CoA1 Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA1->TCA_Cycle Fuel Succinyl_CoA->TCA_Cycle Anaplerosis BHB β-Hydroxybutyrate (BHB, C4) Metabolism2 Metabolism BHB->Metabolism2 Acetyl_CoA2 2x Acetyl-CoA (C2) Metabolism2->Acetyl_CoA2 Acetyl_CoA2->TCA_Cycle Fuel cluster_bhb_signaling BHB Signaling Pathways cluster_3o_signaling This compound Signaling (Hypothesized) BHB β-Hydroxybutyrate (BHB) HDAC HDAC Inhibition BHB->HDAC GPCR GPCR Activation (HCAR2, FFAR3) BHB->GPCR Gene Altered Gene Expression HDAC->Gene Cellular Modulated Cellular Responses GPCR->Cellular 3OA 3-Oxopentanoic Acid HDAC_Inhibition HDAC Inhibition (Potential) 3OA->HDAC_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression A Cell Culture or Animal Model B Administer 13C-labeled Substrate (e.g., 13C-Heptanoate or 13C-BHB) A->B C Incubation/ Metabolism Period B->C D Quench Metabolism & Extract Metabolites C->D E LC-MS/MS or NMR Analysis of TCA Intermediates D->E F Mass Isotopomer Distribution Analysis E->F G Metabolic Flux Calculation F->G H Comparative Analysis of Anaplerotic vs. TCA Flux G->H

References

Navigating the Diagnostic Maze of GLUT1 Deficiency Syndrome: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the current and emerging biomarkers for Glucose Transporter Type 1 Deficiency Syndrome (GLUT1DS), this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of diagnostic tools. While 3-Oxopentanoic acid has been explored in related therapeutic contexts, this review clarifies its current standing and contrasts it with established and novel biomarkers, providing essential data and protocols for informed research and development.

Glucose Transporter Type 1 Deficiency Syndrome (GLUT1DS) is a rare genetic metabolic disorder caused by impaired glucose transport into the brain.[1] Early and accurate diagnosis is crucial for initiating a ketogenic diet, the primary treatment that can significantly improve clinical outcomes.[2] The diagnostic landscape of GLUT1DS is evolving, with established methods being supplemented by innovative, less invasive techniques. This guide provides a comparative analysis of these diagnostic tools, with a special focus on clarifying the role of this compound.

Contrary to some discussions in the context of therapeutic monitoring, current scientific literature does not support This compound as a validated diagnostic biomarker for GLUT1DS. Its measurement has been associated with monitoring the therapeutic effects of triheptanoin, an investigational treatment for GLUT1DS, rather than for initial diagnosis.

The Gold Standard: Cerebrospinal Fluid (CSF) Analysis and Genetic Testing

The cornerstone of GLUT1DS diagnosis remains the analysis of cerebrospinal fluid and genetic testing for mutations in the SLC2A1 gene.

Cerebrospinal Fluid (CSF) Glucose: A lumbar puncture to measure glucose levels in the CSF is a primary diagnostic indicator.[3] In GLUT1DS, a state of "hypoglycorrhachia" (low CSF glucose) is observed, typically with normal blood glucose levels.[3]

CSF/Blood Glucose Ratio: This ratio is a critical and reliable indicator for GLUT1DS.[4]

Performance of Established Diagnostic Biomarkers

BiomarkerMethodSensitivitySpecificityKey Findings
CSF Glucose Lumbar Puncture, Enzymatic AssayHighHighA CSF glucose level ≤ 2.2 mmol/L is highly indicative of GLUT1DS.[5]
CSF/Blood Glucose Ratio Lumbar Puncture, Enzymatic Assay~91%HighA ratio of < 0.4 is a strong indicator of GLUT1DS.[1][4]
SLC2A1 Gene Sequencing Molecular Genetic Testing~85-90%>99%Identifies the causative mutation in the majority of patients.[1]

Experimental Protocol: CSF Glucose and CSF/Blood Glucose Ratio Measurement

A standardized protocol is critical for accurate CSF analysis in suspected GLUT1DS cases.

  • Patient Preparation: The patient should be in a fasting state for at least 4-6 hours prior to the lumbar puncture.[2]

  • Blood Glucose Measurement: A blood glucose sample must be taken immediately before the lumbar puncture to ensure an accurate comparison.

  • Lumbar Puncture: A standard sterile procedure is used to collect 1-2 mL of CSF.

  • Sample Handling: CSF and blood samples should be processed promptly to prevent glycolysis, which can artificially lower glucose levels.

  • Glucose Analysis: Glucose concentrations in both CSF and plasma are determined using a validated enzymatic assay, typically the glucose oxidase or hexokinase method, on a clinical chemistry analyzer.

  • Ratio Calculation: The CSF/blood glucose ratio is calculated by dividing the CSF glucose concentration by the blood glucose concentration.

G cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_analysis Analysis Patient Fasting Patient Fasting Blood Sample Collection Blood Sample Collection Patient Fasting->Blood Sample Collection Lumbar Puncture Lumbar Puncture Blood Sample Collection->Lumbar Puncture Glucose Measurement (CSF & Blood) Glucose Measurement (CSF & Blood) Blood Sample Collection->Glucose Measurement (CSF & Blood) CSF Collection CSF Collection Lumbar Puncture->CSF Collection CSF Collection->Glucose Measurement (CSF & Blood) Ratio Calculation Ratio Calculation Glucose Measurement (CSF & Blood)->Ratio Calculation

CSF Glucose Analysis Workflow

Emerging Biomarkers: A Less Invasive Future

Research is actively exploring less invasive biomarkers to simplify the diagnostic process and broaden screening efforts.

METAglut1™ Test: This innovative blood test quantifies the amount of GLUT1 protein on the surface of red blood cells using flow cytometry.[6] As GLUT1 is also expressed on erythrocytes, its levels can reflect the overall GLUT1 status.[6]

Novel CSF Biomarkers: Recent metabolomic studies have identified other potential biomarkers in the CSF of GLUT1DS patients, including decreased levels of gluconic + galactonic acid, xylose-α1-3-glucose, and xylose-α1-3-xylose-α1-3-glucose.[7] These findings suggest that the metabolic impact of GLUT1DS extends beyond simple glucose deprivation.[7]

Performance of Emerging Diagnostic Biomarkers

BiomarkerMethodSensitivitySpecificityKey Findings
METAglut1™ Flow Cytometry on Erythrocytes80%>99%A non-invasive blood test with high specificity, making it a valuable screening tool.[8][9]
Novel CSF Metabolites Next-Generation Metabolic Screening (e.g., LC-MS)Under InvestigationUnder InvestigationDecreased levels of specific oligosaccharides and sugar acids may offer new diagnostic avenues.[7]

Experimental Protocol: METAglut1™ Test

The METAglut1™ test offers a simplified workflow compared to CSF analysis.

  • Sample Collection: A standard whole blood sample is collected in an EDTA tube. No fasting is required.[6]

  • Sample Preparation: Red blood cells are isolated from the whole blood sample.

  • Flow Cytometry Staining: The isolated red blood cells are incubated with a specific fluorescently labeled antibody that binds to the GLUT1 protein on the cell surface.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the amount of fluorescent signal per cell, which is proportional to the amount of GLUT1 protein.

  • Data Interpretation: The patient's GLUT1 expression level is compared to a reference range to determine if it is significantly reduced.

G Blood Sample (EDTA) Blood Sample (EDTA) RBC Isolation RBC Isolation Blood Sample (EDTA)->RBC Isolation GLUT1 Antibody Staining GLUT1 Antibody Staining RBC Isolation->GLUT1 Antibody Staining Flow Cytometry Flow Cytometry GLUT1 Antibody Staining->Flow Cytometry Quantification of GLUT1 Quantification of GLUT1 Flow Cytometry->Quantification of GLUT1

METAglut1™ Experimental Workflow

The Underlying Pathophysiology: A Deficit in Brain Energy Supply

GLUT1DS results from a defect in the GLUT1 protein, encoded by the SLC2A1 gene.[10] This protein is the primary transporter of glucose across the blood-brain barrier.[11] A deficiency in functional GLUT1 leads to a chronic state of cerebral energy deficit, as the brain is deprived of its main fuel source.[11] This energy crisis is believed to underlie the diverse neurological symptoms characteristic of the syndrome, including seizures, developmental delay, and movement disorders.[11]

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain cluster_glut1ds GLUT1 Deficiency Syndrome Glucose Glucose GLUT1 Transporter GLUT1 Transporter Glucose->GLUT1 Transporter Transport Brain Glucose Brain Glucose GLUT1 Transporter->Brain Glucose Energy Metabolism Energy Metabolism Brain Glucose->Energy Metabolism Neurological Function Neurological Function Energy Metabolism->Neurological Function Defective GLUT1 Defective GLUT1 Reduced Glucose Transport Reduced Glucose Transport Defective GLUT1->Reduced Glucose Transport Cerebral Energy Deficit Cerebral Energy Deficit Reduced Glucose Transport->Cerebral Energy Deficit Neurological Symptoms Neurological Symptoms Cerebral Energy Deficit->Neurological Symptoms

References

comparison of different synthesis routes for 3-Oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Oxopentanoic acid, a valuable building block in the synthesis of various pharmaceuticals, presents several viable synthetic pathways. This guide provides an objective comparison of different routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthesis routes to this compound, focusing on the preparation of its common precursor, ethyl 3-oxopentanoate (B1256331).

Synthesis Route Starting Materials Key Reagents Intermediate Product Overall Yield (%) Purity (%)
Route 1: Alkylation of Diethyl Malonate Diethyl malonate, Propionyl chlorideMagnesium, Ethanol (B145695), β-naphthalene sulfonic acidEthyl 3-oxopentanoate~17%Not specified
Route 2: Acylation of Ethyl Acetoacetate (B1235776) Ethyl acetoacetate, Propionyl chlorideMagnesium chloride, Pyridine (B92270), Ammonia (B1221849)Ethyl 3-oxopentanoate~37%>98%
Route 3: Crossed Claisen Condensation Ethyl acetate, Ethyl propionateSodium ethoxide or other strong basesEthyl 3-oxopentanoateVariable (often low due to self-condensation)Mixture of products

Detailed Experimental Protocols

Route 1: Synthesis of Ethyl 3-Oxopentanoate via Alkylation of Diethyl Malonate

This method involves the formation of a magnesium enolate of diethyl malonate, followed by acylation with propionyl chloride and subsequent decarboxylation.

Step 1: Preparation of the Magnesium Enolate and Acylation A solution of diethyl malonate (80 g) in ethanol (40 ml) is added dropwise over 20 minutes to a stirred mixture of magnesium (12.5 g), carbon tetrachloride (0.5 ml), and ethanol (12.5 ml) at room temperature. After 10 minutes, diethyl ether is added, and the mixture is refluxed for 30 minutes. A solution of propionyl chloride (49 g) in diethyl ether (50 ml) is then added dropwise under cooling over 10 minutes, followed by another 30 minutes of reflux. The reaction is quenched with 20% sulfuric acid (200 ml). The ether layer is separated, washed, dried, and the solvent is evaporated.[1]

Step 2: Decarboxylation To the resulting oily residue, β-naphthalene sulfonic acid hydrate (B1144303) (8 g) is added, and the mixture is heated at 200°C for 1 hour. After cooling, diethyl ether (100 ml) is added, and the mixture is washed with 10% aqueous sodium carbonate. The organic layer is then extracted, washed, dried, and distilled under reduced pressure to yield ethyl 3-oxopentanoate.[1]

Route 2: Synthesis of Ethyl 3-Oxopentanoate via Acylation of Ethyl Acetoacetate

This two-step process involves the acylation of ethyl acetoacetate followed by the removal of the acetyl group.

Step 1: Synthesis of α-Acetyl Ethyl Propionylacetate In a three-necked flask, add dichloromethane (B109758) (1000 ml), anhydrous magnesium chloride (95.2 g), and slowly add ethyl acetoacetate (127.6 g) while stirring. Cool the mixture to below 0°C and add pyridine (162 ml). Maintain the temperature and slowly add propionyl chloride (87 ml). The reaction is allowed to proceed for 30 minutes at 0-20°C. The reaction is worked up by adding pre-cooled 5N hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed. The product, α-acetyl ethyl propionylacetate, is collected by distillation. This step has a reported yield of 80.5%.[2]

Step 2: Hydrolysis (Deacetylation) Dissolve the α-acetyl ethyl propionylacetate (38.8 g) in ether (150 ml). While stirring at room temperature, slowly add 10% ammonia water (120 ml) and react for 1 hour. The ether layer is separated, and the aqueous phase is extracted with ether. The combined organic phases are then stirred with 5% hydrochloric acid for 1 hour. The organic phase is separated, washed, and the ether is evaporated. The final product, ethyl 3-oxopentanoate, is obtained by fractional distillation with a reported yield of 45.8% for this step.[2]

Route 3: Hydrolysis of Ethyl 3-Oxopentanoate to this compound

The final step in producing this compound is the hydrolysis of its ethyl ester. This can be achieved through either acidic or basic catalysis.

Acid-Catalyzed Hydrolysis (General Procedure) Ethyl 3-oxopentanoate is heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products, this compound and ethanol.[3][4][5]

Base-Catalyzed Hydrolysis (Saponification) (General Procedure) The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This reaction is irreversible and yields the sodium salt of this compound and ethanol. To obtain the free acid, the reaction mixture is acidified with a strong acid after the initial hydrolysis is complete.[3]

Visualization of Synthesis Pathways

Route_1_Alkylation_of_Diethyl_Malonate Diethyl Malonate Diethyl Malonate Magnesium Enolate Magnesium Enolate Diethyl Malonate->Magnesium Enolate Mg, EtOH Acylated Malonate Acylated Malonate Magnesium Enolate->Acylated Malonate Propionyl Chloride Ethyl 3-Oxopentanoate Ethyl 3-Oxopentanoate Acylated Malonate->Ethyl 3-Oxopentanoate Heat, H+ cat.

Caption: Synthesis of Ethyl 3-Oxopentanoate via Alkylation of Diethyl Malonate.

Route_2_Acylation_of_Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Intermediate Ethyl Acetoacetate->Intermediate Propionyl Chloride, MgCl2, Pyridine Ethyl 3-Oxopentanoate Ethyl 3-Oxopentanoate Intermediate->Ethyl 3-Oxopentanoate NH3(aq), then H+

Caption: Synthesis of Ethyl 3-Oxopentanoate via Acylation of Ethyl Acetoacetate.

Final_Hydrolysis cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Ethyl 3-Oxopentanoate_A Ethyl 3-Oxopentanoate 3-Oxopentanoic Acid_A This compound Ethyl 3-Oxopentanoate_A->3-Oxopentanoic Acid_A H3O+, Heat Ethyl 3-Oxopentanoate_B Ethyl 3-Oxopentanoate 3-Oxopentanoate Salt 3-Oxopentanoate Salt Ethyl 3-Oxopentanoate_B->3-Oxopentanoate Salt NaOH, Heat 3-Oxopentanoic Acid_B This compound 3-Oxopentanoate Salt->3-Oxopentanoic Acid_B H3O+

References

A Comparative Analysis of 3-Oxopentanoic Acid and Standard Antiepileptic Drugs in Neuroprotection for Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective effects of 3-Oxopentanoic acid, a novel metabolic therapeutic, against established antiepileptic drugs (AEDs) such as Valproic Acid, Topiramate (B1683207), and Levetiracetam (B1674943) in preclinical models of epilepsy. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and therapeutic strategies.

Introduction to Neuroprotection in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, which can lead to progressive neuronal damage and cognitive decline. Neuroprotection, a strategy aimed at preventing or slowing this neuronal damage, is a critical goal in epilepsy treatment. While traditional AEDs primarily focus on seizure suppression, emerging therapies are being investigated for their potential to confer direct neuroprotective effects, thereby modifying the course of the disease.

This compound, a 5-carbon ketone body, has garnered interest for its potential neuroprotective properties. It is produced from the metabolism of triheptanoin (B1683035), a triglyceride with odd-chain fatty acids. The proposed mechanism of action for this compound centers on its anaplerotic role in replenishing intermediates of the Krebs cycle, thereby enhancing neuronal energy metabolism and resilience. This guide compares the experimental evidence for this compound with that of three widely used AEDs known to have neuroprotective effects through different mechanisms.

Comparative Analysis of Neuroprotective Effects

The following sections detail the experimental findings for this compound (via its precursor, triheptanoin) and the comparator AEDs. Due to the lack of head-to-head comparative studies, the data presented is synthesized from multiple preclinical studies. Direct comparison of quantitative data should be approached with caution due to variations in experimental models and methodologies.

This compound (from Triheptanoin)

Triheptanoin serves as the precursor for this compound and has been the subject of preclinical studies investigating its anticonvulsant and neuroprotective properties.

Table 1: Neuroprotective Effects of Triheptanoin in Epilepsy Models

Experimental ModelAnimal SpeciesTreatment RegimenKey Neuroprotective FindingsQuantitative DataReference
Pilocarpine-induced status epilepticusMouse35% calories from triheptanoin dietIncreased pentylenetetrazole tonic seizure threshold in the chronic epileptic stage.-[1]
Corneal kindled seizuresMouse35% calories from triheptanoin dietDelayed development of kindled seizures.-[1]
GABA(A)γ2(R43Q) genetic mouse model of generalized epilepsyMouseDiet supplemented with triheptanoin from weaning for three weeksHalved the time spent in seizures due to a reduction in both spike and wave discharge (SWD) occurrence and duration.50% reduction in seizure time.[2][3]
Pilocarpine-induced status epilepticusMouse35% caloric triheptanoin dietPrevented the decrease in hippocampal glutathione (B108866) levels observed in epileptic mice on a standard diet.-[4]
Valproic Acid (VPA)

Valproic acid is a broad-spectrum AED with well-documented neuroprotective effects, primarily attributed to its inhibition of histone deacetylases (HDACs).

Table 2: Neuroprotective Effects of Valproic Acid in Epilepsy Models

Experimental ModelAnimal SpeciesTreatment RegimenKey Neuroprotective FindingsQuantitative DataReference
Kainic acid-induced status epilepticusRatHigh doses of VPA for 40 days post-SEProtected hippocampal neurons from seizure-induced damage and inhibited subsequent spontaneous activity.-[5]
Pilocarpine-induced epilepsyRat500 mg/kg orallyReduced Racine Scale score and delayed latency to seizure onset.-[6]
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)RatContinuous infusion of 42 mg/kg/hr for 5 daysSuppressed seizures by 80% and increased NPY mRNA expression in the thalamus.80% seizure suppression.[7]
Topiramate (TPM)

Topiramate is another broad-spectrum AED with neuroprotective properties linked to its effects on mitochondrial function, including the inhibition of the mitochondrial permeability transition pore.

Table 3: Neuroprotective Effects of Topiramate in Epilepsy Models

Experimental ModelAnimal SpeciesTreatment RegimenKey Neuroprotective FindingsQuantitative DataReference
Pilocarpine-induced status epilepticusRat20-100 mg/kg post-SEImproved survival of rats and dose-dependently improved CA1 and CA3 pyramidal cell survival.-[8][9]
Pilocarpine-induced status epilepticusRat30 mg/kg IP post-SE and for 4 additional daysReduced the number of animals that developed epilepsy by over 60%.>60% reduction in epilepsy development.[10]
Hyperthermia-induced seizuresRat80 mg/kg b.w. prior to seizure inductionDemonstrated a neuroprotective effect against synaptic damage in the neocortex in approximately 25% of these structures.-[11]
Levetiracetam (LEV)

Levetiracetam is a widely used AED with a unique mechanism of action involving binding to the synaptic vesicle protein 2A (SV2A), which is thought to contribute to its neuroprotective effects.

Table 4: Neuroprotective Effects of Levetiracetam in Epilepsy Models

Experimental ModelAnimal SpeciesTreatment RegimenKey Neuroprotective FindingsQuantitative DataReference
Penetrating ballistic-like brain injuryRat50 mg/kg twice daily for 3 days post-injuryAttenuated nonconvulsive seizure activity with a 54% reduction in incidence.54% reduction in seizure incidence.[12]
Closed head injuryMouseSingle intravenous dose of 54 mg/kgImproved functional and histological outcomes.-[13]
Subarachnoid hemorrhageMouseIntravenous administration of 18 or 54 mg/kg every 12 hours for 3 daysImproved functional outcomes and reduced vasospasm.-[13]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

G cluster_0 This compound (from Triheptanoin) - Anaplerosis Triheptanoin Triheptanoin Heptanoate Heptanoate Triheptanoin->Heptanoate Metabolism Propionyl_CoA Propionyl_CoA Heptanoate->Propionyl_CoA β-oxidation Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Carboxylation Krebs_Cycle Krebs_Cycle Succinyl_CoA->Krebs_Cycle Enters ATP_Production ATP_Production Krebs_Cycle->ATP_Production Increases Neuronal_Resilience Neuronal_Resilience ATP_Production->Neuronal_Resilience Enhances

Caption: Metabolic pathway of this compound from Triheptanoin leading to anaplerosis.

G cluster_1 Valproic Acid - HDAC Inhibition VPA Valproic Acid HDAC Histone Deacetylases VPA->HDAC Inhibits Histone_Acetylation Histone_Acetylation HDAC->Histone_Acetylation Decreases Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression Alters Neuroprotective_Proteins Neuroprotective_Proteins Gene_Expression->Neuroprotective_Proteins Increases Neuronal_Survival Neuronal_Survival Neuroprotective_Proteins->Neuronal_Survival Promotes

Caption: Valproic Acid's inhibition of HDACs leading to altered gene expression.

G cluster_2 Topiramate - Mitochondrial Protection Topiramate Topiramate mPTP Mitochondrial Permeability Transition Pore Topiramate->mPTP Inhibits Apoptosis Apoptosis Topiramate->Apoptosis Prevents Mitochondrial_Swelling Mitochondrial_Swelling mPTP->Mitochondrial_Swelling Causes Seizure_Induced_Stress Seizure-Induced Ca2+ Overload Seizure_Induced_Stress->mPTP Opens Mitochondrial_Swelling->Apoptosis Induces

Caption: Topiramate's role in inhibiting the mitochondrial permeability transition pore.

G cluster_3 Levetiracetam - SV2A Modulation Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A Levetiracetam->SV2A Binds to Neuronal_Excitability Neuronal_Excitability Levetiracetam->Neuronal_Excitability Reduces Neurotransmitter_Release Neurotransmitter_Release SV2A->Neurotransmitter_Release Modulates Synaptic_Transmission Synaptic_Transmission Neurotransmitter_Release->Synaptic_Transmission Regulates Synaptic_Transmission->Neuronal_Excitability Controls

Caption: Levetiracetam's mechanism of action through binding to SV2A.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Animal Models of Epilepsy
  • Pilocarpine-Induced Status Epilepticus: This model is widely used to replicate temporal lobe epilepsy. Status epilepticus (SE) is induced by a systemic injection of pilocarpine (B147212), a muscarinic cholinergic agonist. This leads to a period of continuous seizures, followed by a latent period and the development of spontaneous recurrent seizures. Neuroprotective effects are often assessed by measuring neuronal cell loss in hippocampal subfields (e.g., CA1 and CA3) and by monitoring the frequency of spontaneous seizures in the chronic phase.[4][6][8][10]

  • Kainic Acid Model: Similar to the pilocarpine model, kainic acid, a glutamate (B1630785) analog, is used to induce SE and subsequent spontaneous seizures, modeling temporal lobe epilepsy.[5]

  • Corneal Kindling: This model involves the repeated application of a sub-threshold electrical stimulus to the cornea of an animal, leading to the progressive development of seizures. It is a model of epileptogenesis, and the effect of a compound on the rate of kindling development is measured.[1]

  • Genetic Epilepsy Models: These models utilize animals with specific genetic mutations that predispose them to seizures, such as the GABA(A)γ2(R43Q) mouse model of generalized epilepsy. These models are useful for studying the effects of treatments on a genetically determined seizure phenotype.[2][3]

Assessment of Neuroprotection
  • Histology and Immunohistochemistry: Brain tissue is collected, sectioned, and stained to visualize neuronal morphology and identify markers of cell death (e.g., Fluoro-Jade B staining) or specific neuronal populations. Cell counting in specific brain regions, such as the hippocampus, is used to quantify neuronal loss.

  • Behavioral and Electrophysiological Monitoring: Seizure activity is monitored through behavioral observation (e.g., using the Racine scale) and electroencephalography (EEG) recordings to measure seizure frequency, duration, and severity.

  • Biochemical Assays: Brain tissue homogenates are used to measure levels of various biomarkers, such as antioxidants (e.g., glutathione) or intermediates of metabolic pathways.

Conclusion

This compound, delivered via its precursor triheptanoin, demonstrates promising neuroprotective and anticonvulsant effects in preclinical models of epilepsy. Its unique anaplerotic mechanism, which enhances neuronal energy metabolism, distinguishes it from conventional AEDs. While direct comparative studies are lacking, the available evidence suggests that this compound could offer a valuable alternative or adjunctive therapeutic strategy, particularly in cases where metabolic dysfunction contributes to seizure pathology.

Valproic acid, topiramate, and levetiracetam also exhibit significant neuroprotective properties through distinct mechanisms, including epigenetic modulation, mitochondrial stabilization, and synaptic vesicle protein interaction. Further research, including head-to-head comparative studies in standardized epilepsy models, is warranted to fully elucidate the relative efficacy and specific applications of these different neuroprotective agents. Such studies will be instrumental in developing more effective and disease-modifying treatments for epilepsy.

References

Assessing the Purity of Synthesized 3-Oxopentanoic Acid: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of 3-Oxopentanoic acid. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.

Introduction to this compound and its Synthesis

This compound, a five-carbon β-keto acid, is a valuable building block in organic synthesis. A common laboratory-scale synthesis involves the Claisen condensation of ethyl acetate (B1210297) and ethyl propionate (B1217596) using a base such as sodium ethoxide. Potential impurities in the synthesized product can include unreacted starting materials, the alcohol byproduct (ethanol), and side-products from competing reactions. Accurate purity assessment is therefore essential to guarantee the quality and reliability of subsequent applications.

Quantitative Purity Assessment by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.

Predicted ¹H NMR Spectrum of this compound
Identifying Potential Impurities

To effectively assess purity, it is crucial to identify the characteristic ¹H NMR signals of potential impurities that might be present in a sample of synthesized this compound. The chemical shifts of common impurities in CDCl₃ are summarized in the table below.

CompoundChemical Shift (δ) in CDCl₃MultiplicityIntegration
This compound (Predicted) 1.12 triplet 3H
2.59 quartet 2H
3.49 singlet 2H
Ethyl acetate1.26triplet3H
2.05singlet3H
4.12quartet2H
Ethyl propionate1.14triplet3H
1.26triplet3H
2.31quartet2H
4.12quartet2H
Ethanol1.25triplet3H
3.72quartet2H
(OH signal is variable)singlet (broad)1H

Note: The chemical shifts for impurities are based on experimental data. The data for this compound is based on a prediction and should be confirmed experimentally.

Selection of a Suitable Internal Standard

The choice of an internal standard is critical for accurate qNMR analysis. An ideal internal standard should:

  • Be of high purity.

  • Be chemically stable and not react with the analyte or solvent.

  • Have a simple NMR spectrum with signals that do not overlap with those of the analyte or impurities.

  • Be soluble in the chosen NMR solvent.

  • Have a known molecular weight.

Given the predicted ¹H NMR spectrum of this compound and the known shifts of its common impurities, 1,4-Dinitrobenzene is a suitable internal standard. Its single proton resonance appears as a singlet at approximately 8.46 ppm in CDCl₃, a region that is free from signals of the analyte and the expected impurities.

Experimental Protocol for qNMR Purity Assessment

1. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.
  • Accurately weigh a precise amount of the internal standard, 1,4-Dinitrobenzene (e.g., 5 mg), and add it to the same NMR tube.
  • Add a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube.
  • Ensure complete dissolution of both the sample and the internal standard.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a well-defined pulse sequence.
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.
  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.

3. Data Processing and Purity Calculation:

  • Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
  • Carefully integrate the well-resolved singlet of this compound (predicted at ~3.49 ppm) and the singlet of the internal standard (1,4-Dinitrobenzene at ~8.46 ppm).
  • Calculate the purity of this compound using the following formula:

Comparison with Alternative Purity Assessment Methods

While qNMR is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity or the identification of unknown impurities.

MethodPrincipleAdvantagesDisadvantages
qNMR Compares the molar ratio of the analyte to a certified internal standard.Provides absolute quantification without the need for a specific reference standard of the analyte. Non-destructive.Relatively low sensitivity compared to MS-based methods. Potential for signal overlap in complex mixtures.
LC-MS/MS Separates components by liquid chromatography and detects them by mass spectrometry.High sensitivity and selectivity. Can identify and quantify unknown impurities.Often requires derivatization for non-volatile compounds. Quantification can be more complex than qNMR.
HPLC-UV Separates components by high-performance liquid chromatography and detects them by UV absorbance.Robust and widely available. Good for routine analysis of known impurities with UV chromophores.Not all compounds have a UV chromophore. Sensitivity is lower than MS.

A study on the quantitative analysis of volatile fatty acids, which are structurally similar to this compound, showed that both HPLC and NMR methods can produce highly consistent results. However, NMR offers the advantage of providing structural information simultaneously. For high-sensitivity applications, a validated LC-MS/MS method has been developed for the quantification of this compound in plasma, demonstrating the utility of this technique for trace-level analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the workflow for assessing the purity of synthesized this compound by NMR and a comparison of the different analytical methods.

purity_assessment_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Claisen Condensation of Ethyl Acetate & Ethyl Propionate purification Work-up & Purification synthesis->purification Crude Product qnmr qNMR Analysis purification->qnmr Purified this compound hplc HPLC-UV Analysis purification->hplc lcms LC-MS/MS Analysis purification->lcms method_comparison cluster_methods Purity Assessment Methods cluster_attributes Key Attributes qnmr qNMR quantification Absolute Quantification qnmr->quantification Direct sensitivity Sensitivity qnmr->sensitivity Moderate specificity Specificity qnmr->specificity High unknowns Identification of Unknowns qnmr->unknowns Limited hplc HPLC-UV hplc->quantification Relative (requires standard) hplc->sensitivity Moderate hplc->specificity Moderate hplc->unknowns No lcms LC-MS/MS lcms->quantification Relative (requires standard) lcms->sensitivity Very High lcms->specificity Very High lcms->unknowns Yes

References

A Comparative Guide to the Inter-Laboratory Validation of 3-Oxopentanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of metabolic intermediates is crucial for advancing our understanding of various physiological and pathological states. 3-Oxopentanoic acid (also known as beta-ketopentanoate) is a five-carbon ketone body that serves as an important alternative energy source for the brain and other tissues, particularly during periods of fasting or carbohydrate restriction.[1][2] Unlike more common four-carbon ketone bodies, it is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, a vital process for cellular energy production.[2][3] Its measurement is particularly relevant in the study of metabolic disorders such as Glucose Transporter Type 1 Deficiency Syndrome (G1D).[1]

This guide provides a comparative overview of analytical methodologies for the quantification of this compound. While direct inter-laboratory comparison studies for this specific analyte are not widely published, this document synthesizes data from a validated single-laboratory method and compares its performance characteristics with those of other common analytical techniques used for organic and keto acid analysis. This provides a framework for laboratories to select and validate appropriate methods for their research needs.

Comparison of Analytical Methodologies

The selection of an analytical method for this compound quantification is a balance between sensitivity, specificity, sample throughput, and the complexity of instrumentation and sample preparation. The primary methods employed for the analysis of small organic acids include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterLC-MS/MS (Validated Method)GC-MS (Typical Performance for Organic Acids)
Specificity Very High (based on chromatographic retention time and specific mass transitions)High (based on retention time and mass spectral fragmentation)
Validated Range 0.156–10 µg/mL in human plasma[1]Method Dependent
Accuracy (Recovery) > 88%[1]98% to 107% for ketone bodies[4][5]
Precision (%RSD) Intra- and Inter-day precision meets FDA guidance[1]< 10% for ketone bodies[4][6]
Sample Preparation Simple protein precipitation[1]Requires derivatization (e.g., oximation, silylation) to increase volatility[7]
Throughput High (run time of minutes per sample)[1]Lower (longer run times and complex sample preparation)[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for reliable analytical measurements. Below are methodologies for a validated LC-MS/MS method and a typical GC-MS method used for similar analytes.

Validated LC-MS/MS Method for this compound

This method, validated in accordance with United States Food and Drug Administration guidance, provides for the simultaneous quantitative determination of 3-hydroxypentanoic acid and this compound in human plasma.[1]

  • Sample Preparation: Human plasma samples undergo protein precipitation with methanol (B129727) containing 0.2% formic acid.[1]

  • Chromatography: Chromatographic separation is achieved on a Phenomenex Luna C18 column.[1]

  • Mobile Phase: A gradient elution is used with water containing 0.1% formic acid and methanol containing 0.1% formic acid.[1]

  • Flow Rate: The flow rate is maintained at 0.3 mL/min.[1]

  • Detection: Detection is performed using tandem mass spectrometry.[1]

  • Internal Standard: Sulbactam is used as the internal standard.[1]

  • Retention Time: The retention time for this compound is approximately 4.23 minutes under these conditions.[1]

Typical GC-MS Method for Organic Acid Analysis

GC-MS is considered a gold standard for organic acid analysis in many clinical laboratories.[7][9] This method requires a derivatization step to make the non-volatile acids amenable to gas chromatography.

  • Sample Preparation: Biological fluid samples (e.g., plasma, urine) are typically prepared via liquid-liquid or solid-phase extraction.[7]

  • Derivatization: The extracted analytes must be derivatized to increase their volatility. This often involves a two-step process:

    • Oximation: To stabilize the keto group.

    • Silylation: To derivatize the carboxylic acid group (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[7]

  • Gas Chromatography: The derivatized sample is injected into the GC system. A capillary column (e.g., bonded-phase) is used for separation.[10]

  • Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, which provides a characteristic fragmentation pattern for identification and quantification.[10]

Visualizing Metabolic and Analytical Pathways

Understanding the context of both the analyte's metabolic role and the analytical process is essential for researchers. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways.

Metabolic Pathway of this compound Odd-Chain Fatty Acids Odd-Chain Fatty Acids Liver Liver Odd-Chain Fatty Acids->Liver Metabolism This compound This compound Liver->this compound Production Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Conversion TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Anaplerosis

Caption: Metabolic origin and fate of this compound.

General LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection LC Liquid Chromatography (Separation) Injection->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: Typical workflow for this compound analysis by LC-MS/MS.

References

A Comparative In Vivo Efficacy Analysis of 3-Oxopentanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of precursors for 3-oxopentanoic acid, a five-carbon ketone body with significant therapeutic potential. The primary focus of this analysis is the clinically studied precursor, triheptanoin (B1683035), compared with the commonly utilized medium-chain triglyceride (MCT) oil, specifically trioctanoin. This comparison is primarily based on data from clinical trials in patients with long-chain fatty acid oxidation disorders (LC-FAODs), a context in which the anaplerotic properties of this compound are of significant interest.

Executive Summary

This compound, also known as beta-ketopentanoate, is a unique ketone body due to its anaplerotic nature, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This property is of particular therapeutic interest in metabolic disorders where energy production is impaired. The most direct and clinically evaluated precursor for this compound is triheptanoin, a triglyceride composed of three seven-carbon (C7) fatty acids. In contrast, traditional MCT oil is predominantly composed of eight-carbon (C8) fatty acids (trioctanoin), which are metabolized to the four-carbon ketone bodies, acetoacetate (B1235776) and beta-hydroxybutyrate, and do not possess the same anaplerotic capabilities.[1]

Clinical evidence, primarily from studies on LC-FAODs, suggests that triheptanoin offers advantages over trioctanoin in improving cardiac function and reducing major clinical events.[2][3] These benefits are attributed to the unique metabolic fate of the C7 fatty acid, heptanoate, which generates both acetyl-CoA for energy and propionyl-CoA, the direct precursor to the anaplerotic succinyl-CoA and the C5 ketone body, this compound.

Data Presentation: Quantitative Comparison of Triheptanoin and Trioctanoin

The following tables summarize key quantitative data from comparative clinical studies.

Table 1: Cardiac Function and Exercise Tolerance in LC-FAOD Patients [1][2][3][4]

Outcome MeasureTriheptanoin (C7)Trioctanoin (C8)p-valueStudy
Change in Left Ventricular Ejection Fraction +7.4%-0.046Gillingham et al. (2017)
Change in Left Ventricular Wall Mass -20%-0.041Gillingham et al. (2017)
Heart Rate During Moderate-Intensity Exercise LowerHigher-Gillingham et al. (2017)

Table 2: Clinical Events in LC-FAOD Patients (Retrospective and Open-Label Extension Studies) [2][5][6][7][8][9]

Clinical OutcomePre-Triheptanoin (with MCT/Trioctanoin)With TriheptanoinPercentage ReductionStudy
Annualized Major Clinical Event Rate (Rollover Group) 1.76 events/year0.96 events/year45%Vockley et al.
Annualized Major Clinical Event Rate (Naïve Group) 2.33 events/year0.71 events/year70%Vockley et al.
Annualized Hospitalization Days 17.55 days/year5.76 days/year67%Vockley et al. (2015)
Mean Annualized Duration Rate of MCEs --50.3% reductionStudy CL201

Experimental Protocols

Protocol: Double-Blind, Randomized Controlled Trial of Triheptanoin vs. Trioctanoin (Adapted from Gillingham et al., 2017)[2][3][4][10]
  • Study Design: A double-blind, randomized controlled trial.

  • Participants: 32 subjects with confirmed long-chain fatty acid oxidation disorders (including CPT-II, VLCAD, TFP, or LCHAD deficiencies), aged 7 years and older.

  • Intervention: Participants were randomly assigned to a diet where 20% of their estimated daily caloric intake was derived from either triheptanoin or trioctanoin for a duration of 4 months.

  • Primary Outcome Measures:

    • Total energy expenditure (TEE)

    • Cardiac function as assessed by echocardiogram

    • Exercise tolerance

    • Phosphocreatine recovery following acute exercise

  • Secondary Outcome Measures:

    • Body composition

    • Blood biomarkers

    • Incidence of adverse events, including rhabdomyolysis.

  • Data Analysis: The changes in the measured parameters from baseline to the end of the 4-month treatment period were compared between the triheptanoin and trioctanoin groups.

Protocol: Open-Label, Long-Term Extension Study of Triheptanoin (Adapted from Vockley et al.)[5][6][7][9]
  • Study Design: An open-label, long-term extension study.

  • Participants: Patients with LC-FAODs who had previously participated in triheptanoin clinical trials or were treatment-naïve.

  • Intervention: Triheptanoin was administered orally, with the dose titrated to a target of 25-35% of the total daily caloric intake, divided into at least four doses per day with food. Any prior MCT oil was discontinued.

  • Primary Outcome Measure: The annualized rate of major clinical events (MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency intervention.

  • Data Analysis: The annualized MCE rate during triheptanoin treatment was compared to the rate in the period prior to the initiation of triheptanoin treatment.

Mandatory Visualization

cluster_Triheptanoin Triheptanoin (C7 Precursor) cluster_Trioctanoin Trioctanoin (C8 Precursor - MCT Oil) Triheptanoin Triheptanoin Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipolysis BetaOxidation_C7 β-Oxidation Heptanoate->BetaOxidation_C7 PropionylCoA Propionyl-CoA BetaOxidation_C7->PropionylCoA AcetylCoA_C7 Acetyl-CoA BetaOxidation_C7->AcetylCoA_C7 SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis OxopentanoicAcid This compound (C5 Ketone Body) PropionylCoA->OxopentanoicAcid Ketogenesis TCA_C7 TCA Cycle AcetylCoA_C7->TCA_C7 SuccinylCoA->TCA_C7 Trioctanoin Trioctanoin Octanoate Octanoate (C8) Trioctanoin->Octanoate Lipolysis BetaOxidation_C8 β-Oxidation Octanoate->BetaOxidation_C8 AcetylCoA_C8 Acetyl-CoA BetaOxidation_C8->AcetylCoA_C8 TCA_C8 TCA Cycle AcetylCoA_C8->TCA_C8 C4Ketones C4 Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) AcetylCoA_C8->C4Ketones Ketogenesis

Caption: Metabolic pathways of Triheptanoin vs. Trioctanoin.

cluster_workflow Experimental Workflow: Comparative Clinical Trial PatientRecruitment Patient Recruitment (LC-FAOD Diagnosis) Baseline Baseline Assessment (Cardiac, Exercise, Biomarkers) PatientRecruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Triheptanoin (C7) Treatment (4 months) Randomization->GroupA GroupB Group B: Trioctanoin (C8) Treatment (4 months) Randomization->GroupB FollowUp Follow-up Assessment (Cardiac, Exercise, Biomarkers) GroupA->FollowUp GroupB->FollowUp Analysis Comparative Data Analysis FollowUp->Analysis

Caption: Workflow of a comparative clinical trial.

References

The Impact of 3-Oxopentanoic Acid on Neurotransmitter Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 3-Oxopentanoic acid and other ketone bodies on neurotransmitter levels, supported by experimental data and detailed methodologies. As a 5-carbon ketone body derived from odd-chain fatty acids, this compound (also known as beta-ketopentanoate) presents a unique metabolic profile with potential implications for brain neurochemistry.[1] This document aims to objectively compare its performance with other alternatives and furnish the scientific community with the necessary data and protocols to investigate its therapeutic potential.

Comparative Analysis of Ketone Bodies on Neurotransmitter Levels

While direct experimental data on the effects of this compound on neurotransmitter levels are limited, we can draw inferences from studies on its precursor, triheptanoin (B1683035), and compare them with the more extensively studied 4-carbon ketone bodies, beta-hydroxybutyrate (BHB) and acetoacetate (B1235776). The ketogenic diet, which elevates levels of these ketone bodies, has been observed to modulate various neurotransmitter systems.

The primary impact of ketone bodies appears to be on the balance between the main excitatory neurotransmitter, glutamate (B1630785), and the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Many studies suggest that a state of ketosis can increase the GABA/glutamate ratio, which is a proposed mechanism for the anticonvulsant effects of the ketogenic diet.[2][3][4] Ketone bodies like BHB have been shown to be a preferred substrate for the synthesis of both GABA and glutamate.[5] Furthermore, acetoacetate has been found to attenuate neuronal bursts in hippocampal slices by reducing synchronous synaptic inputs.[6]

The following table summarizes the observed effects of different ketone bodies on major neurotransmitter systems.

Ketone Body/PrecursorPrimary Neurotransmitter Systems AffectedObserved EffectsSupporting Evidence
Beta-Hydroxybutyrate (BHB) Glutamate-GABA System- Preferred substrate for GABA and glutamate synthesis.[5]- Increases GABA/glutamate ratio.[2][4]- Acutely downregulates GABA and glutamate levels in healthy adults.[8]Preclinical and clinical studies on ketogenic diet and direct BHB administration.
Acetoacetate Glutamate-GABA System- Inhibits vesicular glutamate transporters.[6]- Attenuates neuronal bursts.[6]- Protects neurons against glutamate-mediated damage.[9]In vitro and preclinical studies.
This compound (from Triheptanoin) Amino Acid Neurotransmitters- No significant changes in glutamate, GABA, and other amino acid neurotransmitters in a mouse epilepsy model.[7]- Decreased hippocampal threonine levels.[7]Preclinical study on triheptanoin. Direct evidence on this compound is lacking.
Ketogenic Diet (General) Dopamine (B1211576) & Serotonin- May lead to more efficient utilization of dopamine and serotonin.Studies on children with medication-resistant epilepsy on a ketogenic diet.

Signaling Pathways and Metabolic Fate

This compound is unique among ketone bodies as it is anaplerotic, meaning it can replenish tricarboxylic acid (TCA) cycle intermediates.[1] This property is due to its metabolism to propionyl-CoA, which is then converted to succinyl-CoA, a TCA cycle intermediate.

anaplerotic_pathway Triheptanoin Triheptanoin Three_Oxopentanoic_acid This compound (beta-ketopentanoate) Triheptanoin->Three_Oxopentanoic_acid Metabolism Propionyl_CoA Propionyl-CoA Three_Oxopentanoic_acid->Propionyl_CoA Acetyl_CoA Acetyl-CoA Three_Oxopentanoic_acid->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Succinyl_CoA->TCA_Cycle Replenishes

Metabolic pathway of this compound.

Experimental Protocols

To facilitate further research into the effects of this compound on neurotransmitter levels, we provide the following detailed experimental protocols. These are standard methods used for the quantification of neurotransmitters in preclinical studies.

Brain Tissue Homogenization

Objective: To prepare brain tissue for neurotransmitter analysis.

Materials:

  • Brain tissue (e.g., hippocampus, cortex, striatum)

  • Homogenization buffer (e.g., 0.1 M perchloric acid)[10]

  • Bead homogenizer or sonicator[3][8]

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Dissect the brain region of interest on an ice-cold plate.

  • Weigh the tissue and place it in a pre-chilled microcentrifuge tube.

  • Add a 10-fold volume of ice-cold homogenization buffer (e.g., 10 µL of buffer per 1 mg of tissue).[11]

  • Homogenize the tissue using a bead homogenizer with appropriate beads or a sonicator until the tissue is fully disrupted.[3][12] Keep the sample on ice throughout the process to prevent degradation.

  • Centrifuge the homogenate at a high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[3][11]

  • Carefully collect the supernatant, which contains the neurotransmitters, and store it at -80°C until analysis.[1]

Neurotransmitter Quantification by LC-MS/MS

Objective: To simultaneously quantify multiple neurotransmitters in brain homogenates.

Materials:

  • Brain homogenate supernatant

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., Zorbax SB C18)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with additives like formic acid and heptafluorobutyric acid)

  • Internal standards for each neurotransmitter to be quantified (e.g., isotopically labeled versions).[11]

Procedure:

  • Thaw the brain homogenate samples on ice.

  • If necessary, perform a protein precipitation step by adding a solvent like acetonitrile.[11]

  • Centrifuge the samples to pellet any precipitated proteins.

  • Transfer the supernatant to autosampler vials.

  • Inject a specific volume of the sample into the LC-MS/MS system.

  • Separate the neurotransmitters using a suitable chromatographic gradient. The total run time is typically short, around 3-5 minutes per sample.

  • Detect and quantify the neurotransmitters using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of each neurotransmitter by comparing its peak area to that of the corresponding internal standard.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a compound like this compound on brain neurotransmitter levels in a preclinical model.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Model Select Animal Model (e.g., Mouse, Rat) Compound_Admin Administer this compound (or vehicle control) Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessments (Optional) Compound_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Compound_Admin->Tissue_Collection Behavioral_Tests->Tissue_Collection Homogenization Brain Tissue Homogenization Tissue_Collection->Homogenization Quantification Neurotransmitter Quantification (LC-MS/MS or HPLC-ECD) Homogenization->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Experimental workflow for neurotransmitter analysis.

Conclusion

The available evidence suggests that ketone bodies can significantly impact neurotransmitter systems, particularly the balance between glutamate and GABA. While the effects of the common ketone bodies BHB and acetoacetate are becoming increasingly understood, there is a clear knowledge gap regarding the specific actions of this compound. Its unique anaplerotic properties make it a compound of high interest for neurological conditions associated with metabolic dysfunction. The provided experimental protocols and workflow are intended to empower researchers to further investigate the neuropharmacological profile of this compound, which could pave the way for novel therapeutic strategies.

References

comparative study of 3-Oxopentanoic acid and triheptanoin treatment

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Oxopentanoic Acid and Triheptanoin (B1683035) for Anaplerotic Therapy

Introduction

In the landscape of metabolic therapeutics, particularly for disorders involving energy deficits, anaplerotic agents that replenish intermediates of the tricarboxylic acid (TCA) cycle are of significant interest. This guide provides a comparative analysis of two key compounds in this area: Triheptanoin, a clinically approved therapeutic agent, and this compound, its primary active metabolite and a crucial research compound.

Triheptanoin is a synthetic, pharmaceutical-grade triglyceride composed of three seven-carbon (C7) fatty acids.[1] It serves as a pro-drug, providing the body with heptanoate (B1214049), which is then metabolized into energy-providing and anaplerotic compounds.[2] this compound, also known as beta-ketopentanoate, is a five-carbon (C5) ketone body produced in the liver from the metabolism of odd-chain fatty acids like heptanoate.[3] Unlike typical four-carbon ketone bodies, it is anaplerotic, meaning it can directly refill the pool of TCA cycle intermediates.[3][4] This guide will dissect their mechanisms, clinical performance, and the experimental protocols used to evaluate them, offering a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: A Pro-Drug and its Metabolite

The core difference between the two compounds lies in their roles as a pro-drug and a direct-acting metabolite. Triheptanoin provides a source of C7 fatty acid (heptanoate), which undergoes metabolism to produce several active molecules, including this compound.

Triheptanoin: Following oral administration, triheptanoin is hydrolyzed by intestinal lipases into glycerol (B35011) and free heptanoate.[1] Heptanoate is transported to the liver and other tissues where it undergoes β-oxidation. This process yields two key products:

  • Two molecules of Acetyl-CoA: These directly enter the TCA cycle to fuel energy production.[1]

  • One molecule of Propionyl-CoA: This three-carbon molecule is converted to succinyl-CoA, a key intermediate of the TCA cycle, thus "refilling" the cycle. This process is known as anaplerosis.[1][2][5]

Furthermore, hepatic metabolism of heptanoate also produces C5-ketone bodies, namely this compound (β-ketopentanoate) and β-hydroxypentanoate, which are released into the bloodstream.[2][6]

This compound: As a direct metabolite of heptanoate, this compound acts as an anaplerotic agent itself.[7] It can readily cross the blood-brain barrier and enter cells, where it is metabolized to replenish TCA cycle precursors and their derivative neurotransmitters, glutamate (B1630785) and GABA.[7] Its ability to directly fuel the TCA cycle makes it a compound of high interest for neurological and metabolic disorders where brain energy is compromised.[4][7]

G cluster_ingestion Oral Administration & Digestion cluster_metabolism Hepatic & Cellular Metabolism cluster_tca TCA Cycle (Energy Production) Triheptanoin Triheptanoin (C7 Triglyceride) Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipase Hydrolysis BetaOx β-Oxidation Heptanoate->BetaOx AcetylCoA Acetyl-CoA (x2) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA (x1) BetaOx->PropionylCoA C5Ketones C5 Ketone Bodies (this compound & β-hydroxypentanoate) BetaOx->C5Ketones Hepatic Metabolism TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA C5Ketones->TCA Anaplerosis SuccinylCoA->TCA Anaplerosis

Caption: Metabolic pathway of Triheptanoin to anaplerotic substrates.

Comparative Data Presentation

The following tables summarize the key characteristics and clinical performance data for triheptanoin, providing context for the therapeutic role of its metabolite, this compound.

Table 1: Comparative Summary of this compound and Triheptanoin

Feature This compound Triheptanoin
Compound Type 5-Carbon Ketone Body, Organic Acid.[3] Synthetic Triglyceride of C7 Fatty Acids.[1]
Primary Role Direct Anaplerotic Agent & Energy Substrate.[4][7] Pro-drug for Heptanoate Delivery.[2]
Mechanism Directly enters cells to replenish TCA cycle intermediates.[7] Metabolized to heptanoate, which yields acetyl-CoA, propionyl-CoA, and C5 ketone bodies for energy and anaplerosis.[1]
Administration Primarily used as a research compound (in vitro/in vivo). Oral liquid administered with food.[8]
Primary Therapeutic Use Investigated for GLUT1 deficiency, epilepsy.[7] FDA-approved for Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs).[9]

| Clinical Status | Research compound, active metabolite. | Approved therapeutic (Dojolvi®).[9][10] |

Table 2: Clinical Efficacy of Triheptanoin in LC-FAODs (UX007-CL201 & CL202 Studies)

Patient Cohort Pre-Triheptanoin Annualized MCE Rate* (events/year) On-Triheptanoin Annualized MCE Rate* (events/year) Percentage Reduction
Study CL201 1.69 (mean) 0.88 (mean) 48.1%[11]
CL202 (Triheptanoin-Naïve) 2.33 (median) 0.71 (median) 70%[11]

*MCEs (Major Clinical Events) include rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency intervention.[11]

Table 3: Comparative Clinical Outcomes: Triheptanoin vs. Trioctanoin (Standard MCT Oil)

Clinical Outcome Triheptanoin (C7) Trioctanoin (C8) Study Findings
Cardiac Function Improved LV ejection fraction and reduced LV wall mass.[12][13] Less effective in improving cardiac outcomes.[14] A randomized controlled trial showed significant improvements in cardiac structure and function with Triheptanoin compared to Trioctanoin.[12][14]
Hospitalization Days Associated with fewer and shorter hospital stays.[11] Higher rates of hospitalization reported in retrospective studies compared to subsequent triheptanoin treatment.[11] A 50.3% reduction in the mean annualized duration rate of MCEs was observed in patients on triheptanoin.[11]
Exercise Tolerance Lowered heart rate for the same amount of work during exercise tests.[12][13] Limited improvement in exercise capacity.[14] Patients showed improvements in exercise tolerance.[14]

| Adverse Events | Diarrhea, epigastric pain.[15] | Diarrhea, epigastric pain.[15] | Both treatments have similar gastrointestinal side effect profiles, which are typically manageable.[14][15] |

Experimental Protocols

Detailed and validated protocols are essential for both clinical application and research. Below are representative methodologies for the administration of triheptanoin and the quantification of this compound.

Protocol 1: Administration of Triheptanoin in Clinical Trials for LC-FAODs

This protocol is based on the methods used in pivotal clinical studies for triheptanoin.[8][10][16]

  • Patient Enrollment: Patients with a molecularly confirmed diagnosis of an LC-FAOD are enrolled. Baseline assessments include medical history, physical examination, and documentation of major clinical events for the preceding period.[10][16]

  • Dosage Calculation: The target daily dosage of triheptanoin is up to 35% of the patient's total prescribed daily caloric intake (DCI).[8] The caloric value of triheptanoin is approximately 8.3 kcal/mL.[16]

  • Dosage Titration:

    • For patients new to MCT therapy, treatment is initiated at a total daily dosage of ~10% of DCI.[8]

    • For patients switching from other MCT products, treatment begins at the last tolerated daily dosage of the previous MCT.[8]

    • The total daily dosage is increased by approximately 5% of DCI every 2 to 3 days until the target dosage is achieved, as tolerated.[8]

  • Administration:

    • The total daily dose is divided into at least four smaller, equal doses administered with meals or snacks to minimize gastrointestinal side effects.[8][16]

    • Triheptanoin is a clear oil that must be thoroughly mixed with semisolid food or liquid (e.g., fat-free yogurt, applesauce, formula) before administration.[8][17]

  • Monitoring: Patients are monitored for adverse events, particularly gastrointestinal issues like diarrhea and abdominal pain.[15] Efficacy is assessed by tracking the annualized rate and duration of major clinical events (rhabdomyolysis, hypoglycemia, cardiomyopathy).[10][11]

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, adapted from methodologies for similar short-chain keto acids.[7][18]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).[18]

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[18]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[18]

    • Transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[18]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid / 5% Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.[18]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[18]

    • Gradient: A linear gradient is optimized for separation, starting at a low percentage of mobile phase B (e.g., 5%) and increasing over several minutes (e.g., to 95% B over 8 minutes).

    • Flow Rate: 0.3-0.5 mL/min.[18]

    • Injection Volume: 5-10 µL.[18]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.[18]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[18]

    • MRM Transitions: Specific precursor-to-product ion transitions are determined by infusing standards. For this compound (MW: 116.11 g/mol ), a potential transition would be:

      • Precursor Ion (Q1): [M-H]⁻ = m/z 115.0.

      • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (e.g., m/z 71.0 from loss of CO₂).

    • Optimization: Instrument parameters (e.g., collision energy, declustering potential) are optimized to maximize signal intensity for each transition.[18]

  • Method Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[18]

G start Plasma Sample Collection prep Protein Precipitation (Ice-cold Methanol + Internal Std) start->prep centrifuge Centrifugation (14,000 x g, 4°C) prep->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis (C18 Column, ESI Negative Mode) reconstitute->lcms data Data Processing (Quantification vs. Calibrants) lcms->data end Final Concentration Reported data->end

Caption: Experimental workflow for LC-MS/MS quantification.

Conclusion

The comparative study of this compound and triheptanoin reveals a classic pro-drug to active metabolite relationship within the context of anaplerotic therapy. Triheptanoin has a well-established clinical profile as an FDA-approved treatment for LC-FAODs, with robust data demonstrating its superiority over standard even-chain MCT oil in reducing major clinical events and improving cardiac function.[11][14][15] Its therapeutic success is largely attributed to its multifaceted metabolic fate, which provides both direct energy substrates and anaplerotic molecules.

This compound is a key player in this success. As a C5 ketone body derived from triheptanoin, it acts as a potent, direct anaplerotic substrate that can uniquely fuel the brain.[2][7] While triheptanoin is the established therapeutic entity, this compound represents a critical area for future research. Understanding its specific contributions to the overall efficacy of triheptanoin and exploring its potential as a standalone therapeutic, particularly for neurological conditions characterized by energy deficits like GLUT1 deficiency syndrome, will be vital for advancing the field of metabolic medicine.

References

A Comparative Guide to Validating the Anaplerotic Index of 3-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anaplerotic potential of 3-Oxopentanoic acid (β-ketopentanoate) against other key anaplerotic substrates, namely pyruvate (B1213749) and glutamate (B1630785). Anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, is a critical process for maintaining cellular energy homeostasis and biosynthetic capacity. The anaplerotic index, a measure of a compound's ability to replenish these intermediates, is a key parameter in the development of therapies for metabolic disorders. This compound, a 5-carbon ketone body derived from the metabolism of the odd-chain fatty acid triglyceride, triheptanoin (B1683035), has emerged as a promising anaplerotic agent.[1]

Comparative Analysis of Anaplerotic Substrates

The anaplerotic efficacy of a substrate is determined by its metabolic pathway of entry into the TCA cycle and its subsequent impact on the pool of cycle intermediates. Unlike even-chain fatty acids which primarily produce acetyl-CoA, the metabolism of this compound yields both acetyl-CoA and propionyl-CoA.[2] Propionyl-CoA is carboxylated to succinyl-CoA, directly replenishing the TCA cycle.[2] This dual contribution of both an oxidative substrate (acetyl-CoA) and a replenishing intermediate (succinyl-CoA) underscores its therapeutic potential.[1][2]

The following table summarizes the quantitative effects of this compound (via its precursor, triheptanoin) and other anaplerotic substrates on TCA cycle intermediates. Direct comparative studies measuring a standardized "anaplerotic index" are limited; therefore, this table presents reported changes in the concentrations of key TCA cycle intermediates as a surrogate measure of anaplerotic potential.

Anaplerotic SubstratePrimary Entry Point in TCA CycleObserved Changes in TCA Cycle IntermediatesKey References
This compound (from Triheptanoin) Succinyl-CoA (via Propionyl-CoA)Increased levels of succinate, fumarate, and malate.[2]Gillingham et al., 2017; Roe et al., 2010
Pyruvate Oxaloacetate (via Pyruvate Carboxylase)Increased levels of oxaloacetate, malate, and aspartate.[3][4]Merritt et al., 2011; Burgess et al., 2015
Glutamate α-Ketoglutarate (via Glutamate Dehydrogenase)Increased levels of α-ketoglutarate and subsequent downstream intermediates.[5][6]Spanaki and Plaitakis, 2012; Sonnewald et al., 1993

Experimental Protocols for Validating Anaplerotic Index

The gold standard for quantifying anaplerotic flux is the use of stable isotope tracing with carbon-13 (¹³C) labeled substrates, followed by analysis of isotopic enrichment in TCA cycle intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[7][8]

Protocol: ¹³C Stable Isotope Tracing and Mass Spectrometry Analysis

This protocol outlines a general methodology for comparing the anaplerotic flux of this compound (administered as ¹³C-labeled triheptanoin) with ¹³C-labeled pyruvate and glutamate in a preclinical model.

1. Animal Model and Diet Acclimatization:

  • Model: Utilize a relevant animal model, such as mice with a genetic model of a metabolic disorder (e.g., VLCAD-/- mice for fatty acid oxidation disorders) or wild-type mice under specific metabolic stress conditions.

  • Acclimatization: House animals in metabolic cages for individual monitoring. Acclimatize them to a controlled basal diet for at least one week prior to the study.

2. Administration of ¹³C-Labeled Substrates:

  • Substrates:

    • [U-¹³C₇]-Triheptanoin (to trace this compound metabolism)

    • [U-¹³C₃]-Pyruvate

    • [U-¹³C₅]-Glutamine (as a precursor to glutamate)

  • Administration: Administer the labeled substrates via oral gavage or intraperitoneal injection. Bolus administration is often used for acute studies, while continuous infusion may be employed to achieve isotopic steady state.

3. Sample Collection:

  • Time Points: Collect blood and tissue samples (e.g., liver, heart, brain) at various time points post-administration (e.g., 30, 60, 90, 120 minutes) to capture the dynamic changes in metabolite labeling.

  • Quenching: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolic activity.

4. Metabolite Extraction:

  • Homogenization: Homogenize frozen tissues in a cold methanol/chloroform/water solution to extract polar metabolites.

  • Separation: Centrifuge the homogenate to separate the polar (containing TCA cycle intermediates) and non-polar phases.

5. Mass Spectrometry Analysis:

  • Instrumentation: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and detection of TCA cycle intermediates.[9][10][11][12][13]

  • Quantification: Determine the total concentration and the mass isotopologue distribution (MID) of each TCA cycle intermediate. The MID reveals the number and position of ¹³C atoms incorporated into each metabolite.

6. Data Analysis and Flux Calculation:

  • Isotopomer Analysis: Analyze the MIDs to trace the metabolic fate of the labeled carbons from the administered substrates.

  • Flux Modeling: Utilize metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through anaplerotic pathways. The anaplerotic index can be expressed as the ratio of the flux into the TCA cycle from the anaplerotic substrate to the flux through citrate (B86180) synthase.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of this compound Anaplerosis

cluster_blood Bloodstream cluster_cell Cell cluster_mito Mitochondrion Triheptanoin Triheptanoin Heptanoate Heptanoate Triheptanoin->Heptanoate Lipases 3-Oxopentanoic_acid This compound (β-ketopentanoate) Heptanoate->3-Oxopentanoic_acid Hepatic Metabolism Heptanoyl_CoA Heptanoyl_CoA 3-Oxopentanoic_acid->Heptanoyl_CoA Activation Acetyl_CoA_1 Acetyl-CoA Heptanoyl_CoA->Acetyl_CoA_1 β-oxidation Propionyl_CoA Propionyl_CoA Heptanoyl_CoA->Propionyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Oxidation Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle Anaplerosis

Caption: Metabolism of triheptanoin to replenish the TCA cycle.

Comparative Anaplerotic Pathways

Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Glutamate Glutamate alpha_Ketoglutarate α-Ketoglutarate Glutamate->alpha_Ketoglutarate Glutamate Dehydrogenase 3_Oxopentanoic_acid This compound Succinyl_CoA Succinyl-CoA 3_Oxopentanoic_acid->Succinyl_CoA Multi-step Metabolism TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle alpha_Ketoglutarate->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Entry points of different anaplerotic substrates into the TCA cycle.

Experimental Workflow for Anaplerotic Index Validation

cluster_setup Experimental Setup cluster_intervention Intervention cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Model Select Animal Model Diet_Acclimatization Diet Acclimatization Animal_Model->Diet_Acclimatization Tracer_Admin Administer ¹³C-Labeled Substrates Diet_Acclimatization->Tracer_Admin Sample_Collection Collect Blood & Tissue Samples Tracer_Admin->Sample_Collection Metabolite_Extraction Extract Polar Metabolites Sample_Collection->Metabolite_Extraction LC_MS LC-MS/MS or GC-MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Isotopomer Analysis & Flux Modeling LC_MS->Data_Analysis

Caption: Workflow for validating anaplerotic index using stable isotope tracing.

References

A Comparative Guide to Derivatization Agents for the Analysis of 3-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of 3-Oxopentanoic acid, a key intermediate in fatty acid metabolism, is crucial for various research areas, including metabolic disorders and drug development. Due to its polar nature and potential thermal instability, direct analysis of this compound can be challenging. Chemical derivatization is a powerful strategy to improve its chromatographic behavior and detection sensitivity in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides an objective comparison of common derivatization agents for this compound analysis, supported by experimental data from scientific literature. We will delve into the methodologies for key derivatization strategies and present a clear comparison of their performance.

Comparison of Derivatization Agents

The choice of derivatization agent largely depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the study, such as sensitivity and sample throughput. Here, we compare three primary approaches: two-step oximation/silylation and alkylation for GC-MS, and hydrazide formation for LC-MS. For baseline comparison, we also include data on the analysis of underivatized this compound by LC-MS/MS.

Derivatization Agent/MethodAnalytical PlatformTarget Functional Group(s)Key AdvantagesKey DisadvantagesLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)
None (Underivatized) LC-MS/MSCarboxylic Acid, KetoneSimple sample preparation, high throughputPotential for poor retention and ionization efficiencyLOQ: 0.156 µg/mL in human plasma[1]>88[1]
Two-Step: Methoxyamine HCl (MeOx) & MSTFA GC-MSKetone and Carboxylic AcidWell-established for keto acids, increases volatility and thermal stabilityTwo-step process is more time-consuming, silyl (B83357) derivatives can be moisture-sensitive and less stable over time[2][3]Not specifically reported for this compoundNot specifically reported for this compound
Methyl Chloroformate (MCF) GC-MSCarboxylic Acid and other active hydrogensBetter reproducibility and derivative stability compared to silylation[2][3], single-step reactionReagent can be corrosiveNot specifically reported for this compoundNot specifically reported for this compound
Girard's Reagent T (GirT) LC-MS/MSKetoneIntroduces a pre-charged quaternary ammonium (B1175870) group, significantly enhances ionization efficiency and sensitivity (up to 20-fold improvement reported for a similar compound)[4][5]Derivatization adds a step to sample preparation3-4 fmol for a similar keto-containing compound[4][5]Not specifically reported for this compound
3-Nitrophenylhydrazine (B1228671) (3-NPH) LC-MS/MSCarboxylic AcidImproves chromatographic separation and detection sensitivity for short-chain carboxylic acids[6]Can form cis/trans isomers with oxo acids, potentially complicating quantification[7]LLOQ of 50 nM for other short-chain carboxylic acids[6]Not specifically reported for this compound

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the derivatization of keto acids, which can be adapted for this compound.

Protocol 1: Two-Step Oximation and Silylation for GC-MS Analysis

This method first protects the ketone group through oximation, followed by silylation of the carboxylic acid group to increase volatility.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dried sample containing this compound

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Oximation:

    • To the dried sample in a reaction vial, add 50 µL of the methoxyamine hydrochloride solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes.

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.

  • Analysis:

    • After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: Alkylation with Methyl Chloroformate (MCF) for GC-MS Analysis

This protocol derivatizes the carboxylic acid and other active hydrogens in a single step.

Materials:

Procedure:

  • Dissolve the dried sample in a mixture of methanol and pyridine.

  • Add NaOH solution to the mixture.

  • Add methyl chloroformate (MCF) and vortex vigorously.

  • Add chloroform for extraction of the derivatives.

  • The organic phase containing the derivatized this compound is then collected for GC-MS analysis.

Protocol 3: Derivatization with Girard's Reagent T (GirT) for LC-MS/MS Analysis

This method targets the ketone group to introduce a permanently charged moiety, enhancing ionization efficiency.

Materials:

  • Girard's Reagent T (GirT)

  • Glacial acetic acid

  • Methanol

  • Ammonium hydroxide solution

  • Dried sample containing this compound

  • Reaction vials

  • Heating block or oven

Procedure:

  • Dissolve the dried sample in methanol.

  • Add glacial acetic acid and Girard's Reagent T.

  • Incubate the mixture at a specified temperature (e.g., 50-85°C) for a defined period.

  • Neutralize the reaction mixture with a methanolic solution of ammonium hydroxide.

  • The resulting solution containing the derivatized this compound is then ready for dilution and analysis by LC-MS/MS.[8]

Visualizing the Workflow

To better understand the experimental process for comparing these derivatization agents, the following workflow diagram is provided.

Derivatization_Comparison_Workflow Sample Sample containing This compound Drydown Evaporation to Dryness Sample->Drydown GirT Girard's Reagent T Derivatization Sample->GirT NPH 3-Nitrophenylhydrazine Derivatization Sample->NPH NoDeriv Direct Injection (Underivatized) Sample->NoDeriv Oximation Oximation (Methoxyamine HCl) Drydown->Oximation Alkylation Alkylation (MCF) Drydown->Alkylation GC_MS GC-MS Analysis Data_Analysis Data Analysis and Performance Comparison GC_MS->Data_Analysis Silylation Silylation (MSTFA) Oximation->Silylation Silylation->GC_MS Alkylation->GC_MS LC_MS LC-MS/MS Analysis LC_MS->Data_Analysis GirT->LC_MS NPH->LC_MS NoDeriv->LC_MS

Caption: Experimental workflow for comparing derivatization agents for this compound analysis.

Conclusion

The selection of a derivatization agent for this compound analysis is a critical step that influences the sensitivity, accuracy, and reproducibility of the results.

  • For GC-MS analysis , while two-step oximation/silylation is a common approach for keto acids, alkylation with agents like methyl chloroformate appears to offer superior derivative stability and reproducibility for organic acids in general.[2][3]

  • For LC-MS/MS analysis , derivatization with Girard's Reagent T is a promising strategy to significantly enhance the sensitivity of detection by targeting the ketone functionality.[4][5] Derivatization with 3-nitrophenylhydrazine is another effective option for improving the analysis of the carboxylic acid group.[6]

  • Notably, a validated LC-MS/MS method for the direct analysis of underivatized this compound in human plasma has been reported, offering a simpler and faster alternative, albeit potentially with lower sensitivity compared to derivatization-based methods.[1]

Researchers should carefully consider the specific goals of their study, available instrumentation, and desired sensitivity when choosing the most appropriate method for the analysis of this compound. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

A Researcher's Guide to Validating Antibody Specificity for 3-Oxopentanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of small molecules like 3-Oxopentanoic acid is crucial for metabolic studies and disease research. Given that this compound is a small molecule, or hapten, it is incapable of independently eliciting an immune response. Therefore, antibodies for its detection are generated by conjugating it to a larger carrier protein, a process that can sometimes lead to challenges in antibody specificity.[1][2][3][4][5][6][7][8][9][10][11] This guide provides a comprehensive framework for validating the specificity of a newly developed or commercially sourced antibody against this compound. We present key experimental protocols, hypothetical comparative data, and workflow diagrams to ensure reliable and accurate immunoassay results.

Experimental Validation Workflow

The validation of a hapten-specific antibody is a multi-step process designed to confirm its binding characteristics and specificity. The typical workflow involves initial checks for immunoreactivity against the hapten-carrier conjugate, followed by quantitative assessments of specificity and sensitivity using competitive immunoassays.

G cluster_0 Phase 1: Immunogen Preparation & Antibody Production cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Specificity & Sensitivity Assessment A Conjugate this compound (Hapten) to Carrier Protein (e.g., KLH) B Immunize Host Animal and Collect Antiserum A->B C Purify Antibody (e.g., Protein A/G Chromatography) B->C D Direct ELISA: Test antibody binding to This compound-BSA conjugate C->D E Direct ELISA: Test antibody binding to carrier protein alone (e.g., BSA) C->E F Competitive ELISA: Determine IC50 for this compound D->F G Cross-Reactivity Testing: Competitive ELISA with structurally similar molecules F->G H Data Analysis: Calculate Cross-Reactivity (%) G->H

Caption: Workflow for validating an anti-3-Oxopentanoic acid antibody.

Key Validation Experiments

The cornerstone of validating an antibody for a small molecule like this compound is the competitive enzyme-linked immunosorbent assay (ELISA).[12][13][14][15] This assay format is essential for determining both the antibody's sensitivity to the target molecule and its specificity against structurally similar compounds.

Principle of Competitive ELISA

In a competitive ELISA for hapten detection, a known amount of the hapten conjugated to a protein is immobilized on a microplate well. The sample containing the free, unknown hapten is then added along with a limited amount of the primary antibody. The free hapten in the sample competes with the immobilized hapten for binding to the antibody. Consequently, a higher concentration of free hapten in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the concentration of the target analyte in the sample.

G cluster_0 Competitive Binding in Well cluster_1 Added to Well cluster_2 Outcome cluster_3 High Analyte Concentration cluster_4 Low Analyte Concentration plate Microplate Well (Coated with 3-Oxo-BSA) Outcome_High Less antibody binds to plate = Low Signal Outcome_Low More antibody binds to plate = High Signal Ab Antibody Ab->plate Binds to coated antigen FreeHapten Free this compound (from sample) FreeHapten->Ab Competes for binding

Caption: Principle of Competitive ELISA for this compound detection.

Comparative Performance Data

A critical step in antibody validation is to quantify its cross-reactivity with molecules of similar structure. This is achieved by performing competitive ELISAs with a panel of potential cross-reactants and comparing their IC50 values (the concentration of analyte that inhibits 50% of the antibody binding).

Potential Cross-Reactants for this compound:

  • 3-Oxobutanoic acid: Shorter carbon chain by one carbon.[16][17][18][19][20]

  • 4-Oxopentanoic acid (Levulinic acid): Isomer with the keto group at position 4.[21][22][23][24][25]

  • Pentanoic acid (Valeric acid): Same carbon chain length but lacks the keto group.[26][27][28][29][30]

  • Hexanoic acid (Caproic acid): Longer carbon chain by one carbon, without the keto group.[31][32][33][34][35]

Table 1: Hypothetical Competitive ELISA Results

This table presents hypothetical IC50 values for a candidate anti-3-Oxopentanoic acid antibody against the target analyte and potential cross-reactants.

CompoundStructureIC50 (nM)
This compound CH₃CH₂COCH₂COOH15
3-Oxobutanoic acidCH₃COCH₂COOH1,250
4-Oxopentanoic acidCH₃COCH₂CH₂COOH8,500
Pentanoic acidCH₃CH₂CH₂CH₂COOH> 50,000
Hexanoic acidCH₃CH₂CH₂CH₂CH₂COOH> 50,000
Table 2: Specificity Profile - Cross-Reactivity Comparison

Cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100%.

CompoundCross-Reactivity (%)Comments
This compound 100% Target Analyte
3-Oxobutanoic acid1.2%Minor cross-reactivity due to structural similarity.
4-Oxopentanoic acid0.18%Very low cross-reactivity; positional isomer.
Pentanoic acid<0.03%Negligible; indicates keto group is critical for binding.
Hexanoic acid<0.03%Negligible; indicates both chain length and keto group are important.

Interpretation: The hypothetical data suggest that the antibody is highly specific for this compound. The low cross-reactivity with closely related molecules indicates that the antibody's binding epitope is well-defined, encompassing both the carbonyl group at the 3rd position and the overall length of the carbon chain.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible validation data.

Protocol 1: Direct ELISA for Antibody Titer Determination

Objective: To confirm antibody binding to the this compound-protein conjugate and determine the optimal antibody concentration for subsequent assays.

  • Coating: Dilute the this compound-BSA conjugate to 1 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. As a negative control, coat separate wells with 1 µg/mL of BSA alone.

  • Incubation: Cover the plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20) per well.

  • Blocking: Add 200 µL of blocking buffer (5% non-fat dry milk in PBS) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody: Prepare serial dilutions of the anti-3-Oxopentanoic acid antibody in assay buffer (PBS with 1% BSA). Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 2N H₂SO₄ to each well to stop the reaction.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader. The optimal antibody concentration for the competitive ELISA is typically the dilution that yields an absorbance value of ~1.0-1.5.

Protocol 2: Competitive ELISA for Specificity and Cross-Reactivity

Objective: To determine the IC50 of the antibody for this compound and to assess its cross-reactivity with other molecules.

  • Coating: Coat a 96-well microplate with the this compound-BSA conjugate as described in Protocol 1, step 1.

  • Incubation, Washing, and Blocking: Follow steps 2-5 from Protocol 1.

  • Competition Step:

    • Prepare serial dilutions of the standard (this compound) and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to the optimal concentration determined in Protocol 1).

    • Incubate this mixture for 1 hour at room temperature.

  • Transfer: Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 2 hours at room temperature.

  • Washing, Secondary Antibody, Detection, and Reading: Follow steps 8-12 from Protocol 1.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Use a four-parameter logistic curve fit to determine the IC50 value for each compound. Calculate the cross-reactivity as described previously.

References

Safety Operating Guide

Proper Disposal of 3-Oxopentanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3-Oxopentanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This document provides detailed, step-by-step procedures for the safe disposal of this compound, a vital intermediate in various biochemical pathways and a compound of interest in metabolic research. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation. While it is a naturally occurring metabolite, concentrated forms used in laboratory settings require careful handling.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common derivative, Methyl 3-oxopentanoate. This information is crucial for a comprehensive risk assessment and for determining the appropriate disposal route.

PropertyThis compoundMethyl 3-oxopentanoateReference
GHS Hazard Statements H315, H319, H335Not fully classified
Flash Point (°C) 112.371[1]
pKa ~3.51 (predicted)Not applicable[1]

Note: H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous chemical waste. Sewer disposal is not permitted.

1. Waste Identification and Segregation:

  • Waste Characterization: Based on its irritant properties, this compound is considered hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be collected as a non-halogenated organic acid waste.

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) is a suitable choice.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The concentration and quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The appropriate hazard pictograms (e.g., irritant).

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment tray to prevent the spread of potential spills.

4. Scheduling Waste Pickup:

  • Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

5. Spill and Emergency Procedures:

  • Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's emergency response team immediately.

  • Personal Contamination:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous Yes, it is an irritant (H315, H319, H335). is_hazardous->yes_hazardous Yes collect_waste Collect in a designated, labeled hazardous waste container. yes_hazardous->collect_waste store_waste Store in a Satellite Accumulation Area (SAA) with secondary containment. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3-Oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Oxopentanoic acid is readily available. The following guidance is based on the safety profiles of structurally similar compounds, such as methyl 3-oxopentanoate (B1256331) and 3,3-dimethyl-4-oxopentanoic acid, and general best practices for handling organic acids in a laboratory setting. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is crucial to handle this compound with appropriate caution.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be worn to protect against splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required to prevent skin contact.
Skin and Body Protection A lab coat or other appropriate protective clothing must be worn to prevent skin exposure.[1]
Respiratory Protection If working outside a fume hood or if there is a risk of generating aerosols or dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Safety and Handling Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Procedure CategoryGuidelines
Handling Work in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Avoid breathing fumes, vapors, or dust.[2]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible substances such as strong bases and oxidizing agents.[1]
Spill Response In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
First Aid: Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
First Aid: Skin In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops.
First Aid: Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal StepProcedure
Waste Collection Collect waste this compound and any materials contaminated with it (e.g., absorbent materials from spills, used gloves) in a designated, properly labeled, and sealed hazardous waste container.
Waste Classification Classify the waste as a corrosive organic acid. Consult your institution's environmental health and safety (EHS) office for specific local and national regulations.
Storage Pending Disposal Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be well-ventilated and have secondary containment.
Final Disposal Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this compound down the drain or in the regular trash.[2][5]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

A 1. Preparation & Pre-Handling - Review SDS of similar compounds - Ensure PPE availability - Verify fume hood function B 2. Handling & Use - Wear appropriate PPE - Work in a fume hood - Avoid generating aerosols A->B C 3. Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE correctly B->C D 4. Storage - Store in a cool, dry, well-ventilated area - Ensure container is tightly sealed C->D E 5. Waste Collection - Collect all waste in a labeled container C->E F 6. Disposal - Follow institutional EHS guidelines - Arrange for licensed disposal E->F

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.